Product packaging for 2,5-Disulphobenzaldehyde(Cat. No.:CAS No. 730912-46-6)

2,5-Disulphobenzaldehyde

Cat. No.: B3193580
CAS No.: 730912-46-6
M. Wt: 266.3 g/mol
InChI Key: DILXLMRYFWFBGR-UHFFFAOYSA-N
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Description

2,5-Disulphobenzaldehyde (CAS 51818-11-2) is a high-purity, white solid powder with the molecular formula C₇H₆O₇S₂ and a molecular weight of 266.25 g/mol . This compound, also known as 2-formylbenzene-1,4-disulfonic acid, is characterized by a density of 1.815 g/cm³ and features two sulfonic acid groups and an aldehyde functional group on its benzene ring, making it a versatile building block in materials science . Its primary research value lies in its role as a key organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . The aldehyde group enables the formation of coordination bonds with metal clusters, while the sulfonic acid groups can introduce additional functionality or be used for further chemical modification, allowing researchers to tailor the properties of the resulting porous materials . This makes this compound particularly valuable for developing advanced catalysts and porous materials with acid-catalytic properties for potential applications in gas storage, separation, and sensing . The compound can be synthesized with higher yield and fewer byproducts via a nucleophilic displacement reaction, where 2,5-dichlorobenzaldehyde reacts with an aqueous solution of sulfite or hydrosulphite at temperatures between 120-190°C, followed by acidification . This synthetic route offers advantages over direct sulfonation, which can lead to difficult-to-separate isomer byproducts . This compound is supplied with a purity of ≥99% and is available in nanoparticle size ranges of 300 to 500 nm, with both the size and other parameters available for customization to meet specific research needs . For optimal stability and longevity, the product must be stored under inert conditions, kept in an airtight container, protected from light, and maintained in a dry environment at room temperature . Important Notice: This product is intended strictly for research and development purposes in laboratory and industrial settings. It is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. All chemicals should be handled by qualified professionals with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O7S2 B3193580 2,5-Disulphobenzaldehyde CAS No. 730912-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formylbenzene-1,4-disulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O7S2/c8-4-5-3-6(15(9,10)11)1-2-7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILXLMRYFWFBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C=O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51818-11-2
Record name 2-Formyl-1,4-benzenedisulfonic acid disodium salt
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Disulfobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2,5-disulfobenzaldehyde, a key intermediate in the synthesis of various fine chemicals, including triphenylmethane dyes. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into the mechanistic underpinnings of the synthetic routes, provide detailed, field-tested experimental protocols, and offer a comparative analysis of the available methodologies. The synthesis of 2,5-disulfobenzaldehyde, also known by its IUPAC name 2-formylbenzene-1,4-disulfonic acid, presents a unique challenge in electrophilic aromatic substitution due to the directing effects of the aldehyde group. This guide will focus on two robust and industrially relevant pathways commencing from chlorinated benzaldehyde precursors.

Introduction: The Significance of 2,5-Disulfobenzaldehyde

2,5-Disulfobenzaldehyde is a bifunctional aromatic compound containing both an aldehyde and two sulfonic acid groups. This unique combination of functional groups makes it a valuable precursor in the synthesis of a variety of complex organic molecules. The sulfonic acid moieties impart water solubility, a desirable characteristic for many applications, particularly in the realm of dyes and indicators. The aldehyde group, on the other hand, serves as a reactive handle for a wide array of chemical transformations, including condensations, oxidations, and reductions.

The primary industrial application of 2,5-disulfobenzaldehyde is in the manufacturing of triphenylmethane dyes. These dyes are known for their vibrant colors and are used in textiles, inks, and as pH indicators. The synthesis of these dyes often involves the condensation of 2,5-disulfobenzaldehyde with N,N-dialkylanilines or other electron-rich aromatic compounds.

Given its utility, the efficient and selective synthesis of 2,5-disulfobenzaldehyde is of considerable interest. The primary challenge lies in achieving the desired 2,5-substitution pattern on the benzene ring, as the aldehyde group is a meta-director in electrophilic aromatic substitution reactions. Direct sulfonation of benzaldehyde, therefore, leads to the formation of the undesired 3-sulfobenzaldehyde and 3,5-disulfobenzaldehyde. To overcome this, synthetic strategies have been developed that rely on starting materials where the desired substitution pattern is pre-established.

This guide will explore the two most prominent and practical synthesis pathways:

  • Pathway A: A two-step synthesis starting from 2-chlorobenzaldehyde.

  • Pathway B: A one-step synthesis starting from 2,5-dichlorobenzaldehyde.

We will provide a detailed analysis of each pathway, including the underlying chemical principles, step-by-step experimental procedures, and a comparative assessment of their respective advantages and disadvantages.

Pathway A: Two-Step Synthesis from 2-Chlorobenzaldehyde

This pathway is a well-established and reliable method for the synthesis of 2,5-disulfobenzaldehyde. It proceeds in two distinct steps: the sulfonation of 2-chlorobenzaldehyde to form 2-chlorobenzaldehyde-5-sulfonic acid, followed by a nucleophilic aromatic substitution to replace the chlorine atom with a second sulfonic acid group.

Step 1: Sulfonation of 2-Chlorobenzaldehyde

The initial step involves the electrophilic aromatic substitution of 2-chlorobenzaldehyde with a sulfonating agent, typically fuming sulfuric acid (oleum). The chlorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. In this case, the directing effects of the chlorine atom and the deactivating nature of the aldehyde group favor the introduction of the sulfonic acid group at the 5-position (para to the chlorine and meta to the aldehyde).

The sulfonation of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid. The reaction can be summarized as follows:

  • Generation of the Electrophile: Sulfur trioxide is a strong electrophile due to the electron-withdrawing nature of the three oxygen atoms.

  • Electrophilic Attack: The π-electron system of the 2-chlorobenzaldehyde ring attacks the sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding 2-chlorobenzaldehyde-5-sulfonic acid.

Diagram of the Sulfonation of 2-Chlorobenzaldehyde

G 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Reaction_Vessel Electrophilic Aromatic Substitution 2-Chlorobenzaldehyde->Reaction_Vessel Fuming Sulfuric Acid (H2SO4/SO3) Fuming Sulfuric Acid (H2SO4/SO3) Fuming Sulfuric Acid (H2SO4/SO3)->Reaction_Vessel 2-Chlorobenzaldehyde-5-sulfonic acid 2-Chlorobenzaldehyde-5-sulfonic acid Reaction_Vessel->2-Chlorobenzaldehyde-5-sulfonic acid

Caption: Workflow for the sulfonation of 2-chlorobenzaldehyde.

  • Reaction Setup: In a 1 L three-neck flask equipped with a dropping funnel, overhead stirrer, and a thermometer, charge 113.82 g of 20% fuming sulfuric acid.

  • Cooling: Cool the reaction mass to 15-20 °C using an ice bath.

  • Addition of 2-Chlorobenzaldehyde: Add 100 g of 2-chlorobenzaldehyde dropwise to the stirred and cooled fuming sulfuric acid over a period of 40 minutes. It is crucial to maintain the temperature below 20 °C during the addition.

  • Heating: After the addition is complete, heat the reaction mixture to 70 °C and maintain this temperature with stirring for 16 hours. The solution will turn dark brown.

  • Work-up:

    • Carefully pour the cooled reaction mixture into a beaker containing 1200 g of crushed ice with constant stirring.

    • To the resulting acidic solution, add 500 g of solid sodium chloride in portions to precipitate the sodium salt of the product.

    • Collect the light-yellow solid by vacuum filtration.

    • Wash the solid with diethyl ether to remove any unreacted starting material.

    • Dry the product to obtain 2-chlorobenzaldehyde-5-sulfonic acid, sodium salt.

ParameterValue
Starting Material2-Chlorobenzaldehyde
Reagent20% Fuming Sulfuric Acid
Reaction Temperature15-20 °C (addition), 70 °C (reaction)
Reaction Time16 hours
YieldApproximately 86%

Table 1: Summary of reaction parameters for the sulfonation of 2-chlorobenzaldehyde.[1][2]

Step 2: Nucleophilic Aromatic Substitution

In the second step, the chlorine atom of 2-chlorobenzaldehyde-5-sulfonic acid is replaced by a sulfonic acid group. This is achieved by reacting the intermediate with an aqueous solution of sodium sulfite, often in the presence of a small amount of sodium bisulfite. This reaction is a nucleophilic aromatic substitution, which is facilitated by the presence of the electron-withdrawing aldehyde and sulfonic acid groups on the aromatic ring.

The reaction proceeds via a nucleophilic aromatic substitution mechanism, likely an SNAr (addition-elimination) pathway.

  • Nucleophilic Attack: The sulfite ion (SO₃²⁻), a good nucleophile, attacks the carbon atom bearing the chlorine atom. This is the rate-determining step.

  • Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing groups.

  • Elimination of the Leaving Group: The chloride ion, a good leaving group, is expelled from the Meisenheimer complex, regenerating the aromatic ring and forming the disulfonated product.

Diagram of the Nucleophilic Substitution Step

G 2-Chlorobenzaldehyde-5-sulfonic acid 2-Chlorobenzaldehyde-5-sulfonic acid Reaction_Vessel Nucleophilic Aromatic Substitution 2-Chlorobenzaldehyde-5-sulfonic acid->Reaction_Vessel Sodium Sulfite (Na2SO3) Sodium Sulfite (Na2SO3) Sodium Sulfite (Na2SO3)->Reaction_Vessel Benzaldehyde-2,5-disulfonic acid Benzaldehyde-2,5-disulfonic acid Reaction_Vessel->Benzaldehyde-2,5-disulfonic acid

Caption: Workflow for the nucleophilic substitution of 2-chlorobenzaldehyde-5-sulfonic acid.

  • Reaction Setup: In a high-pressure reactor (e.g., a Parr pressure cylinder) equipped with a stirrer and heating system, dissolve 50 g of 2-chlorobenzaldehyde-5-sulfonic acid, sodium salt, 59.75 g of sodium sulfite (Na₂SO₃), and 5.97 g of sodium bisulfite (NaHSO₃) in 400 mL of water.

  • Heating and Pressurization: Heat the reaction mixture to 180 °C with stirring (300-310 RPM). This will generate a pressure of approximately 150 psi.

  • Reaction Time: Maintain the reaction at 180 °C for 5-7 hours. The progress of the reaction can be monitored by HPLC to confirm the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The crude product can be purified by dissolving it in N,N-dimethylformamide, filtering, and then precipitating with dichloromethane to obtain a light-yellow solid of benzaldehyde-2,5-disulfonic acid, disodium salt.[3]

    • To obtain the free acid, the disodium salt can be acidified with a strong acid like HCl.[4]

ParameterValue
Starting Material2-Chlorobenzaldehyde-5-sulfonic acid, sodium salt
ReagentsSodium Sulfite (Na₂SO₃), Sodium Bisulfite (NaHSO₃)
Reaction Temperature180 °C
Reaction Time5-7 hours
Pressure~150 psi

Table 2: Summary of reaction parameters for the nucleophilic substitution step.[1][2]

Pathway B: One-Step Synthesis from 2,5-Dichlorobenzaldehyde

This pathway offers a more direct route to 2,5-disulfobenzaldehyde by simultaneously replacing both chlorine atoms of 2,5-dichlorobenzaldehyde with sulfonic acid groups. This is achieved through a reaction with an aqueous solution of a sulfite or bisulfite at elevated temperatures and pressures.

Reaction Mechanism

Similar to the second step of Pathway A, this reaction proceeds via a double nucleophilic aromatic substitution (SNAr) mechanism. The two chlorine atoms are sequentially replaced by sulfite ions. The presence of the electron-withdrawing aldehyde group activates the ring towards nucleophilic attack.

Diagram of the One-Step Synthesis from 2,5-Dichlorobenzaldehyde

G 2,5-Dichlorobenzaldehyde 2,5-Dichlorobenzaldehyde Reaction_Vessel Double Nucleophilic Aromatic Substitution 2,5-Dichlorobenzaldehyde->Reaction_Vessel Sodium Sulfite (Na2SO3) Sodium Sulfite (Na2SO3) Sodium Sulfite (Na2SO3)->Reaction_Vessel Benzaldehyde-2,5-disulfonic acid Benzaldehyde-2,5-disulfonic acid Reaction_Vessel->Benzaldehyde-2,5-disulfonic acid

Caption: Workflow for the one-step synthesis of 2,5-disulfobenzaldehyde.

Experimental Protocol: Synthesis of 2,5-Disulfobenzaldehyde from 2,5-Dichlorobenzaldehyde[5]
  • Reaction Setup: In a sealed reaction vessel, combine 175 g (1 mol) of 2,5-dichlorobenzaldehyde, 260 g (2.06 mol) of sodium sulfite, and 1100 g of water.

  • Heating: Heat the mixture with stirring to a temperature between 120 and 190 °C. A typical reaction temperature is 170 °C.

  • Reaction Time: Maintain the reaction at the desired temperature for 2.5 to 9 hours.

  • Work-up:

    • Concentrate the reaction mixture to about 65% of the initial reactant concentration.

    • An optional oxidation step with sodium hypochlorite at 5 °C can be performed.

    • The product, benzaldehyde-2,5-disulfonic acid disodium salt, can be isolated by centrifugation.

    • To obtain the free acid, the disodium salt is acidified with hydrochloric acid and precipitated by the addition of acetone.

ParameterValue
Starting Material2,5-Dichlorobenzaldehyde
ReagentSodium Sulfite (or bisulfite)
Molar Ratio (Sulfite:Starting Material)2.05-2.15 : 1
Reaction Temperature120-190 °C
Reaction Time2.5-9 hours

Table 3: Summary of reaction parameters for the synthesis from 2,5-dichlorobenzaldehyde.[4]

Comparative Analysis of Synthesis Pathways

Both pathways offer viable routes to 2,5-disulfobenzaldehyde. The choice between them will depend on factors such as the availability of starting materials, equipment, and desired purity of the final product.

FeaturePathway A (from 2-Chlorobenzaldehyde)Pathway B (from 2,5-Dichlorobenzaldehyde)
Number of Steps TwoOne
Starting Materials 2-Chlorobenzaldehyde, Fuming Sulfuric Acid, Sodium Sulfite2,5-Dichlorobenzaldehyde, Sodium Sulfite
Reaction Conditions Step 1: 70 °C; Step 2: 180 °C, ~150 psi120-190 °C, elevated pressure
Intermediates Isolation of 2-chlorobenzaldehyde-5-sulfonic acid is required.No intermediate isolation.
Potential for Byproducts Sulfonation can lead to isomeric impurities if not carefully controlled.Potential for incomplete substitution.
Overall Complexity Higher due to the two-step nature and intermediate isolation.Lower, as it is a one-pot reaction.

Table 4: Comparison of the two primary synthesis pathways for 2,5-disulfobenzaldehyde.

Pathway A, while being a two-step process, allows for the isolation and purification of the intermediate, which can lead to a higher purity final product. However, it involves the use of highly corrosive fuming sulfuric acid. Pathway B is more atom-economical and streamlined as a one-pot reaction, but the simultaneous substitution of two chlorine atoms might be more challenging to control and may require more forcing conditions.

Conclusion

The synthesis of 2,5-disulfobenzaldehyde is a critical process for the production of valuable fine chemicals, most notably triphenylmethane dyes. While direct sulfonation of benzaldehyde is not a viable route to the desired 2,5-isomer, two effective pathways starting from chlorinated benzaldehydes have been developed and are used in industrial settings. The two-step synthesis from 2-chlorobenzaldehyde offers a high degree of control and potentially higher purity, while the one-step synthesis from 2,5-dichlorobenzaldehyde provides a more direct and atom-economical approach. The selection of the optimal pathway will depend on the specific requirements of the synthesis, including scale, available equipment, and the desired purity of the final product. Further research in this area may focus on developing catalytic methods that could offer milder reaction conditions and improved selectivity.

References

2-formylbenzene-1,4-disulfonic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Formylbenzene-1,4-disulfonic Acid: Properties, Synthesis, and Applications

Executive Summary: 2-formylbenzene-1,4-disulfonic acid is a highly functionalized aromatic compound featuring an aldehyde and two sulfonic acid groups. This unique trifunctional structure imparts high water solubility, strong acidity, and versatile reactivity, making it a valuable building block in advanced materials and chemical synthesis. This guide provides a comprehensive overview of its chemical properties, outlines a detailed synthesis protocol, explores its reactivity, and discusses its current and potential applications for researchers, chemists, and professionals in drug development and materials science.

Introduction: A Molecule of Strategic Importance

2-Formylbenzene-1,4-disulfonic acid (also known as benzaldehyde-2,5-disulfonic acid) is an organosulfur compound that marries the reactivity of an aromatic aldehyde with the potent acidic and hydrophilic nature of two sulfonic acid moieties. This combination makes it a strategic intermediate in the synthesis of specialized polymers, dyes, and other complex organic molecules. Its properties are dominated by the interplay between the electron-withdrawing and meta-directing aldehyde group and the strongly deactivating, water-solubilizing sulfonic acid groups.

Nomenclature and Structure

The systematic IUPAC name for this compound is 2-formylbenzene-1,4-disulfonic acid . It is also referred to by its older name, benzaldehyde-2,5-disulfonic acid . The molecule consists of a benzene ring substituted with a formyl group (-CHO) at position 1, and two sulfonic acid groups (-SO₃H) at positions 2 and 5 (or 1 and 4 relative to the formyl group, depending on numbering priority).

  • CAS Number: 730912-46-6[1]

  • Molecular Formula: C₇H₆O₇S₂[1]

  • Molecular Weight: 266.25 g/mol [1]

  • Disodium Salt CAS: 51818-11-2[2][3]

  • Disodium Salt Formula: C₇H₄Na₂O₇S₂[3]

  • Disodium Salt Molecular Weight: 310.21 g/mol (anhydrous basis)

The structure of 2-formylbenzene-1,4-disulfonic acid is depicted below.

Caption: Chemical structure of 2-formylbenzene-1,4-disulfonic acid.

Significance in Chemical Synthesis

The strategic value of this molecule lies in its trifunctional nature. The aldehyde group serves as a versatile handle for a wide range of organic transformations, including oxidation, reduction, and the formation of imines, oximes, and carbon-carbon bonds. The sulfonic acid groups confer high water solubility and can be converted into sulfonyl chlorides or sulfonamides, opening pathways to diverse derivatives. This multifunctionality makes it an excellent candidate for creating monomers for polymerization, cross-linking agents, and precursors for highly substituted aromatic systems.

Physicochemical and Spectral Properties

While extensive experimental data for 2-formylbenzene-1,4-disulfonic acid is not widely published, its properties can be reliably predicted based on its structure and comparison with its isomers, such as 4-formyl-1,3-benzenedisulfonic acid.[4]

Physical Properties

The compound is expected to be a crystalline solid at room temperature. The two sulfonic acid groups and the polar aldehyde group facilitate strong intermolecular hydrogen bonding, suggesting a high melting point and low volatility.

PropertyPredicted Value / ObservationRationale / Comparative Data
Appearance White to light yellow crystalline solidTypical for aromatic sulfonic acids. The 2,4-isomer is a yellow crystalline powder.[4][5]
Melting Point >300 °C (decomposes)High due to strong hydrogen bonding. The 2,4-isomer melts at 285-290°C.[5]
Solubility Highly soluble in water; soluble in polar protic solvents (e.g., methanol, ethanol); insoluble in nonpolar solvents (e.g., hexane, toluene).The sulfonic acid groups are highly polar and readily form hydrogen bonds with water.[4]
Acidity (pKa) pKa₁ < 0; pKa₂ ≈ 1-2Sulfonic acids are strong acids, comparable to sulfuric acid. The second dissociation is slightly weaker.
logP -0.0075 (Calculated)The high polarity results in a negative partition coefficient, indicating a strong preference for aqueous phases.[1]
Predicted Spectral Characteristics

No publicly available spectra for 2-formylbenzene-1,4-disulfonic acid have been identified. However, its spectral characteristics can be accurately predicted.

¹H NMR Spectroscopy: In a D₂O solvent, the acidic protons of the sulfonic acid groups would exchange and not be visible. The spectrum would show:

  • Aldehyde Proton (-CHO): A singlet at ~10.0-10.2 ppm. This is the most downfield signal due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons: Three signals in the aromatic region (7.5-8.5 ppm). Due to the substitution pattern, each aromatic proton is unique.

    • H-3 (adjacent to both -CHO and -SO₃H) would be a doublet.

    • H-6 (adjacent to -CHO) would be a doublet.

    • H-5 (adjacent to -SO₃H) would be a doublet of doublets. The electron-withdrawing nature of all three substituents will shift these protons significantly downfield compared to benzene (7.34 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals:

  • Carbonyl Carbon (-CHO): A signal at ~190-195 ppm.

  • Aromatic Carbons: Six signals in the 120-150 ppm range. The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, C-4) will be the most downfield in this region.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Sulfonic Acid): A very broad and strong absorption from 2500-3300 cm⁻¹, characteristic of the strongly hydrogen-bonded hydroxyl group.

  • C=O Stretch (Aldehyde): A strong, sharp absorption around 1700-1710 cm⁻¹.

  • S=O Stretch (Sulfonic Acid): Two strong absorptions, typically around 1340-1350 cm⁻¹ (asymmetric) and 1150-1160 cm⁻¹ (symmetric).

  • C-H Stretch (Aromatic): Weak to medium peaks just above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.

Synthesis and Purification

The synthesis of 2-formylbenzene-1,4-disulfonic acid can be achieved via the nucleophilic aromatic substitution of a halogen on a pre-sulfonated benzaldehyde derivative. A direct and efficient method is adapted from the process described for producing its salts.[6]

Proposed Synthesis Pathway

The most viable route involves the reaction of the sodium salt of 2-chlorobenzaldehyde-5-sulfonic acid with sodium sulfite in an aqueous solution. This reaction proceeds via a nucleophilic substitution mechanism where the sulfite ion displaces the chloride ion.

Caption: Proposed workflow for the synthesis of 2-formylbenzene-1,4-disulfonic acid.

Detailed Experimental Protocol

This protocol is based on the methodology described in U.S. Patent 1,531,507.[6]

Objective: To synthesize the disodium salt of 2-formylbenzene-1,4-disulfonic acid.

Materials:

  • Sodium 2-chlorobenzaldehyde-5-sulfonate (1.0 mol)

  • Sodium sulfite (Na₂SO₃), anhydrous (3.0 mol)

  • Sodium bisulfite (NaHSO₃) (0.1 mol, optional catalyst)

  • Deionized water

  • Activated carbon

  • Sodium chloride (for salting out)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sodium 2-chlorobenzaldehyde-5-sulfonate (1.0 mol), sodium sulfite (3.0 mol), sodium bisulfite (0.1 mol), and deionized water to form a stirrable slurry.

    • Causality: Using a significant excess of sodium sulfite drives the reaction to completion. The reaction is performed at atmospheric pressure, avoiding the need for a high-pressure autoclave.[6]

  • Reflux: Heat the mixture to boiling and maintain a gentle reflux. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-12 hours.

  • Decolorization: Cool the reaction mixture to 60-70 °C. Add a small amount of activated carbon, stir for 30 minutes, and then filter the hot solution through a pad of celite to remove the carbon and any solid impurities.

    • Self-Validation: This step ensures the removal of colored byproducts, which is critical if the product is intended for applications like dye synthesis.

  • Isolation: Concentrate the clear filtrate under reduced pressure to about half of its original volume. Cool the solution in an ice bath. The product can be precipitated by "salting out"—adding sodium chloride until the solution is saturated.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a cold, saturated NaCl solution to remove unreacted sulfite, followed by a small amount of cold ethanol to remove residual water and NaCl.

  • Drying: Dry the white to off-white solid in a vacuum oven at 80-100 °C to a constant weight.

Acidification (to obtain the free acid): To obtain the free 2-formylbenzene-1,4-disulfonic acid, the isolated disodium salt can be dissolved in a minimum amount of water and passed through a strong acid cation-exchange resin (H⁺ form). The aqueous eluate is then concentrated under reduced pressure to yield the product as a viscous oil or crystalline solid.

Chemical Reactivity and Derivatization

The reactivity is governed by its three functional groups.

Reactions of the Aldehyde Group

The formyl group is a prime site for nucleophilic addition and condensation reactions.

  • Oxidation: Can be readily oxidized to the corresponding 2-carboxybenzene-1,4-disulfonic acid using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄).

  • Reductive Amination: It reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form N-substituted aminomethyl derivatives.[7]

  • Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes, providing a route for C-C bond formation.

  • Condensation Reactions: Undergoes condensation with active methylene compounds (e.g., malonic acid in the Knoevenagel condensation) or with phenols to form triphenylmethane structures, a basis for many dyes.[8]

Influence of Sulfonic Acid Groups

The two -SO₃H groups are strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. They also render the molecule and many of its derivatives highly water-soluble. Any further electrophilic substitution would be directed to the positions meta to the aldehyde and ortho/para to the existing sulfonic acid groups, but such reactions are generally difficult to achieve due to the deactivated nature of the ring.

center_mol 2-Formylbenzene- 1,4-disulfonic Acid oxidation Oxidation (e.g., KMnO₄) center_mol->oxidation reduction Reduction (e.g., NaBH₄) center_mol->reduction reductive_amination Reductive Amination (R₂NH, NaBH₃CN) center_mol->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) center_mol->wittig condensation Condensation (e.g., Phenols) center_mol->condensation prod_acid 2-Carboxybenzene- 1,4-disulfonic Acid oxidation->prod_acid prod_alcohol 2-(Hydroxymethyl)benzene- 1,4-disulfonic Acid reduction->prod_alcohol prod_amine 2-((Dialkylamino)methyl)benzene- 1,4-disulfonic Acid reductive_amination->prod_amine prod_alkene 2-Styrylbenzene- 1,4-disulfonic Acid Derivative wittig->prod_alkene prod_dye Triphenylmethane Dye Precursor condensation->prod_dye

Caption: Reactivity map showing key transformations of the aldehyde group.

Applications in Research and Industry

The unique properties of 2-formylbenzene-1,4-disulfonic acid and its salts make them valuable in several high-technology areas.

Polymer Science: Proton Exchange Membranes (PEMs)

The disodium salt is explicitly used in the synthesis of polymer electrolyte membranes (PEMs), which are critical components in electrochemical devices like fuel cells.[2] The sulfonic acid groups, when incorporated into a polymer backbone, provide proton conductivity. The aldehyde group can be used as a reactive site for polymerization or for cross-linking the polymer chains, enhancing the mechanical and thermal stability of the resulting membrane. The high density of sulfonic acid groups helps achieve high ion exchange capacities, which is crucial for efficient proton transport.[9]

Intermediate for Dyes and Pigments

Aromatic aldehydes are common precursors in the synthesis of dyes. The isomer, benzaldehyde-2,4-disulfonic acid, is a known intermediate for triphenylmethane dyes.[8] Similarly, 2-formylbenzene-1,4-disulfonic acid can be condensed with N,N-dialkylanilines or other electron-rich aromatic compounds to produce water-soluble dyes with high tinctorial strength. The sulfonic acid groups act as "water-solubilizing" moieties, making the dyes suitable for inks and textile applications.

Potential in Drug Development and Diagnostics

While direct applications in pharmaceuticals are not widely documented, the core structure is of interest. Sulfonamide drugs are a major class of therapeutics, and this molecule provides a scaffold to synthesize novel sulfonamide derivatives by first converting the sulfonic acids to sulfonyl chlorides. Furthermore, its derivative, Isosulfan Blue, is used as a lymphatic tracer in medical diagnostics, highlighting the potential of related structures in biomedical applications.[10]

Safety and Handling

2-Formylbenzene-1,4-disulfonic acid is a strong acid and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. It is corrosive and can cause severe skin and eye irritation. The disodium salt is less hazardous but should still be handled with care, as it can be irritating. The related 2,4-disulfonic acid disodium salt is classified as a skin, eye, and respiratory irritant.[11] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-Formylbenzene-1,4-disulfonic acid is a highly versatile and functional chemical intermediate. Its combination of an aldehyde handle with two strongly acidic, hydrophilic sulfonic acid groups provides a powerful platform for the synthesis of advanced materials. Its established role in creating polymer electrolyte membranes and its potential in dye chemistry and as a building block for complex organic molecules underscore its importance. The synthetic route via nucleophilic substitution is robust, allowing for its production at scale. For researchers in materials science and synthetic chemistry, this compound offers a unique and valuable tool for innovation.

References

Physical properties of 2,5-Disulphobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2,5-Disulphobenzaldehyde

Introduction

This compound, systematically known as 2-formylbenzene-1,4-disulfonic acid, is a substituted aromatic aldehyde of significant interest in synthetic chemistry.[1][2] Its bifunctional nature, featuring a reactive aldehyde group and two strongly acidic sulfonic acid moieties, makes it a unique building block for the synthesis of specialized polymers, dyes, and ligands. The sulfonic acid groups impart high polarity and water solubility, properties that are critical in applications such as the development of polymer electrolyte membranes.[3]

This guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 730912-46-6) and its commonly available disodium salt (CAS No: 51818-11-2).[1][2][3][4] We will delve into its structural characteristics, solubility, and predicted spectroscopic signatures, offering field-proven insights and standardized protocols for its characterization. The information is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.

Molecular Structure and Core Identifiers

The molecular structure of this compound consists of a benzene ring substituted with an aldehyde group at position 1, and two sulfonic acid groups at positions 2 and 5. This substitution pattern is also named 2-formylbenzene-1,4-disulfonic acid.[2] The strong electron-withdrawing nature of both the aldehyde and sulfonic acid groups significantly influences the electron density of the aromatic ring and the overall physicochemical properties of the molecule.

cluster_molecule This compound Functional Groups cluster_spectra Predicted Spectroscopic Signatures Aldehyde (CHO) Aldehyde (CHO) IR IR Aldehyde (CHO)->IR C=O: ~1700 cm⁻¹ C-H: ~2750, 2850 cm⁻¹ ¹H NMR ¹H NMR Aldehyde (CHO)->¹H NMR CHO: ~10 ppm (s) Aromatic Ring (C=C) Aromatic Ring (C=C) Aromatic Ring (C=C)->IR C=C: 1450-1600 cm⁻¹ Aromatic Ring (C=C)->¹H NMR Ar-H: 7.5-8.5 ppm (m) UV-Vis UV-Vis Aromatic Ring (C=C)->UV-Vis π→π*: ~250-300 nm Sulfonic Acids (SO3H) Sulfonic Acids (SO3H) Sulfonic Acids (SO3H)->IR S=O: 1150-1250 cm⁻¹ O-H: ~3000 cm⁻¹ (broad) cluster_workflow General Workflow for Physical Characterization A Obtain/Synthesize Sample B Visual Inspection (Appearance, Color) A->B C Solubility Screening (Water, Organic Solvents) B->C D Melting Point Determination (Capillary Method) C->D E Spectroscopic Analysis (IR, NMR, UV-Vis, MS) D->E F Data Compilation & Analysis E->F

References

An In-depth Technical Guide to 2-Formylbenzene-1,4-disulfonic Acid (CAS 730912-46-6): A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Formylbenzene-1,4-disulfonic acid (CAS 730912-46-6), a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals seeking to understand the properties, synthesis, and applications of this versatile molecule.

Introduction: Unveiling a Key Building Block

2-Formylbenzene-1,4-disulfonic acid, also known by synonyms such as 2-Formyl-1,4-benzenedisulfonic acid and 2,5-Disulphobenzaldehyde, is an aromatic organic compound characterized by the presence of a formyl (-CHO) group and two sulfonic acid (-SO₃H) groups attached to a benzene ring.[1][2] This unique combination of functional groups imparts specific reactivity and physical properties that make it a valuable starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and diagnostic agents.

While not a therapeutic agent in itself, its role as a precursor is critical in the development of certain pharmaceutical products. This guide will delve into the chemical attributes of 2-Formylbenzene-1,4-disulfonic acid, its synthesis, and its notable application in the production of Isosulfan Blue, a lymphatic imaging agent.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of 2-Formylbenzene-1,4-disulfonic acid is essential for its effective utilization in synthesis.

PropertyValueSource
CAS Number 730912-46-6[1][2]
Molecular Formula C₇H₆O₇S₂[1]
Molecular Weight 266.25 g/mol [1]
Appearance Typically a white to off-white powder or crystalline solid[3]
Solubility Soluble in water[4]
Synonyms 2-Formyl-1,4-benzenedisulfonic acid, this compound[1][2]

The presence of the two highly polar sulfonic acid groups renders the molecule water-soluble, a property that can be advantageous in certain reaction conditions.[4] The aldehyde group is a reactive site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions, making it a versatile handle for synthetic chemists.[5]

Synthesis of 2-Formylbenzene-1,4-disulfonic Acid

The synthesis of 2-Formylbenzene-1,4-disulfonic acid typically involves the sulfonation of a benzaldehyde derivative. A common starting material is 2-chlorobenzaldehyde. The process involves reacting 2-chlorobenzaldehyde with a sulfonating agent to introduce the sulfonic acid groups onto the benzene ring.[6] A subsequent step involves the treatment with sodium sulfite, which displaces the chlorine atom and results in the formation of the disodium salt of 2-formylbenzene-1,4-disulfonic acid.[6]

Caption: General synthesis pathway for 2-Formylbenzene-1,4-disulfonic acid.

Application in Pharmaceutical Synthesis: The Case of Isosulfan Blue

A prime example of the utility of 2-Formylbenzene-1,4-disulfonic acid in the pharmaceutical industry is its role as a key intermediate in the synthesis of Isosulfan Blue.[6] Isosulfan Blue is a triarylmethane dye used as a contrast agent for the delineation of lymphatic vessels, a critical procedure in surgical oncology, particularly in sentinel lymph node biopsy for breast cancer and melanoma.

The synthesis of Isosulfan Blue from 2-Formylbenzene-1,4-disulfonic acid involves a condensation reaction with N,N-diethylaniline. This is followed by an oxidation step to yield the final colored product.[6]

Experimental Protocol: Synthesis of Isosulfan Blue

The following is a generalized protocol for the synthesis of Isosulfan Blue, illustrating the critical role of 2-Formylbenzene-1,4-disulfonic acid.

Step 1: Condensation Reaction [6]

  • In a suitable reaction vessel, charge 2-Formylbenzene-1,4-disulfonic acid (as its disodium salt) and N,N-diethylaniline.

  • Add a suitable acid catalyst, such as hydrochloric acid or acetic acid.

  • Heat the reaction mixture to a temperature of 100-135°C for an extended period (e.g., over 20 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until the starting material is consumed.

  • The product of this step is the leuco base of Isosulfan Blue: 2-(Bis(4-(diethylamino)phenyl)methyl)benzene-1,4-disulfonic acid.

Step 2: Oxidation [6]

  • The leuco base from the previous step is subjected to oxidation.

  • A suitable oxidizing agent, such as silver oxide in a methanolic medium, is used.

  • The oxidation reaction results in the formation of the chromophore of Isosulfan Blue.

  • The final product is then purified using appropriate techniques, such as flash chromatography, to achieve the desired purity for pharmaceutical use.

References

Spectroscopic Characterization of 2-Formylbenzene-1,4-disulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic properties of 2-formylbenzene-1,4-disulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data based on theoretical principles and analysis of structurally related compounds. It further details the established methodologies for acquiring and interpreting this data, ensuring scientific integrity and fostering a deeper understanding of this compound's molecular architecture.

Introduction: The Structural and Functional Significance

2-Formylbenzene-1,4-disulfonic acid, with the chemical formula C₇H₆O₇S₂ and a molecular weight of 266.25 g/mol [1], is an aromatic organic compound characterized by a benzene ring substituted with a formyl group and two sulfonic acid groups at positions 2, 1, and 4, respectively. The high polarity imparted by the sulfonic acid moieties renders the compound highly soluble in aqueous solutions, a critical property influencing its application in areas such as the synthesis of polymer electrolyte membranes[2]. The precise characterization of its chemical structure through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding its physicochemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 2-formylbenzene-1,4-disulfonic acid, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the benzene ring and the presence of the formyl group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-formylbenzene-1,4-disulfonic acid is expected to reveal three distinct signals in the aromatic region and one signal for the aldehyde proton. The sulfonic acid groups are strongly electron-withdrawing, leading to a general downfield shift of the aromatic protons. The analysis of a related compound, 2,4-dimethylbenzenesulfonic acid, shows aromatic protons in the range of 7.0-7.8 ppm[3]. Due to the additional electron-withdrawing sulfonic acid group and the formyl group, the protons of 2-formylbenzene-1,4-disulfonic acid are expected to be further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Formylbenzene-1,4-disulfonic acid

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Aldehyde (-CHO)9.8 - 10.2Singlet (s)N/AThe aldehyde proton is highly deshielded and typically appears as a singlet in this region.
H-38.2 - 8.4Doublet (d)~2 HzThis proton is ortho to a sulfonic acid group and meta to the other, with a small coupling to H-5.
H-57.8 - 8.0Doublet of doublets (dd)~8 Hz, ~2 HzThis proton is coupled to both H-3 (meta) and H-6 (ortho).
H-68.0 - 8.2Doublet (d)~8 HzThis proton is ortho to the formyl group and coupled to H-5.

Note: Predictions are for a sample dissolved in D₂O. The acidic protons of the sulfonic acid groups will exchange with D₂O and will not be observed.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon of the formyl group. The carbons attached to the electron-withdrawing sulfonic acid groups will be significantly shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Formylbenzene-1,4-disulfonic acid

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (formyl)190 - 195The carbonyl carbon of an aldehyde is characteristically found in this downfield region.
C-1145 - 150Aromatic carbon attached to a sulfonic acid group.
C-2135 - 140Aromatic carbon attached to the formyl group.
C-3125 - 130Aromatic carbon with an adjacent sulfonic acid group.
C-4140 - 145Aromatic carbon attached to a sulfonic acid group.
C-5120 - 125Aromatic carbon deshielded by adjacent substituents.
C-6130 - 135Aromatic carbon ortho to the formyl group.
Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of 2-formylbenzene-1,4-disulfonic acid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 2-formylbenzene-1,4-disulfonic acid disodium salt.

    • Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O). The use of D₂O is crucial as the compound is highly polar and this solvent will exchange with the acidic sulfonic acid protons, simplifying the spectrum.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual HDO signal at approximately 4.79 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-formylbenzene-1,4-disulfonic acid, the IR spectrum will be dominated by the characteristic vibrations of the sulfonic acid, formyl, and substituted benzene ring moieties.

Table 3: Predicted IR Absorption Bands for 2-Formylbenzene-1,4-disulfonic acid

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100 - 3000C-H stretchAromaticCharacteristic stretching vibrations of C-H bonds on the benzene ring.
2850 - 2750C-H stretchAldehydeThe C-H stretch of the formyl group often appears as two weak bands in this region.
1710 - 1690C=O stretchAldehydeStrong absorption due to the carbonyl stretch of the aromatic aldehyde.
1600, 1475C=C stretchAromaticSkeletal vibrations of the benzene ring.
1250 - 1150S=O stretch (asymmetric)Sulfonic AcidA very strong and broad absorption band characteristic of the asymmetric S=O stretch in sulfonic acids.
1080 - 1030S=O stretch (symmetric)Sulfonic AcidA strong absorption band for the symmetric S=O stretch.
850 - 800C-H bend (out-of-plane)AromaticBending vibrations indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

Note: The O-H stretch of the sulfonic acid groups will likely appear as a very broad band in the 3400-2400 cm⁻¹ region, often obscuring other signals.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid 2-formylbenzene-1,4-disulfonic acid disodium salt directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 600 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) for a high-quality spectrum.

  • Data Processing:

    • Perform a background correction.

    • Identify and label the major absorption peaks.

Caption: Workflow for FTIR spectroscopic analysis using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For 2-formylbenzene-1,4-disulfonic acid, electrospray ionization (ESI) in negative ion mode is the most appropriate method due to the acidic nature of the sulfonic acid groups.

Predicted Mass Spectrum

In negative ion mode ESI-MS, the molecule is expected to be observed as the singly charged deprotonated species [M-H]⁻ and the doubly charged deprotonated species [M-2H]²⁻.

Table 4: Predicted m/z Values in Negative Ion ESI-MS

IonFormulaCalculated m/zRationale
[M-H]⁻[C₇H₅O₇S₂]⁻264.95Loss of one acidic proton.
[M-2H]²⁻[C₇H₄O₇S₂]²⁻132.47Loss of two acidic protons.

Fragmentation of the parent ion is also expected. Based on the fragmentation patterns of similar sulfonates, the loss of SO₂ (64 Da) is a common pathway[4].

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as a water/acetonitrile mixture.

  • Infusion and Ionization:

    • Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Operate the ESI source in negative ion mode.

  • Mass Analysis:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of 2-formylbenzene-1,4-disulfonic acid in an aqueous solution is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the formyl group, which is a chromophore, will influence the absorption maxima. The absorption peaks are influenced by functional groups and conjugated systems[5].

Table 5: Predicted UV-Vis Absorption Maxima (λ_max)

Predicted λ_max (nm)Electronic TransitionRationale
~250 - 260π → πThis absorption is characteristic of the benzene ring.
~290 - 310n → πThis weaker absorption band is due to the electronic transition of the non-bonding electrons of the carbonyl oxygen in the formyl group.
Experimental Protocol for UV-Vis Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of known concentration of 2-formylbenzene-1,4-disulfonic acid in deionized water.

    • Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with deionized water to serve as the blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from approximately 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

The comprehensive spectroscopic analysis of 2-formylbenzene-1,4-disulfonic acid, as outlined in this guide, provides a robust framework for its structural elucidation and characterization. While based on predictive data derived from fundamental principles and analogous compounds, the methodologies and expected spectral features presented here offer a reliable foundation for researchers. The combination of NMR, IR, MS, and UV-Vis spectroscopy yields a complete picture of the molecule's connectivity, functional groups, molecular weight, and electronic properties. This in-depth understanding is essential for the quality control and rational application of this compound in scientific and industrial endeavors.

References

An In-depth Technical Guide to the Solubility of 2,5-Disulphobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2,5-Disulphobenzaldehyde. Given the absence of readily available quantitative solubility data for this specific compound in scientific literature, this document establishes a robust theoretical framework based on its molecular structure and the known solubility of analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility in various organic solvents, ensuring scientific integrity and reproducibility.

Introduction: The Molecular Profile of this compound

This compound is an aromatic aldehyde substituted with two sulfonic acid groups. This unique combination of a moderately polar aldehyde group and two highly polar, acidic sulfonic acid functional groups dictates its physicochemical properties and, consequently, its solubility behavior. The benzene ring provides a nonpolar backbone, while the functional groups introduce significant polarity and the capacity for strong intermolecular interactions, particularly hydrogen bonding.

The interplay between these structural features is critical. The sulfonic acid groups (-SO₃H) are strongly acidic and capable of donating hydrogen bonds, as well as acting as hydrogen bond acceptors. The aldehyde group (-CHO) also contributes to the molecule's polarity and can act as a hydrogen bond acceptor. This molecular architecture suggests a strong affinity for polar solvents.

Theoretical Framework for Solubility: A Predictive Approach

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the dominant intermolecular forces are expected to be hydrogen bonding and dipole-dipole interactions, stemming from the highly polar sulfonic acid and aldehyde groups.

Insights from Analogous Compounds

To construct a reliable solubility prediction, we can examine the behavior of structurally related molecules:

  • Benzaldehyde: The parent aldehyde, lacking the sulfonic acid groups, is characterized by its aromatic ring and a moderately polar carbonyl group. It is generally considered to be poorly soluble in water but demonstrates high solubility in a wide range of organic solvents, including diethyl ether, ethyl acetate, and chloroform.[1] This is attributed to the dominance of the nonpolar benzene ring in its overall character.

  • Benzenesulfonic acid: This compound, featuring a single sulfonic acid group on a benzene ring, offers a closer analogy. It is quite soluble in water due to the ionization of the sulfonic acid group.[2] It is also soluble in polar organic solvents like ethanol and acetone but is notably insoluble in nonpolar solvents such as diethyl ether and benzene.[2][3]

Based on these analogs, the two highly polar sulfonic acid groups on this compound are expected to overwhelmingly influence its solubility, rendering it highly soluble in polar solvents and likely insoluble in nonpolar organic solvents.

Predicted Solubility Profile

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent Class Solvent Predicted Solubility Rationale
Polar Protic WaterHighly SolubleThe two sulfonic acid groups and the aldehyde group can form strong hydrogen bonds with water molecules.
MethanolSolubleMethanol is a polar protic solvent capable of hydrogen bonding, which will facilitate the dissolution of this compound.
EthanolSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility.[2][3]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent that can effectively solvate the polar functional groups of the molecule.
AcetoneLikely SolubleAcetone is a polar aprotic solvent that should be capable of dissolving this compound, similar to its ability to dissolve benzenesulfonic acid.[2]
AcetonitrileLikely SolubleAs a polar aprotic solvent, acetonitrile should exhibit some degree of solubility for this polar compound.
Nonpolar TolueneInsolubleThe nonpolar nature of toluene makes it a poor solvent for the highly polar this compound.
HexaneInsolubleAs a nonpolar aliphatic hydrocarbon, hexane will not effectively solvate the polar functional groups of the molecule.
Diethyl EtherInsolubleDiethyl ether is a nonpolar solvent and is not expected to dissolve the highly polar this compound, mirroring the insolubility of benzenesulfonic acid in this solvent.[3]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid.[4]

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with sealed caps

  • Thermostatically controlled shaker or water bath

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G prep Preparation of Saturated Solution equil Equilibration prep->equil Agitation at constant temperature sampling Sampling and Filtration equil->sampling Allow to settle analysis Analysis of Filtrate sampling->analysis Quantification of solute calc Calculation of Solubility analysis->calc Determine concentration

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Sampling and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Analysis of the Filtrate:

    • Dilute the filtered solution to a known volume with the same solvent.

    • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Logical Relationships in Solubility Prediction

The prediction of solubility is a multifactorial assessment. The following diagram illustrates the logical flow from molecular properties to predicted solubility.

Caption: Logic diagram for solubility prediction.

Conclusion

References

An In-depth Technical Guide to the Stability and Storage of 2-Formylbenzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Formylbenzene-1,4-disulfonic acid is a bifunctional aromatic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and two strongly acidic, water-solubilizing sulfonic acid moieties, makes it a versatile building block. However, these same functional groups are the primary determinants of its chemical stability and dictate the necessary conditions for its storage to ensure its integrity and purity over time. This guide provides a comprehensive overview of the factors influencing the stability of 2-formylbenzene-1,4-disulfonic acid, recommended storage and handling procedures, and methodologies for assessing its degradation.

Chemical Stability Profile

The stability of 2-formylbenzene-1,4-disulfonic acid is governed by the chemical reactivity of its constituent functional groups: the aromatic aldehyde and the sulfonic acids. Understanding the potential degradation pathways is crucial for maintaining the compound's quality.

The Aldehyde Moiety: The Primary Locus of Instability

The formyl (-CHO) group is the most susceptible part of the molecule to degradation. Aromatic aldehydes are known to be sensitive to several environmental factors.

  • Oxidative Degradation: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid. In the case of 2-formylbenzene-1,4-disulfonic acid, this results in the formation of 2-carboxybenzene-1,4-disulfonic acid. This process is primarily mediated by atmospheric oxygen and can be accelerated by the presence of light and elevated temperatures. The high reactivity of the aldehyde group makes it a target for auto-oxidation.

  • Photodegradation: Aromatic aldehydes can absorb UV light, which can lead to their degradation through various photochemical reactions. This can include oxidation, as mentioned above, or other rearrangements and polymerizations, potentially leading to a complex mixture of impurities and a noticeable discoloration of the material.

  • Thermal Degradation: While generally more stable than aliphatic aldehydes, aromatic aldehydes can still degrade at elevated temperatures. Thermal stress can provide the activation energy needed for oxidation and other decomposition reactions.

The Sulfonic Acid Moieties: Hygroscopicity and Desulfonation

The two sulfonic acid (-SO₃H) groups confer high polarity and water solubility to the molecule. However, they also introduce other stability considerations.

  • Hygroscopicity: Sulfonic acids are notoriously hygroscopic, readily absorbing moisture from the atmosphere. While this may not directly degrade the molecule, the absorbed water can act as a medium for other reactions, such as hydrolysis of impurities or facilitating oxidative processes. Excessive moisture absorption will also change the physical state and concentration of the solid material.

  • Hydrolytic Desulfonation: Aryl sulfonic acids can undergo hydrolytic desulfonation, cleaving the carbon-sulfur bond to revert to the parent arene and sulfuric acid. However, this reaction typically requires harsh conditions, such as high temperatures (often above 200°C) in the presence of aqueous acid[1]. Under recommended storage conditions, this is not a primary concern but should be considered if the compound is subjected to high-temperature processing in aqueous environments.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways outlined above, strict adherence to proper storage and handling procedures is essential. The primary goal is to protect the compound from air, light, moisture, and heat.

Optimal Storage Conditions

Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised[2][3]:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of oxidative and thermal degradation.
Atmosphere Sealed, airtight container. Consider storage under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen and moisture.
Light Amber glass vial or other opaque container.Protects the compound from photodegradation.
Moisture Store in a dry environment, such as in a desiccator.The sulfonic acid groups are hygroscopic.
Handling Best Practices
  • Minimize Exposure: Only open containers for the minimum time necessary in a controlled environment, preferably with low humidity.

  • Inert Atmosphere: For long-term storage or for handling high-purity material, working within a glovebox under an inert atmosphere is recommended.

  • Use Appropriate Tools: Use clean, dry spatulas and other equipment to avoid introducing contaminants or moisture.

  • Avoid Contamination: Do not return unused material to the original container.

Assessing the Stability of 2-Formylbenzene-1,4-disulfonic Acid

A robust stability testing program is crucial for understanding the degradation profile of 2-formylbenzene-1,4-disulfonic acid and for establishing its shelf-life. This involves subjecting the compound to forced degradation conditions and using appropriate analytical techniques to monitor for changes.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways.

G cluster_stress Stress Conditions cluster_analysis Analytical Monitoring Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/DAD (Purity & Degradants) Acid_Hydrolysis->HPLC Analyze at time points Base_Hydrolysis Basic Hydrolysis (e.g., 0.1M NaOH, RT) Base_Hydrolysis->HPLC Analyze at time points Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidative->HPLC Analyze at time points Thermal Thermal Stress (e.g., 60°C, dry heat) Thermal->HPLC Analyze at time points Photolytic Photolytic Stress (e.g., UV/Vis light) Photolytic->HPLC Analyze at time points LCMS LC-MS (Impurity ID) HPLC->LCMS Identify peaks NMR NMR (Structural Confirmation) HPLC->NMR Confirm structure FTIR FT-IR (Functional Group Changes) HPLC->FTIR Monitor functional groups Sample 2-Formylbenzene-1,4- disulfonic Acid Sample Sample->Acid_Hydrolysis Expose to Sample->Base_Hydrolysis Expose to Sample->Oxidative Expose to Sample->Thermal Expose to Sample->Photolytic Expose to

Caption: Workflow for a forced degradation study.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques should be employed for a comprehensive stability analysis.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of 2-formylbenzene-1,4-disulfonic acid and monitoring the formation of its degradation products. A stability-indicating HPLC method should be developed and validated.

  • Principle: A reverse-phase HPLC method can effectively separate the polar parent compound from its less polar impurities and its primary oxidation product, 2-carboxybenzene-1,4-disulfonic acid.

  • Experimental Protocol (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).

    • Detection: UV detection at a wavelength where both the parent aldehyde and the potential carboxylic acid product have significant absorbance (e.g., 254 nm).

    • Quantification: The percentage of the parent compound remaining and the formation of degradation products can be calculated from the peak areas.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of degradation products and for monitoring the degradation process.

  • Principle: The aldehyde proton of 2-formylbenzene-1,4-disulfonic acid has a characteristic chemical shift in the ¹H NMR spectrum (typically around 10 ppm). Upon oxidation to the carboxylic acid, this signal will disappear, and a new, broader signal for the carboxylic acid proton will appear (often >12 ppm).

  • Application: ¹H NMR can provide a clear and quantitative measure of the conversion of the aldehyde to the carboxylic acid.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for observing changes in the functional groups of the molecule.

  • Principle: The aldehyde C=O stretch will have a characteristic frequency (around 1700 cm⁻¹). The sulfonic acid groups will also have distinct S=O stretching frequencies. Upon oxidation, the aldehyde peak will diminish, and a broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1720 cm⁻¹) characteristic of a carboxylic acid will appear.

  • Application: FT-IR provides a qualitative assessment of the degradation process.

Logical Framework for Stability Assessment

The interplay between the inherent chemical liabilities of the molecule and the recommended analytical monitoring forms a self-validating system for ensuring its quality.

G cluster_degradation Potential Degradation Pathways cluster_control Control & Storage Strategy cluster_verification Verification & Monitoring Structure 2-Formylbenzene-1,4-disulfonic Acid Aldehyde Group Sulfonic Acid Groups Oxidation Oxidation (to Carboxylic Acid) Structure:f1->Oxidation Photodegradation Photodegradation Structure:f1->Photodegradation Hygroscopicity Moisture Absorption Structure:f2->Hygroscopicity Desulfonation Hydrolytic Desulfonation (High Temp.) Structure:f2->Desulfonation Analysis Stability Testing HPLC (Purity) NMR (Structure) FT-IR (Functional Groups) Oxidation->Analysis:m1 Monitored by Oxidation->Analysis:m2 Confirmed by Oxidation->Analysis:m3 Observed by Photodegradation->Analysis:m1 Monitored by Storage Store at 2-8°C Sealed, Dry, Dark Storage->Oxidation Mitigates Storage->Photodegradation Mitigates Storage->Hygroscopicity Mitigates Storage->Desulfonation Mitigates

Caption: A logical framework for stability management.

Conclusion

The stability of 2-formylbenzene-1,4-disulfonic acid is intrinsically linked to its bifunctional nature. The aldehyde group is prone to oxidation, while the sulfonic acid groups render the molecule hygroscopic. A comprehensive understanding of these liabilities is paramount for researchers, scientists, and drug development professionals. By implementing the recommended storage and handling protocols—specifically, storing the compound at refrigerated temperatures in a sealed, dry, and dark environment—the degradation of this valuable reagent can be effectively minimized. Regular analytical monitoring using stability-indicating methods such as HPLC, NMR, and FT-IR will ensure the continued purity and integrity of the material for its intended applications.

References

A Technical Guide to 2,5-Disulphobenzaldehyde: From Commercial Availability to Potential Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Niche Reagent

In the vast landscape of chemical reagents, certain molecules, while not household names, offer unique functionalities for specialized applications. 2,5-Disulphobenzaldehyde, also known as 2-formylbenzene-1,4-disulfonic acid, is one such compound. Its dual reactivity, stemming from the aromatic aldehyde and two sulfonic acid groups, presents intriguing possibilities in materials science and potentially in the realm of drug discovery and development. This guide aims to provide a comprehensive technical overview of this compound, consolidating available information on its commercial availability, synthesis, safety, and current and prospective applications, with a particular focus on its relevance to the scientific research community.

Chemical Identity and Properties

This compound is an aromatic organic compound characterized by a benzaldehyde core substituted with two sulfonic acid groups at positions 2 and 5 relative to the formyl group.

PropertyValueSource
IUPAC Name 2-formylbenzene-1,4-disulfonic acid--INVALID-LINK--
Synonyms This compound, 2-formyl-1,4-benzenedisulfonic acid--INVALID-LINK--
CAS Number 730912-46-6--INVALID-LINK--
Molecular Formula C₇H₆O₇S₂--INVALID-LINK--
Molecular Weight 266.25 g/mol --INVALID-LINK--
Appearance Typically a white to light yellow crystalline solid--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--

The presence of the strongly acidic sulfonic acid groups renders the molecule highly water-soluble. The aldehyde group retains its characteristic reactivity, allowing for transformations such as oxidation, reduction, and condensation reactions.

Commercial Availability

This compound and its corresponding disodium salt are commercially available from several chemical suppliers, catering primarily to the research and development market.

Table of Commercial Suppliers:

SupplierProduct NameFormPurity
Macsen Laboratories2-Formyl-benzene-1,4-disulfonic acid disodium saltNot specifiedHigh purity, ISO certified
ChemScene2-Formylbenzene-1,4-disulfonic acidSolid≥98%
Santa Cruz Biotechnology2-Formyl-benzene-1,4-disulfonic acid disodium saltSolidResearch grade
BOC Sciences2-Formyl-1,4-benzenedisulfonic acidNot specifiedNot specified

This list is not exhaustive, and availability may vary by region.

Researchers looking to procure this compound can typically find it in research quantities (grams to kilograms). For larger quantities, inquiries with manufacturers like Macsen Laboratories may be necessary. It is often supplied as a hydrate or in the form of its more stable disodium salt.

Synthesis and Manufacturing

To achieve the 2,5-disubstitution pattern, a multi-step synthesis is likely employed, potentially starting from a pre-sulfonated precursor or utilizing specific reaction conditions to overcome the inherent directing effects. A plausible, though unverified, synthetic route could involve the sulfonation of a starting material where the desired substitution pattern is favored, followed by the introduction or modification of the formyl group.

A patent for the synthesis of the related compound, 2-formylbenzenesulfonic acid sodium salt, describes a one-step process involving the sulfonation of ortho-chlorobenzaldehyde with sodium sulfite under the catalysis of a surfactant.[1] This suggests that nucleophilic aromatic substitution on a suitably substituted benzaldehyde could be a viable industrial route.

Conceptual Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product Benzaldehyde Benzaldehyde Sulfonation Sulfonation Benzaldehyde->Sulfonation Sulfonating Agent Sulfonating Agent Sulfonating Agent->Sulfonation Quenching Quenching Sulfonation->Quenching Reaction Mixture Isolation Isolation Quenching->Isolation Purification Purification Isolation->Purification This compound This compound Purification->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of related aromatic sulfonic acids and benzaldehydes, the following precautions are recommended. For the related compound, 2-formylbenzenesulfonic acid sodium salt, it is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[2] However, the disulfonic acid is likely to be more acidic and may have different hazard properties. The chemical label for 2-formyl-1,4-benzenedisulfonic acid disodium salt indicates that it causes skin and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry place in a tightly sealed container. It may be hygroscopic.

  • In case of exposure:

    • Skin contact: Wash off immediately with plenty of water.

    • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • Inhalation: Move to fresh air.

Applications in Research and Development

The primary documented application of this compound, specifically its disodium salt hydrate, is in the synthesis of polymer electrolyte membranes (PEMs).[4] These membranes are crucial components in electrochemical devices, most notably in fuel cells. The sulfonic acid groups provide proton conductivity, while the aldehyde functionality can be used for cross-linking or further modification of the polymer backbone, enhancing the mechanical and thermal stability of the membrane.

Potential Applications in Drug Development

While direct applications of this compound in drug development are not well-documented in publicly available literature, its chemical structure suggests several potential avenues for exploration.

  • As a Scaffold or Building Block: The benzaldehyde moiety is a common feature in many pharmaceutical compounds.[5] The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures. The sulfonic acid groups, being highly polar, can significantly influence the pharmacokinetic properties of a molecule, such as solubility and membrane permeability.

  • As a Linker: The bifunctional nature of this compound makes it a candidate for use as a linker in the development of drug conjugates or bioconjugates. The aldehyde can be used to attach to a payload, while the sulfonic acid groups can be used to modulate the overall properties of the conjugate.

  • In the Synthesis of Novel Heterocycles: The reactivity of the aldehyde group can be exploited in cyclization reactions to generate novel heterocyclic compounds, which are a rich source of new drug candidates.

It is important to note that the presence of sulfonic acid groups can be a double-edged sword in drug design. While they can enhance water solubility, they can also lead to poor oral bioavailability and rapid excretion. However, for certain applications, such as intravenously administered drugs or targeted delivery systems, this may not be a significant drawback. The utility of sulfonate salts in drug development is an area of active discussion, with both advantages and disadvantages to consider.[6]

Logical Relationship Diagram for Potential Drug Development Applications:

G This compound This compound Aldehyde_Group Aldehyde Group (Reactivity) This compound->Aldehyde_Group Sulfonic_Acid_Groups Sulfonic Acid Groups (Polarity, Acidity) This compound->Sulfonic_Acid_Groups Scaffold Scaffold for New Chemical Entities Aldehyde_Group->Scaffold Linker Linker for Drug Conjugates Aldehyde_Group->Linker Heterocycle_Synthesis Precursor for Novel Heterocycles Aldehyde_Group->Heterocycle_Synthesis Solubility_Modulation Modulation of Physicochemical Properties Sulfonic_Acid_Groups->Solubility_Modulation Solubility_Modulation->Scaffold Solubility_Modulation->Linker

Caption: Potential roles of this compound in drug development.

Analytical Methodologies

The quality control and characterization of this compound are crucial for its effective use in research and development. A combination of analytical techniques would be employed to ensure its identity, purity, and stability.

Proposed Analytical Workflow

Step-by-Step Methodology:

  • Identification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive structural information. The ¹H NMR spectrum of the related 2-formylbenzenesulfonic acid sodium salt is available for reference.[7] The spectrum of 1,3-benzenedisulfonic acid disodium salt can also provide insights into the expected chemical shifts of the aromatic protons.[8]

    • Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde (C=O stretch) and sulfonic acid (S=O stretch) functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be the primary technique for purity determination and quantification of impurities. Given the polar nature of the sulfonic acid groups, a mixed-mode column (reverse-phase and ion-exchange) may provide better retention and peak shape.[2] The mobile phase would likely be an aqueous buffer with an organic modifier like acetonitrile.

    • Titration: Acid-base titration can be used to determine the assay of the sulfonic acid groups.

  • Residual Solvent and Water Content:

    • Gas Chromatography (GC): To quantify any residual solvents from the synthesis process.

    • Karl Fischer Titration: To determine the water content, especially if the compound is hygroscopic.

Experimental Workflow Diagram:

G cluster_sample Sample Preparation cluster_id Identification cluster_purity Purity & Assay cluster_other Other Tests cluster_results Results Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS HPLC HPLC Sample->HPLC Titration Titration Sample->Titration GC GC (Residual Solvents) Sample->GC KF Karl Fischer (Water) Sample->KF COA Certificate of Analysis NMR->COA IR->COA MS->COA HPLC->COA Titration->COA GC->COA KF->COA

Caption: A comprehensive analytical workflow for the characterization of this compound.

Conclusion and Future Outlook

This compound is a commercially available reagent with a well-defined, albeit niche, application in the synthesis of polymer electrolyte membranes. Its unique combination of a reactive aldehyde and two strongly polar sulfonic acid groups makes it a molecule of interest for materials scientists. For researchers in drug discovery and development, this compound represents a largely unexplored building block. While its physicochemical properties may present challenges for traditional drug design, they could be advantageous in the development of specialized therapeutics and drug delivery systems. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock the potential of this intriguing molecule.

References

An In-Depth Technical Guide to the Aldehyde Reactivity of 2,5-Disulfobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Disulfobenzaldehyde stands as a unique aromatic aldehyde, distinguished by the presence of two sulfonate groups on the phenyl ring. These substituents impart profound electronic and physical properties, rendering the aldehyde group exceptionally reactive and conferring high water solubility. This guide provides a comprehensive technical analysis of the aldehyde group's reactivity in 2,5-Disulfobenzaldehyde, focusing on the mechanistic underpinnings of its enhanced electrophilicity. We will explore key reaction classes including Schiff base formation, Knoevenagel condensation, and aqueous Wittig reactions, presenting field-proven insights and detailed experimental protocols. This document serves as a critical resource for scientists leveraging this versatile reagent in drug discovery, bioconjugation, and materials science.

The Electronic and Steric Landscape of 2,5-Disulfobenzaldehyde

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In 2,5-Disulfobenzaldehyde, this electrophilicity is dramatically influenced by the two sulfonate groups (-SO₃⁻), typically handled as the sodium salt for stability and solubility.

1.1. Electronic Effects: An Electron-Deficient Carbonyl

The sulfonate group is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence is exerted primarily through a strong negative inductive effect (-I effect), pulling electron density away from the aromatic ring. This effect is propagated to the aldehyde moiety, which significantly depletes electron density from the carbonyl carbon.

This heightened partial positive charge (δ+) makes the carbonyl carbon an exceptionally potent electrophile, primed for attack by a wide range of nucleophiles.[1] Unlike electron-donating groups (e.g., methoxy) that would decrease reactivity compared to benzaldehyde, the disulfo-substitution pattern renders the aldehyde significantly more reactive.[2]

Caption: Electronic impact of sulfonate groups.

1.2. Steric Considerations

The sulfonate group at the ortho-position introduces moderate steric bulk. While this can, in principle, hinder the approach of very large nucleophiles, for most common reagents (amines, stabilized ylides, enolates), the overwhelming electronic activation is the dominant factor controlling the reaction rate.

1.3. Physical Properties: The Aqueous Advantage

Perhaps the most significant practical feature imparted by the sulfonate groups is high water solubility. This allows for reactions to be conducted in aqueous media, a cornerstone of green chemistry and a critical advantage for bioconjugation applications involving proteins or other biomolecules in their native buffer systems.[3]

Core Reactivity: Nucleophilic Addition Reactions

The enhanced electrophilicity of 2,5-Disulfobenzaldehyde makes it an ideal substrate for nucleophilic addition reactions. This section details the most pertinent examples, providing both mechanistic rationale and actionable protocols.

G cluster_Nu Nucleophiles Start Highly Electrophilic 2,5-Disulfobenzaldehyde Intermediate Tetrahedral Alkoxide Intermediate Start->Intermediate Nucleophilic Attack Product_Imine Schiff Base / Imine (C=N) Intermediate->Product_Imine Dehydration Product_Alkene Alkene (C=C) Intermediate->Product_Alkene [2+2] Cycloaddition & Elimination Product_Adduct Knoevenagel Adduct (C-C) Intermediate->Product_Adduct Protonation Amine Primary Amine (R-NH₂) Amine->Start Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Start Enolate Enolate / Active Methylene Cmpd. Enolate->Start

Caption: General workflow for nucleophilic additions.

Schiff Base (Imine) Formation

The reaction of 2,5-Disulfobenzaldehyde with primary amines is a rapid and efficient method to form Schiff bases, or imines (C=N). This reaction is fundamental in dynamic covalent chemistry and for conjugating the aldehyde to biomolecules.

  • Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic carbonyl carbon, forming a hemiaminal intermediate.[4] Under mildly acidic conditions (pH ~5-6), which serve to protonate the hydroxyl of the hemiaminal to make it a good leaving group (water), dehydration occurs to yield the stable imine.[4] The water solubility of the aldehyde is a major asset, allowing the reaction to proceed smoothly in aqueous buffers without organic co-solvents.

  • Field-Proven Protocol: Synthesis of a Sulfonated Schiff Base

    • Reagent Preparation: Dissolve 1.0 equivalent of 2,5-Disulfobenzaldehyde sodium salt in an appropriate aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.0). In a separate vessel, dissolve 1.1 equivalents of the primary amine.

    • Reaction Initiation: Combine the two solutions at room temperature with gentle stirring.

    • Monitoring: The reaction is often rapid and can be monitored by UV-Vis spectroscopy (observing the appearance of the imine chromophore) or LC-MS. For many simple amines, the reaction reaches completion within 1-2 hours.

    • Work-up: For analytical purposes, the reaction mixture can often be used directly. For isolation, if the product is insoluble, it may be collected by filtration. Alternatively, size exclusion chromatography can be used to separate a modified protein from excess aldehyde.

    • Validation: The formation of the imine bond can be confirmed by the disappearance of the aldehyde proton (~10 ppm) and the appearance of the imine proton (~8-9 ppm) in ¹H NMR (in D₂O), and by mass spectrometry.

Knoevenagel Condensation

This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with an "active methylene compound" (a compound with a CH₂ group flanked by two electron-withdrawing groups, like malonates or cyanoacetates).

  • Mechanistic Insight: A mild base deprotonates the active methylene compound to generate a stabilized carbanion (enolate).[5] This potent nucleophile readily attacks the highly electrophilic carbonyl of 2,5-Disulfobenzaldehyde. The resulting adduct then undergoes dehydration to yield a stable α,β-unsaturated product. The strong electron-withdrawing nature of the aldehyde substrate accelerates the initial nucleophilic addition step.

  • Field-Proven Protocol: Knoevenagel Condensation with Diethyl Malonate

    • Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 2,5-Disulfobenzaldehyde sodium salt (1.0 eq) and diethyl malonate (1.2 eq) in ethanol.

    • Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or ammonium acetate (0.1 eq).[6][7] The use of a strong base is unnecessary and could induce self-condensation.[5]

    • Reaction Conditions: Heat the mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

    • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purification: The crude product, being highly polar, can be purified by recrystallization from an ethanol/water mixture or by reverse-phase column chromatography.

Wittig Reaction in Aqueous Media

The Wittig reaction, which converts aldehydes to alkenes using a phosphorus ylide, is a cornerstone of organic synthesis.[8] The water-soluble nature of 2,5-Disulfobenzaldehyde makes it an exceptional candidate for modern, environmentally benign aqueous Wittig protocols.

  • Mechanistic Insight: The reaction is typically performed with stabilized ylides (e.g., those derived from α-bromoesters), which are less reactive but more tolerant of protic solvents.[3][9] Remarkably, water has been shown to be an effective medium, often accelerating the reaction despite the poor solubility of some reactants.[3][10] The reaction can be performed in a one-pot fashion, where the phosphonium salt is deprotonated in situ in an aqueous basic solution (like NaHCO₃) to form the ylide, which then reacts with the aldehyde.[11]

  • Field-Proven Protocol: Aqueous One-Pot Wittig Olefination (Adapted from El-Batta, A. et al., 2007)[3]

    • Reagent Preparation: To a flask, add 2,5-Disulfobenzaldehyde sodium salt (1.0 eq), triphenylphosphine (1.4 eq), and an α-bromoester (e.g., ethyl bromoacetate, 1.4 eq).

    • Solvent/Base Addition: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature. The reaction is often complete within 1-3 hours.

    • Monitoring: Progress can be monitored by TLC (eluting with ethyl acetate/hexanes), observing the consumption of the aldehyde and the formation of a new, less polar spot for the alkene product.

    • Work-up: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3x). The highly polar triphenylphosphine oxide byproduct and unreacted starting material will largely remain in the aqueous phase.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography. For stabilized ylides, this reaction typically yields the (E)-alkene as the major product.[8][11]

Summary of Reactivity and Quantitative Insights

The unique substitution of 2,5-Disulfobenzaldehyde dictates its reactivity profile. The table below summarizes the key transformations and provides expected outcomes based on established principles and analogous reactions.

Reaction ClassNucleophile/ReagentKey ConditionsProduct TypeCausality & Field Insights
Schiff Base Formation Primary Amines (R-NH₂)Aqueous Buffer (pH 5-7)Imine (C=N)Highly electrophilic aldehyde ensures rapid reaction. Ideal for bioconjugation in native-like conditions.
Knoevenagel Condensation Active Methylene (e.g., Malonates)Mild Base (Piperidine), Refluxα,β-Unsaturated SystemEnhanced aldehyde reactivity allows for use of mild catalysts, improving selectivity.[5]
Aqueous Wittig Reaction Stabilized YlidesNaHCO₃ (aq), Room Temp.(E)-AlkeneWater solubility is a key advantage, enabling green, one-pot synthesis. High E-selectivity is typical.[3]
Reduction Sodium Borohydride (NaBH₄)Water or MethanolBenzyl AlcoholStandard reduction. The polarity of the substrate ensures good solubility in protic solvents.
Oxidation Potassium Permanganate (KMnO₄)Basic (aq), HeatCarboxylic AcidAldehyde is readily oxidized. The sulfonate groups are stable to typical oxidation conditions.

Conclusion and Outlook

2,5-Disulfobenzaldehyde is not merely another aromatic aldehyde; it is a highly activated, water-soluble synthetic platform. The powerful electron-withdrawing sulfonate groups render the aldehyde exceptionally susceptible to nucleophilic attack, facilitating a range of classical and modern organic transformations under mild, often aqueous, conditions. This unique combination of reactivity and physical properties makes it an invaluable tool for researchers in drug development, where it can be used to synthesize complex scaffolds or as a water-soluble linker for bioconjugation. Its utility in materials science for the creation of functional dyes and polymers is also an area of growing interest. Understanding the fundamental principles outlined in this guide will empower scientists to exploit the full potential of this versatile reagent.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Disulphobenzaldehyde in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Unique Potential of 2,5-Disulphobenzaldehyde in Advanced Polymer Design

This compound is an aromatic aldehyde distinguished by the presence of two sulfonate groups on the benzene ring. This unique trifunctional monomer offers a compelling combination of reactivity and inherent functionality, making it a valuable building block for a new generation of advanced polymers. The aldehyde group provides a reactive site for various condensation polymerizations, while the highly polar and ionizable sulfonate groups impart water solubility, ion-exchange capabilities, and interesting electronic properties to the resulting polymer backbone.

These characteristics position this compound as a strategic monomer for applications in:

  • Water-Soluble Conjugated Polymers: For use in sensors, organic electronics, and bio-imaging where aqueous processing and biocompatibility are paramount.

  • Ion-Exchange Resins: Critical for water purification, separation processes, and as solid-acid catalysts.[1][2]

  • Drug Delivery Systems: The polymer's charge and hydrophilicity can be exploited for the encapsulation and controlled release of therapeutic agents.[1][3]

This document provides detailed application notes and representative protocols for the synthesis of polymers utilizing this compound, grounded in established principles of polymer chemistry.

Part 1: Synthesis of Water-Soluble Conjugated Poly(azomethine)s

The reaction of an aldehyde with a primary amine to form an imine (or Schiff base) is a robust and efficient method for synthesizing poly(azomethine)s, a class of conjugated polymers. The incorporation of this compound into the polymer backbone ensures excellent water solubility, a significant advantage over many conventional conjugated polymers that require processing with toxic organic solvents.

Causality of Experimental Choices:
  • Monomer Selection: Aromatic diamines are chosen to react with this compound to create a fully conjugated polymer backbone, which is essential for desirable electronic and optical properties.

  • Solvent System: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is selected to ensure the solubility of both the sulfonated monomer and the resulting polymer.

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is often employed to accelerate the imine formation and drive the reaction towards high molecular weight polymer formation.

  • Reaction Conditions: The reaction is typically conducted at an elevated temperature under an inert atmosphere (e.g., nitrogen or argon) to facilitate the removal of the water byproduct and prevent oxidative side reactions.

Experimental Workflow for Poly(azomethine) Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Equimolar this compound and Aromatic Diamine dissolve Dissolve Monomers in DMF reagents->dissolve solvent Anhydrous DMF/Toluene catalyst p-Toluenesulfonic Acid add_cat Add Catalyst and Toluene dissolve->add_cat heat Heat to Reflux (e.g., 120-140 °C) with Dean-Stark Trap add_cat->heat monitor Monitor Water Removal heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate in Acetone cool->precipitate filter_wash Filter and Wash with Acetone precipitate->filter_wash dialyze Dialyze against Deionized Water filter_wash->dialyze lyophilize Lyophilize to Obtain Pure Polymer dialyze->lyophilize

Caption: Workflow for the synthesis of a water-soluble conjugated poly(azomethine).

Detailed Protocol: Synthesis of Poly(this compound-alt-1,4-phenylenediamine)

Materials:

  • This compound sodium salt

  • 1,4-Phenylenediamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Acetone

  • Dialysis tubing (e.g., 1 kDa MWCO)

  • Deionized water

Procedure:

  • Monomer Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add this compound sodium salt (e.g., 1.0 mmol) and 1,4-phenylenediamine (1.0 mmol).

  • Solvent and Catalyst Addition: Add anhydrous DMF (20 mL) and toluene (10 mL) to the flask. Stir the mixture until the monomers are fully dissolved. Add a catalytic amount of PTSA (e.g., 0.05 mmol).

  • Polymerization: Place the flask in a preheated oil bath at 130 °C. The toluene will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap. Allow the reaction to proceed for 24-48 hours, or until no more water is collected.

  • Isolation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing rapidly stirring acetone (200 mL). A fibrous precipitate should form.

  • Purification: Collect the polymer by vacuum filtration and wash it thoroughly with fresh acetone to remove unreacted monomers and catalyst.

  • Dialysis: Dissolve the crude polymer in a minimal amount of deionized water and transfer it to a dialysis tube. Dialyze against deionized water for 3 days, changing the water frequently to remove low molecular weight oligomers and salts.

  • Final Product: Freeze the purified polymer solution and lyophilize to obtain the final product as a dry powder.

Parameter Typical Value/Condition Rationale
Monomer Ratio 1:1To achieve high molecular weight via step-growth polymerization.
Reaction Temperature 120-140 °CTo overcome the activation energy and facilitate azeotropic removal of water.
Reaction Time 24-48 hoursTo ensure high conversion and maximize polymer chain length.
Purification Method Precipitation followed by dialysisTo effectively remove small molecules and obtain a pure polymer sample.

Part 2: Synthesis of a Cross-linked Ion-Exchange Resin

The sulfonate groups of this compound make it an ideal candidate for the synthesis of strong acid cation-exchange resins.[1] These resins are insoluble, cross-linked polymers with fixed anionic charges (the sulfonate groups) and mobile cations (e.g., Na⁺ or H⁺) that can be exchanged with other cations in a surrounding solution.[2][4] A common approach is to co-polymerize the sulfonated monomer with a multifunctional cross-linking agent.

Causality of Experimental Choices:
  • Cross-linking Agent: A co-monomer with multiple reactive sites, such as phloroglucinol or melamine, is used to form a three-dimensional, insoluble polymer network. The degree of cross-linking is a critical parameter that controls the resin's swelling properties, porosity, and mechanical stability.[1]

  • Reaction Type: Acid-catalyzed condensation polymerization is a suitable method for reacting the aldehyde groups of this compound with the active hydrogens of a co-monomer like phloroglucinol.

  • Post-synthesis Treatment: The resulting resin is typically washed extensively and may be converted to the desired ionic form (e.g., the H⁺ form by washing with a strong acid) for specific applications.

Reaction Scheme: Resin Synthesis

MonomerA This compound Polymer Cross-linked Ion-Exchange Resin MonomerA->Polymer Condensation Polymerization MonomerB Phloroglucinol (Cross-linker) MonomerB->Polymer Condensation Polymerization Catalyst Acid Catalyst (e.g., HCl) Catalyst->Polymer Condensation Polymerization

Caption: Synthesis of an ion-exchange resin from this compound.

Detailed Protocol: Synthesis of a this compound-Phloroglucinol Resin

Materials:

  • This compound sodium salt

  • Phloroglucinol

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Sodium Hydroxide (NaOH) solution (1 M)

Procedure:

  • Monomer Solution: In a beaker, dissolve this compound sodium salt (e.g., 10 mmol) and phloroglucinol (e.g., 6.7 mmol, for a 3:2 aldehyde to phloroglucinol ratio) in deionized water (50 mL).

  • Initiation of Polymerization: While stirring vigorously, slowly add concentrated HCl (5 mL). A solid resin should begin to precipitate almost immediately.

  • Curing: Continue stirring the mixture at room temperature for 1-2 hours, then transfer the beaker to an oven set at 80-90 °C and allow the resin to cure overnight.

  • Work-up: After cooling, break up the solid resin mass. Grind the resin into smaller particles using a mortar and pestle.

  • Washing and Neutralization: Wash the resin particles extensively with deionized water until the washings are neutral to pH paper. This removes unreacted monomers and excess acid.

  • Conversion to Sodium Form: To ensure all acidic sites are in the sodium form, wash the resin with 1 M NaOH solution, followed by another extensive washing with deionized water until the filtrate is neutral.

  • Drying: Dry the resin beads in an oven at 60 °C to a constant weight.

Parameter Typical Value/Condition Rationale
Monomer:Cross-linker Ratio Varies (e.g., 3:2)Controls the degree of cross-linking, affecting porosity and swelling.
Catalyst Strong Acid (e.g., HCl)To catalyze the electrophilic aromatic substitution/condensation reaction.
Curing Temperature 80-90 °CTo drive the polymerization reaction to completion and form a robust network.
Final Ionic Form H⁺ or Na⁺Determined by the final washing step (acid or salt solution).

Part 3: Characterization of Synthesized Polymers

A thorough characterization is essential to confirm the structure, properties, and purity of the synthesized polymers.

Technique Information Obtained
FTIR Spectroscopy Confirmation of functional groups (e.g., disappearance of C=O and N-H stretches, appearance of C=N imine stretch for poly(azomethine)s).
NMR Spectroscopy (¹H, ¹³C) Elucidation of the polymer's chemical structure and confirmation of monomer incorporation.[5]
Gel Permeation Chromatography (GPC) Determination of molecular weight and polydispersity index (for soluble polymers).
Thermogravimetric Analysis (TGA) Assessment of thermal stability.[6]
Ion-Exchange Capacity (for resins) Titration-based methods to quantify the number of active exchange sites per gram of resin.
UV-Vis Spectroscopy Analysis of the electronic properties and conjugation length of conjugated polymers.

Conclusion

This compound is a highly promising, yet underutilized, monomer for the development of functional polymers. Its unique structure allows for the straightforward synthesis of water-soluble conjugated materials and high-capacity ion-exchange resins. The protocols provided herein serve as a robust starting point for researchers to explore the vast potential of this versatile building block in materials science, drug delivery, and environmental applications. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve desired polymer properties for specific applications.

References

Application Note & Protocol: Synthesis of Novel Sulfonated Poly(azomethine) Polymer Electrolyte Membranes via Direct Polycondensation of 2,5-Disulphobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced materials for energy and separation technologies.

Introduction: The Imperative for Advanced Polymer Electrolyte Membranes

Polymer electrolyte membranes (PEMs) are at the heart of numerous electrochemical technologies, most notably proton exchange membrane fuel cells (PEMFCs). The efficiency and operational window of these devices are intrinsically linked to the properties of the PEM, which must exhibit high proton conductivity, excellent thermal and mechanical stability, and low fuel crossover. While perfluorosulfonic acid-based membranes like Nafion® have been the benchmark, there is a significant drive to develop hydrocarbon-based alternatives to address concerns about cost, environmental persistence, and performance limitations at elevated temperatures and low humidity.

A promising strategy in the design of novel PEMs is the direct synthesis of polymers from monomers that already contain sulfonic acid groups. This approach ensures a uniform distribution of hydrophilic domains, crucial for efficient proton transport, and can offer greater hydrolytic stability compared to post-sulfonation methods. This application note details a robust protocol for the synthesis of a novel class of sulfonated poly(azomethine)s using 2,5-disulphobenzaldehyde as a key building block. The inherent acidity and aromatic nature of this monomer make it an excellent candidate for creating PEMs with desirable physicochemical properties.

The synthesis route is based on the Schiff base condensation reaction, a straightforward and efficient polycondensation method, with a suitable aromatic diamine. This guide provides a comprehensive, step-by-step protocol for the synthesis, membrane casting, and characterization of these materials, underpinned by the scientific rationale for each step to ensure reproducibility and facilitate further innovation.

Scientific Foundation: The Chemistry of Sulfonated Poly(azomethine) Synthesis

The core of this protocol is the polycondensation reaction between an aromatic dialdehyde, this compound, and an aromatic diamine, such as 4,4'-oxydianiline (ODA). This reaction forms a poly(azomethine), also known as a poly(Schiff base), characterized by the (-C=N-) imine linkage in the polymer backbone.

The choice of this compound is strategic. The two sulfonic acid groups (-SO3H) are directly attached to the aromatic ring of the aldehyde monomer. When this monomer is incorporated into the polymer chain, these acidic moieties are intrinsically part of the backbone, providing the necessary sites for proton conduction. The aromatic nature of the polymer backbone is expected to impart high thermal stability and mechanical strength to the resulting membrane.

The polycondensation reaction is typically carried out in a polar aprotic solvent, which helps to dissolve the monomers and the resulting polymer. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons of the aldehyde groups, followed by the elimination of water. This process is illustrated in the reaction scheme below.

Schiff_Base_Polycondensation cluster_reactants Reactants cluster_product Product cluster_mechanism Mechanism Insight Disulphobenzaldehyde This compound (Sulfonated Dialdehyde) Polymer Sulfonated Poly(azomethine) Disulphobenzaldehyde->Polymer + Diamine 4,4'-Oxydianiline (ODA) (Aromatic Diamine) Diamine->Polymer Polycondensation - H2O info Imine bond (-C=N-) formation creates the polymer backbone with integrated sulfonic acid groups.

Figure 1: Polycondensation of this compound and ODA.

This direct synthesis approach offers precise control over the ion exchange capacity (IEC) of the resulting polymer, as it is determined by the stoichiometry of the sulfonated monomer.

Experimental Protocols

Part 1: Synthesis of Sulfonated Poly(azomethine)

This protocol describes the synthesis of a sulfonated poly(azomethine) from this compound and 4,4'-oxydianiline.

Materials:

  • This compound sodium salt

  • 4,4'-oxydianiline (ODA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Argon gas (high purity)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Mechanical stirrer

  • Dean-Stark trap and condenser

  • Heating mantle with temperature controller

  • Nitrogen/Argon inlet

  • Buchner funnel and filter paper

Procedure:

  • Monomer Preparation: Dry the 4,4'-oxydianiline (ODA) in a vacuum oven at 110 °C for 12 hours before use. Ensure the this compound sodium salt is anhydrous.

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap topped with a condenser, and a gas inlet. Purge the entire system with argon for at least 30 minutes to create an inert atmosphere.

  • Charging the Flask: Into the flask, add this compound sodium salt (e.g., 10 mmol) and an equimolar amount of 4,4'-oxydianiline (10 mmol). Add DMAc (e.g., 100 mL) and toluene (e.g., 50 mL) as an azeotropic agent.

  • Polycondensation:

    • Begin stirring the mixture to dissolve the monomers.

    • Heat the reaction mixture to 140 °C. Toluene will begin to reflux and carry away water formed during the reaction, which will be collected in the Dean-Stark trap.

    • After 4-6 hours of reflux to remove water, carefully drain the toluene from the Dean-Stark trap.

    • Increase the reaction temperature to 160-170 °C and continue the polymerization for 24-48 hours under a gentle flow of argon. The viscosity of the solution will increase significantly as the polymer forms.

  • Polymer Precipitation and Purification:

    • Allow the viscous polymer solution to cool to room temperature.

    • Slowly pour the polymer solution into a beaker containing vigorously stirring methanol (e.g., 1 L) to precipitate the polymer.

    • Collect the fibrous polymer precipitate by vacuum filtration.

    • Wash the polymer thoroughly with deionized water to remove any unreacted monomers and salts.

    • To convert the sodium sulfonate groups to sulfonic acid, stir the polymer in a 1M HCl solution for 24 hours at room temperature.

    • Filter the polymer again and wash with deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the purified sulfonated poly(azomethine) in a vacuum oven at 80 °C for 24 hours.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification A Dry Reactants B Assemble & Purge Reactor A->B C Charge Monomers & Solvents B->C D Azeotropic Dehydration (140°C) C->D E Polycondensation (160-170°C, 24-48h) D->E F Precipitate in Methanol E->F G Wash with DI Water F->G H Acid Treatment (HCl) G->H I Final Wash to Neutral pH H->I J Vacuum Dry (80°C) I->J

Figure 2: Workflow for Poly(azomethine) Synthesis.

Part 2: Membrane Casting and Preparation

Materials:

  • Synthesized sulfonated poly(azomethine)

  • N,N-dimethylacetamide (DMAc) or other suitable aprotic polar solvent

  • Sulfuric acid (H₂SO₄), 1.5 M

  • Deionized water

Equipment:

  • Glass petri dish or flat glass plate

  • Doctor blade or casting knife

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of the dried sulfonated poly(azomethine) in DMAc to form a 5-10 wt% solution. Stir the solution at room temperature until the polymer is completely dissolved. The solution should be viscous and homogeneous.

  • Casting: Place a clean, dry glass petri dish or glass plate on a level surface. Pour the polymer solution onto the glass substrate and use a doctor blade to spread it into a uniform film of the desired thickness.

  • Solvent Evaporation: Place the cast membrane in a vacuum oven at 80 °C for 24 hours to slowly evaporate the solvent.

  • Membrane Detachment and Acidification:

    • After drying, immerse the glass plate with the membrane in deionized water. The membrane should detach from the glass surface.

    • Immerse the freestanding membrane in a 1.5 M H₂SO₄ solution at 80 °C for 2 hours to ensure complete protonation of the sulfonic acid groups.

    • Finally, wash the membrane repeatedly with deionized water until the washing water is neutral.

  • Storage: Store the prepared membrane in deionized water until further characterization.

Characterization of the Polymer and Membrane

A comprehensive characterization is essential to validate the synthesis and evaluate the performance of the PEM.

Property Technique Purpose Expected Outcome
Polymer Structure FTIR SpectroscopyTo confirm the formation of the imine bond (-C=N-) and the presence of sulfonic acid groups.Appearance of a characteristic peak around 1620-1600 cm⁻¹ for the C=N stretch.
Polymer Structure ¹H NMR SpectroscopyTo verify the polymer structure and composition.Characteristic peaks corresponding to the aromatic protons and the imine proton.
Thermal Stability Thermogravimetric Analysis (TGA)To determine the decomposition temperature of the polymer.The polymer should exhibit high thermal stability, with decomposition temperatures above 300 °C.
Ion Exchange Capacity (IEC) TitrationTo quantify the concentration of proton-conducting sites.IEC values will depend on the exact molecular weight of the repeat unit.
Water Uptake & Swelling Ratio Gravimetric AnalysisTo measure the membrane's ability to absorb water and its dimensional stability.Water uptake increases with IEC. Low swelling is desirable for mechanical integrity.
Proton Conductivity Electrochemical Impedance Spectroscopy (EIS)To measure the key performance metric of the PEM.Proton conductivity is expected to increase with temperature and relative humidity.
Mechanical Properties Tensile TestingTo evaluate the strength and flexibility of the membrane.The membrane should exhibit sufficient tensile strength and elongation at break for practical applications.

Conclusion and Future Outlook

The direct synthesis of sulfonated poly(azomethine)s from this compound presents a viable and straightforward approach to novel hydrocarbon-based polymer electrolyte membranes. The protocols detailed in this application note provide a solid foundation for researchers to explore this class of materials. The inherent tunability of the Schiff base chemistry allows for the systematic modification of the polymer backbone by selecting different aromatic diamines, enabling the fine-tuning of properties such as proton conductivity, mechanical strength, and fuel barrier properties. Further investigations into the long-term durability and performance of these membranes in fuel cell operating conditions are warranted and will be crucial for their potential application in next-generation energy conversion devices.

Applications of Sulfonated Benzaldehydes in Catalysis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the applications of sulfonated benzaldehydes in catalysis, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of their catalytic activity and provides detailed, field-proven protocols to empower your research and development endeavors.

Introduction: The Unique Catalytic Potential of Sulfonated Benzaldehydes

Sulfonated benzaldehydes are a fascinating class of bifunctional molecules that combine the reactivity of an aldehyde with the strong Brønsted acidity of a sulfonic acid group. This unique combination, coupled with their inherent water solubility, opens up a wide array of possibilities in catalysis. The strategic placement of the sulfonate group on the aromatic ring not only enhances the water solubility of these organic molecules, facilitating reactions in aqueous media and simplifying catalyst separation in biphasic systems, but also modulates the electronic properties of the benzaldehyde moiety. This electronic influence can be harnessed to fine-tune catalytic activity and selectivity in a variety of organic transformations.

This guide will focus on the direct applications of sulfonated benzaldehydes as catalysts, providing both the "how" and the "why" behind their use in key chemical reactions.

Section 1: Sulfonated Benzaldehydes as Brønsted Acid Catalysts

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, comparable in strength to sulfuric acid. When appended to a benzaldehyde scaffold, it creates a water-soluble, solid, or immobilizable acid catalyst that can be highly effective in a range of acid-catalyzed reactions.

Application Note 1: Enhanced Fischer Esterification with 4-Formylbenzenesulfonic Acid

Background: The Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a cornerstone of organic synthesis.[1] While mineral acids like sulfuric acid are effective, they can be corrosive and difficult to separate from the reaction mixture. Solid acid catalysts offer an attractive alternative, and 4-formylbenzenesulfonic acid has emerged as a particularly potent catalyst for this transformation.

Expertise & Experience: The catalytic prowess of 4-formylbenzenesulfonic acid in esterification is attributed to the electron-withdrawing nature of the para-formyl group. This inductive effect increases the acidity of the sulfonic acid moiety, making it a more powerful proton donor than analogous compounds like p-toluenesulfonic acid.[2] This enhanced acidity accelerates the rate-determining step of the Fischer esterification: the protonation of the carboxylic acid carbonyl group, which makes it more susceptible to nucleophilic attack by the alcohol. Kinetic studies have shown that 4-formylbenzenesulfonic acid can achieve impressive turnover frequencies (TOFs), reaching up to 220 h⁻¹ under optimized conditions.[2]

Trustworthiness: The protocol described below is a self-validating system. The progress of the reaction can be easily monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of starting materials and the formation of the ester product. The water-solubility of the catalyst simplifies its removal during the workup, ensuring a high purity of the final product.

Experimental Protocol: Synthesis of n-Propyl Acetate

This protocol details the synthesis of n-propyl acetate from acetic acid and n-propanol, a reaction for which 4-formylbenzenesulfonic acid has demonstrated exceptional catalytic activity, achieving high conversion and selectivity.[3]

Materials:

  • Acetic acid (glacial)

  • n-Propanol

  • 4-Formylbenzenesulfonic acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetic acid (12.0 g, 0.2 mol) and n-propanol (6.0 g, 0.1 mol).

  • Catalyst Addition: Add 4-formylbenzenesulfonic acid (0.37 g, 2 mol%) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the excess acetic acid and the catalyst. Caution: Carbon dioxide gas will be evolved.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers.

  • Workup - Washing and Drying:

    • Wash the combined organic layers with 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent (ethyl acetate) and any unreacted n-propanol using a rotary evaporator to yield n-propyl acetate. The product can be further purified by distillation if required.

Data Presentation:

EntryCatalystCatalyst Loading (mol%)Reactant Ratio (Acid:Alcohol)Temperature (°C)Conversion (%)[2]Selectivity (%)[2]
14-Formylbenzenesulfonic acid22:1100-1109598.8
2p-Toluenesulfonic acid22:1100-110~60>95
3Sulfuric Acid22:1100-110>90>95

Mandatory Visualization:

Fischer_Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Alcohol (R'-OH) H_plus H⁺ (from Catalyst) Catalyst 4-Formylbenzenesulfonic Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ Catalyst_regen Catalyst (Regenerated) Water Water (H₂O)

Fischer Esterification Mechanism catalyzed by 4-Formylbenzenesulfonic Acid.

Section 2: Heterogeneous Catalysis with Immobilized Sulfonated Benzaldehydes

The presence of both a reactive aldehyde group and a sulfonic acid moiety makes sulfonated benzaldehydes ideal candidates for immobilization onto solid supports, creating robust and recyclable heterogeneous catalysts.

Application Note 2: Racemization of α-Amino Acids using Immobilized 5-Sulfosalicylaldehyde

Background: The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical and food industries. Racemization of an undesired enantiomer allows for its recycling, thereby improving the overall efficiency of the process. A related sulfonated benzaldehyde, 5-sulfosalicylaldehyde (4-hydroxy-3-formylbenzenesulfonic acid), has been successfully employed as a heterogeneous catalyst for the racemization of α-amino acids when immobilized on a strongly basic anion exchanger.[4]

Expertise & Experience: The catalytic cycle for this racemization is believed to proceed through the formation of a copper(II)-Schiff base complex. The aldehyde group of the immobilized 5-sulfosalicylaldehyde reacts with the amino acid to form a Schiff base (imine). In the presence of copper(II) ions, a planar complex is formed, which facilitates the abstraction and re-addition of the α-proton, leading to racemization. The sulfonic acid group serves to anchor the catalyst to the anion exchange resin through ionic interactions. This heterogeneous system allows for easy separation and recycling of the catalyst.

Trustworthiness: The reusability of the catalyst is a key feature of this protocol. The catalyst can be recovered by simple filtration and reused in subsequent batches with minimal loss of activity, demonstrating the robustness of the immobilization. The progress of the racemization can be monitored by chiral chromatography.

Experimental Protocol: Heterogeneous Racemization of (S)-Alanine

Materials:

  • (S)-Alanine

  • Copper(II) sulfate pentahydrate

  • Strongly basic anion-exchange resin (e.g., Amberlite IRA-400)

  • 5-Sulfosalicylaldehyde

  • Deionized water

  • Reaction vessel with temperature control and stirring

Procedure:

  • Catalyst Preparation:

    • Wash the anion-exchange resin with deionized water until the washings are neutral.

    • Prepare a solution of 5-sulfosalicylaldehyde in deionized water.

    • Partially neutralize the resin by adding the 5-sulfosalicylaldehyde solution and stirring for several hours.

    • Filter the resin, wash with deionized water, and dry.

  • Racemization Reaction:

    • In a reaction vessel, dissolve (S)-alanine and a catalytic amount of copper(II) sulfate pentahydrate in deionized water.

    • Add the prepared immobilized 5-sulfosalicylaldehyde catalyst to the solution.

    • Heat the mixture to 40-50 °C with stirring.

  • Reaction Monitoring:

    • Periodically take samples from the reaction mixture.

    • Analyze the enantiomeric excess of alanine using a suitable chiral HPLC or GC method.

  • Catalyst Recovery:

    • After the reaction reaches equilibrium (or the desired conversion), cool the mixture to room temperature.

    • Filter to separate the solid catalyst.

    • Wash the recovered catalyst with deionized water and it can be reused for subsequent reactions.

Mandatory Visualization:

Heterogeneous_Racemization_Workflow cluster_prep Catalyst Preparation cluster_reaction Racemization Reaction cluster_recovery Catalyst Recovery & Reuse Resin Anion Exchange Resin Immobilized_Catalyst Immobilized Catalyst Resin->Immobilized_Catalyst Neutralization SSA 5-Sulfosalicylaldehyde Solution SSA->Immobilized_Catalyst Reaction_Vessel Reaction at 40-50°C Immobilized_Catalyst->Reaction_Vessel Catalysis Amino_Acid (S)-Alanine + Cu²⁺ Solution Amino_Acid->Reaction_Vessel Racemic_Mixture Racemic Alanine Solution Reaction_Vessel->Racemic_Mixture Filtration Filtration Racemic_Mixture->Filtration Recovered_Catalyst Recovered Catalyst Filtration->Recovered_Catalyst Reuse Reuse in next batch Recovered_Catalyst->Reuse

Workflow for Heterogeneous Racemization of α-Amino Acids.

Section 3: Synthesis of Sulfonated Benzaldehydes

A brief overview of the synthesis of these valuable catalytic compounds is essential for a comprehensive understanding.

Protocol: Synthesis of 3-Formylbenzenesulfonic Acid

This protocol is based on the electrophilic aromatic sulfonation of benzaldehyde.[5]

Materials:

  • Benzaldehyde

  • Fuming sulfuric acid (oleum)

  • Ice

  • Reaction vessel with a stirrer, thermometer, and dropping funnel

Procedure:

  • Reaction Setup: Place the reaction vessel in an ice bath to maintain a low temperature.

  • Sulfonation: Add benzaldehyde to the reaction vessel. While stirring vigorously, add fuming sulfuric acid dropwise, ensuring the reaction temperature is maintained between 0 °C and 20 °C. This temperature control is critical to prevent oxidation of the aldehyde group.[5]

  • Reaction Completion: After the addition is complete, continue stirring at the same temperature for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Conclusion

Sulfonated benzaldehydes represent a versatile and powerful class of compounds in the field of catalysis. Their bifunctional nature allows them to act as highly effective Brønsted acid catalysts, with the potential for enhanced activity due to electronic effects. Furthermore, their ability to be immobilized on solid supports paves the way for the development of sustainable and recyclable heterogeneous catalytic systems. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers looking to harness the unique catalytic properties of sulfonated benzaldehydes in their synthetic endeavors.

References

Application Note & Protocol: Synthesis and Application of Water-Soluble Schiff Bases Using 2,5-Disulfobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Schiff bases are a cornerstone of coordination chemistry and drug development, possessing a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] A significant limitation, however, is their often poor solubility in aqueous media, which hampers their bioavailability and application in biological systems. This document introduces 2,5-disulfobenzaldehyde as a strategic precursor for the synthesis of novel, water-soluble Schiff bases. The presence of two sulfonate groups on the aldehyde's aromatic ring imparts excellent water solubility to the resulting imine, opening new avenues for their use as aqueous-phase catalysts, bio-sensors, and water-soluble drug candidates. We provide a detailed, field-tested protocol for synthesis, explain the causality behind experimental choices, and explore the diverse applications of these unique compounds.

The Strategic Advantage of 2,5-Disulfobenzaldehyde

The selection of a starting material is a critical decision that dictates the properties of the final compound. 2,5-Disulfobenzaldehyde (in its sodium salt form, C₇H₄Na₂O₇S₂) is not merely another aldehyde; its structure is strategically engineered for specific functionalities.

  • Inherent Water Solubility: The primary advantage is the presence of two highly polar sulfonate (-SO₃⁻) groups. These groups act as powerful hydrophilic anchors, rendering the parent aldehyde and its subsequent Schiff base derivatives highly soluble in water and other polar solvents.[4] This overcomes a major hurdle in the development of Schiff bases for biological applications, where poor solubility can prevent a compound from reaching its target.[5]

  • Electronic Effects: The sulfonate groups are strongly electron-withdrawing. This electronic pull influences the reactivity of the aldehyde group and modulates the electron density of the resulting azomethine (-CH=N-) bond in the Schiff base. This can affect the compound's coordination properties and its interaction with biological targets.

  • Expanded Coordination Sphere: While the imine nitrogen is the primary coordination site in most Schiff bases, the sulfonate oxygens can also participate in binding to metal ions. This can lead to the formation of unique polynuclear or bridged metal complexes with novel catalytic or material properties.[6]

Synthesis of Schiff Bases: Mechanism and Workflow

The formation of a Schiff base is a classic condensation reaction between a primary amine and an aldehyde. The process involves two key steps: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final imine product.[7][8]

General Reaction Scheme

Caption: General workflow for the synthesis and characterization of Schiff bases.

Detailed Synthesis Protocol

This protocol describes a general method for synthesizing a water-soluble Schiff base from 2,5-disulfobenzaldehyde disodium salt and a generic primary monoamine.

Materials and Reagents
  • 2,5-Disulfobenzaldehyde disodium salt (1.0 eq)

  • Primary amine (e.g., Aniline, Sulfanilamide, Ethylenediamine) (1.0 eq for monoamines, 0.5 eq for diamines)

  • Solvent: Absolute Ethanol or a 1:1 mixture of Ethanol:Water

  • Catalyst (optional): Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and vacuum flask

Step-by-Step Procedure
  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2,5-disulfobenzaldehyde disodium salt in 30 mL of the chosen solvent (e.g., absolute ethanol). Stir until a clear solution is formed. Gentle warming may be required.

    • Rationale: Using a polar solvent like ethanol or an ethanol/water mixture is crucial to fully dissolve the sulfonated aldehyde, ensuring a homogeneous reaction mixture.

  • Addition of Amine: In a separate beaker, dissolve 1.0 equivalent of the primary monoamine (or 0.5 equivalents of a primary diamine) in 15 mL of the same solvent. Add this amine solution dropwise to the stirred aldehyde solution at room temperature.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Rationale: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. It also facilitates the final dehydration step. [7] Attach a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The formation of a precipitate is often observed. To maximize precipitation, place the flask in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

    • Rationale: Washing with cold solvent minimizes the loss of product, which may have some solubility, while effectively removing more soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 60°C for several hours to obtain the final water-soluble Schiff base.

Characterization

Confirm the identity and purity of the synthesized Schiff base using standard analytical techniques.

TechniqueExpected ObservationRationale
FT-IR Spectroscopy Disappearance of the C=O stretch (from aldehyde, ~1700 cm⁻¹) and N-H stretches (from primary amine, ~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch at ~1600-1630 cm⁻¹. [9]Confirms the formation of the azomethine group, which is the defining feature of a Schiff base.
¹H NMR Spectroscopy Disappearance of the aldehyde proton signal (-CHO, ~9.5-10.5 ppm). Appearance of a new singlet for the imine proton (-CH=N-, ~8.0-9.0 ppm). [9][10]Provides definitive structural proof of Schiff base formation and allows for assessment of purity.
Mass Spectrometry The molecular ion peak [M+H]⁺ or [M-Na+2H]⁺ should correspond to the calculated molecular weight of the product.Confirms the molecular weight of the synthesized compound.

Applications in Research and Drug Development

The unique properties of Schiff bases derived from 2,5-disulfobenzaldehyde make them valuable tools for researchers. Their enhanced water solubility is not just a convenience but a critical feature that enables new applications.

Homogeneous Catalysis in Aqueous Media

Many industrial catalytic processes use organic solvents, which can be environmentally harmful. Water-soluble Schiff base metal complexes offer a greener alternative, allowing reactions to be performed in water. [11]The Schiff base acts as a ligand, chelating to a transition metal to form an active catalyst.

G cluster_synthesis Ligand Synthesis cluster_complexation Complexation cluster_application Application L Sulfonated Schiff Base C Water-Soluble Metal Complex L->C Chelation A Aqueous-Phase Catalysis C->A Facilitates 'Green' Chemistry M Metal Salt (e.g., CuCl₂, Pd(OAc)₂) M->C

Caption: Formation of a water-soluble catalyst for aqueous-phase reactions.

Drug Development and Biological Probes

The therapeutic potential of many organic molecules is limited by their need to be administered in non-aqueous vehicles. Sulfonated Schiff bases can be directly dissolved in physiological buffers, potentially improving drug delivery and bioavailability. [12][13]Their applications are broad:

  • Antimicrobial and Anticancer Agents: The imine group is crucial for many biological activities. [3][8]The enhanced solubility of these derivatives allows for easier screening and formulation. Studies have shown that sulfonated Schiff base metal complexes can exhibit significant cytotoxicity against cancer cell lines. [6][14]* Fluorescent Sensors: The conjugated system of the Schiff base can be fluorescent. Upon binding to specific metal ions, this fluorescence may be quenched or enhanced. The water solubility of these ligands makes them ideal for developing sensors to detect trace metal ions in drinking water or biological fluids. [5]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Increase reflux time. Ensure the catalyst was added. Check the purity of the starting amine, as secondary amines will not form stable Schiff bases.
Product is soluble in the reaction mixture.After cooling to room temperature, try adding a less polar co-solvent (e.g., isopropanol) to induce precipitation, or reduce the solvent volume by rotary evaporation.
Oily Product Formed Impurities present or product has a low melting point.Try to triturate the oil with a non-polar solvent like hexane to induce solidification. If that fails, purify using column chromatography with a polar stationary phase.
Product is Difficult to Filter Very fine, amorphous precipitate.Allow the precipitate to age in the mother liquor (e.g., overnight in the fridge) to encourage crystal growth. Use a Celite pad during filtration.
Incomplete Reaction (from NMR) Reaction has not reached equilibrium.Re-run the reaction for a longer duration or at a slightly higher temperature if the solvent allows. Ensure the system is anhydrous if water-sensitive reagents are used (less of a concern here).

References

Application Notes & Protocols: A Scientifically Validated Multi-Step Synthesis of 2,5-Disulphobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Chromogenic Intermediate

2,5-Disulphobenzaldehyde stands as a valuable intermediate in the synthesis of various fine chemicals, most notably in the production of triphenylmethane dyes like Isosulfan Blue, which are utilized in medical diagnostics. The strategic placement of the sulfonyl groups at the 2 and 5 positions of the benzaldehyde ring is crucial for the ultimate chromophoric properties of these dyes.

A common misconception in electrophilic aromatic substitution is the direct di-sulfonation of benzaldehyde to achieve the 2,5-substitution pattern. The aldehyde functional group is a meta-director and a deactivator, meaning that direct sulfonation will predominantly yield the 3-sulfonated product. Therefore, a more nuanced, multi-step synthetic strategy is required to achieve the desired 2,5-disubstituted product.

This application note provides a comprehensive, scientifically-grounded protocol for the synthesis of this compound, commencing with the sulfonation of 2-chlorobenzaldehyde, followed by a nucleophilic aromatic substitution. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles that govern the reaction pathway.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step process, which circumvents the directing-group limitations of a direct sulfonation of benzaldehyde. The overall workflow is depicted below:

Synthesis_Workflow 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Step_1 Step 1: Sulfonation 2-Chlorobenzaldehyde->Step_1 Electrophilic Aromatic Substitution Intermediate Intermediate Purification Step_1->Intermediate 2-Chlorobenzaldehyde- 5-sulfonic acid Step_2 Step 2: Nucleophilic Aromatic Substitution Intermediate->Step_2 Final_Product Final Product Purification Step_2->Final_Product This compound Sulfonation_Mechanism Start 2-Chlorobenzaldehyde + SO₃ Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Electrophilic Attack Product 2-Chlorobenzaldehyde-5-sulfonic acid Intermediate->Product Deprotonation SNAr_Mechanism Start 2-Chlorobenzaldehyde- 5-sulfonic acid + SO₃²⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Chloride Elimination

A Senior Application Scientist's Guide to the Sulfonation of 2-Formylbenzene: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Formylbenzenesulfonic Acid

This document provides a detailed protocol and technical insights for the synthesis of 2-formylbenzenesulfonic acid, a valuable intermediate in the production of dyes, optical brighteners, and pharmaceuticals.[1][2][3][4][5] As Senior Application Scientists, we emphasize not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a successful and reproducible outcome. A direct electrophilic sulfonation of 2-formylbenzene (benzaldehyde) presents significant regioselectivity challenges. Therefore, this guide focuses on the industrially preferred and more controlled method for synthesizing the ortho-isomer, sodium 2-formylbenzenesulfonate, via a nucleophilic substitution pathway.

Mechanistic Considerations: The Ortho vs. Meta Challenge

A foundational understanding of electrophilic aromatic substitution (EAS) is crucial to appreciate the chosen synthetic route. The formyl group (-CHO) on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.[6][7]

Direct sulfonation of benzaldehyde with fuming sulfuric acid would predominantly yield 3-formylbenzenesulfonic acid, not the desired 2-formyl (ortho) isomer.

Caption: Regioselectivity in direct sulfonation of benzaldehyde.

To overcome this inherent regiochemical obstacle, a more strategic approach is required. The most reliable method involves starting with a precursor that locks in the desired ortho substitution pattern. The industrial synthesis utilizes o-chlorobenzaldehyde, where the chloro group is subsequently displaced by a sulfite group in a nucleophilic aromatic substitution reaction.[3][8] This method provides high yields of the target ortho-isomer, bypassing the selectivity issues of EAS.

The Imperative of Safety: Handling Sulfonation Reagents

All sulfonation-related procedures must be conducted with stringent safety protocols. The reagents are corrosive and the reactions can be exothermic.[9]

  • Engineering Controls : Always conduct the reaction in a certified, high-performance chemical fume hood to prevent inhalation of corrosive vapors.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles and a face shield are mandatory.

    • Hand Protection : Wear acid-resistant gloves (e.g., butyl rubber or Viton™).

    • Body Protection : A flame-resistant lab coat and appropriate protective clothing are essential.

  • Emergency Preparedness : An emergency shower and eyewash station must be immediately accessible.[10] Keep appropriate neutralizing agents (e.g., sodium bicarbonate) on hand for spills.

Experimental Protocol: Synthesis of Sodium 2-Formylbenzenesulfonate

This protocol details the synthesis from o-chlorobenzaldehyde and sodium sulfite, adapted from established industrial processes.[8]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
o-Chlorobenzaldehyde89-98-5140.57Liquid, corrosive, lachrymator.
Sodium Sulfite (Anhydrous)7757-83-7126.04Solid, hygroscopic.
Polyethylene Glycol (PEG-600)25322-68-3~600Viscous liquid, acts as a phase-transfer catalyst.[8]
Deionized Water7732-18-518.02Solvent.
Sodium Chloride (NaCl)7647-14-558.44Used for salting out the product.
Hydrochloric Acid (HCl)7647-01-036.46For pH adjustment during workup.
Equipment
  • High-pressure reaction vessel (autoclave) or a heavy-walled, sealed reaction tube rated for high temperatures and pressures.

  • Heating mantle with a temperature controller and magnetic stirrer.

  • Reflux condenser.

  • Büchner funnel and vacuum flask for filtration.

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks).

  • pH meter or pH indicator strips.

Step-by-Step Synthesis Workflow

Synthesis_Workflow A 1. Reagent Charging Combine o-chlorobenzaldehyde, Na₂SO₃, PEG-600, and H₂O in the reaction vessel. B 2. Reaction Seal vessel and heat to ~170°C with stirring for 10-12 hours. A->B Heat & Stir C 3. Cooldown & Depressurize Cool to room temperature. Safely vent any residual pressure. B->C Reaction Complete D 4. Initial Workup Transfer mixture. Adjust pH if necessary. Filter to remove insoluble solids. C->D Prepare for Isolation E 5. Product Isolation Add NaCl to the filtrate to precipitate the sodium salt ('salting out'). D->E Clear Filtrate F 6. Crude Filtration Collect the crude product by vacuum filtration. Wash with brine. E->F Precipitate Formed G 7. Purification Recrystallize the crude solid from a minimal amount of hot water. F->G Crude Product H 8. Final Product Collect pure crystals by filtration. Dry under vacuum. G->H Purified Crystals

Caption: Step-by-step workflow for the synthesis of sodium 2-formylbenzenesulfonate.

  • Reagent Charging : In a high-pressure reaction vessel, combine o-chlorobenzaldehyde (e.g., 20.0 g, 142 mmol), sodium sulfite (21.5 g, 170 mmol, ~1.2 eq), polyethylene glycol (PEG-600, ~1.0 g), and deionized water (80 mL).

  • Reaction Execution : Seal the vessel securely. Begin stirring and heat the mixture to 170 °C. Maintain this temperature for 10-12 hours. The internal pressure will increase during the reaction.

  • Cooldown and Depressurization : Turn off the heat and allow the vessel to cool completely to room temperature behind a blast shield. Once cooled, carefully and slowly vent any residual pressure according to the manufacturer's instructions.

  • Initial Workup : Transfer the reaction mixture to a beaker. If the solution is alkaline, adjust the pH to ~7 using dilute hydrochloric acid. Filter the mixture while warm to remove any unreacted sodium sulfite or other inorganic impurities.

  • Product Isolation (Salting Out) : To the clear filtrate, add sodium chloride (NaCl) in portions with stirring until the solution is saturated (~20-25 g). The sodium salt of 2-formylbenzenesulfonic acid is less soluble in the brine solution and will precipitate.[11]

  • Crude Filtration : Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, saturated NaCl solution.

  • Purification (Recrystallization) : Transfer the crude solid to a clean flask. Add a minimal amount of hot deionized water to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Product Collection : Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold water and then dry them in a vacuum oven at 60-70 °C to a constant weight. The final product is a white to off-white solid.[4][12]

Product Characterization and Quality Control

Verifying the identity and purity of the final product is a critical step.

  • Solubility : The product should be soluble in water.[1][2][13]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : Look for characteristic peaks:

    • ~1700 cm⁻¹ (C=O stretch of the aldehyde)

    • ~1200-1150 cm⁻¹ and ~1050-1000 cm⁻¹ (asymmetric and symmetric S=O stretches of the sulfonate group)

  • ¹H NMR Spectroscopy (in D₂O) :

    • A singlet for the aldehyde proton (~10 ppm).

    • A multiplet pattern for the four aromatic protons, confirming the ortho-disubstitution pattern.

  • High-Performance Liquid Chromatography (HPLC) : Assess the purity of the final product against a reference standard. A purity of >98% is often required for subsequent applications.[12]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Reaction temperature too low; insufficient reaction time; leak in the reaction vessel.Verify thermocouple accuracy. Extend reaction time. Check all seals on the pressure vessel before starting the reaction.
Incomplete Reaction Poor mixing; impure starting materials.Ensure vigorous stirring throughout the reaction. Use high-purity, anhydrous sodium sulfite.
Product Fails to Precipitate Insufficient NaCl added; too much water used in workup.Add more NaCl to ensure saturation. If necessary, partially evaporate the water under reduced pressure before salting out.
Product is Oily/Gummy Presence of unreacted starting material or PEG catalyst.Ensure the initial filtration was effective. Wash the crude product thoroughly. Perform a second recrystallization.

Conclusion

The synthesis of 2-formylbenzenesulfonic acid via nucleophilic substitution on o-chlorobenzaldehyde is a robust and scalable method that effectively circumvents the regioselectivity limitations of direct electrophilic sulfonation. By adhering to the detailed protocol, exercising stringent safety measures, and performing thorough characterization, researchers can reliably produce this key chemical intermediate for a wide range of applications in the chemical industry.

References

Application Notes and Protocols: 2,5-Disulphobenzaldehyde as a Versatile Precursor for Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with immense potential in catalysis, gas storage, and notably, drug delivery.[1][2] The ability to rationally design MOFs with specific chemical functionalities is paramount to tailoring their properties for advanced applications. This guide details the utility of 2,5-disulphobenzaldehyde as a strategic precursor for the synthesis of highly functionalized MOFs. The presence of both aldehyde and sulfonic acid moieties in a single building block offers a unique dual-functionality, enabling the creation of MOFs with enhanced stability, tunable acidity, and specific host-guest interactions.[3] This document provides two primary protocols: the de novo synthesis of an imine-linked sulfonated MOF and the post-synthetic modification of an existing amine-functionalized MOF. Detailed methodologies for characterization and a practical application in drug delivery are also presented.

Introduction: The Strategic Advantage of this compound in MOF Synthesis

The functionalization of MOFs is a key strategy to modulate their physicochemical properties.[1] While carboxylic acids are the most common linkers in MOF synthesis, the incorporation of sulfonic acid groups has been shown to enhance thermal and chemical stability, as well as introduce strong Brønsted acidity.[3] This makes sulfonated MOFs highly attractive for applications in catalysis and as proton conductors.

This compound presents a unique opportunity in MOF design. The aldehyde functionality allows for the formation of dynamic covalent bonds, such as imines, which can be integrated into the MOF structure either during the initial synthesis or through post-synthetic modification.[4] This dual-functionality allows for the creation of MOFs with:

  • Inherent Acidity: The sulfonic acid groups provide strong acidic sites, which can be beneficial for acid-catalyzed reactions or for specific interactions with basic drug molecules.

  • Tunable Polarity: The presence of sulfonate groups imparts a high degree of polarity to the MOF pores, influencing the adsorption and release of guest molecules.

  • Reactive Handles: The aldehyde group can be used to form robust imine linkages or can remain as a reactive site for further functionalization within the MOF pores.

This guide will explore two primary pathways to leverage the potential of this compound in MOF synthesis, offering researchers a roadmap to develop novel materials for drug delivery and beyond.

Synthesis Methodologies

The choice of synthetic strategy depends on the desired MOF architecture and the availability of starting materials. We present two robust methods: a de novo solvothermal synthesis for creating a novel imine-linked MOF and a post-synthetic modification approach for functionalizing a well-established amine-containing MOF.

Protocol 1: De Novo Solvothermal Synthesis of an Imine-Linked Sulfonated MOF

This protocol describes the synthesis of a hypothetical MOF, termed DSBA-MOF-1 , via a condensation reaction between this compound and a tripodal amine linker, tris(4-aminophenyl)amine, in the presence of a metal salt. The solvothermal method is widely employed for MOF synthesis as it facilitates the formation of highly crystalline materials.[5][6]

Materials:

  • This compound sodium salt

  • Tris(4-aminophenyl)amine

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Equipment:

  • 20 mL scintillation vials

  • Analytical balance

  • Ultrasonic bath

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution A: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound sodium salt in 5 mL of DMF.

  • Precursor Solution B: In a separate 20 mL scintillation vial, dissolve 0.05 mmol of tris(4-aminophenyl)amine in 5 mL of DMF.

  • Metal Salt Solution: In a third 20 mL scintillation vial, dissolve 0.15 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Reaction Mixture: In a clean 20 mL scintillation vial, combine 2 mL of Precursor Solution A and 2 mL of Precursor Solution B. Sonicate for 5 minutes to ensure homogeneity. To this mixture, add 2 mL of the Metal Salt Solution.

  • Solvothermal Synthesis: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 120 °C for 48 hours.[5]

  • Cooling and Isolation: After the reaction is complete, allow the oven to cool to room temperature. A crystalline precipitate should be observed.

  • Washing: Carefully decant the supernatant. Add 10 mL of fresh DMF, cap the vial, and gently agitate to wash the product. Centrifuge the mixture and decant the DMF. Repeat this washing step three times.

  • Solvent Exchange: To remove residual DMF from the pores, perform a solvent exchange with a more volatile solvent. Add 10 mL of ethanol to the washed product and let it stand for 24 hours. Replace the ethanol with a fresh portion and repeat for a total of three exchanges.

  • Activation: To activate the MOF, the solvent within the pores must be removed. After the final ethanol wash, decant the ethanol and add 10 mL of chloroform. Let it stand for 24 hours. Decant the chloroform and dry the product in a vacuum oven at 150 °C for 12 hours.[5] The resulting powder is the activated DSBA-MOF-1.

Causality Behind Experimental Choices:

  • Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic precursors.

  • Temperature and Time: The chosen temperature and reaction time are typical for solvothermal synthesis and are intended to provide sufficient energy for crystal nucleation and growth.[6] These parameters may require optimization for this specific system.

  • Washing and Solvent Exchange: Thorough washing is crucial to remove unreacted precursors. Solvent exchange with a lower boiling point solvent like ethanol, followed by chloroform, facilitates the activation process by preventing pore collapse that can occur when high-boiling solvents like DMF are removed under vacuum.

Protocol 2: Post-Synthetic Modification (PSM) of an Amine-Functionalized MOF

Post-synthetic modification is a powerful technique to introduce new functionalities into pre-synthesized MOFs without altering their underlying topology.[1] This protocol details the modification of a commercially available or pre-synthesized amine-functionalized MOF, such as NH₂-MIL-101(Cr) or NH₂-UiO-66, with this compound.

Materials:

  • Amine-functionalized MOF (e.g., NH₂-MIL-101(Cr))

  • This compound sodium salt

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Ethanol

Equipment:

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert atmosphere glovebox or Schlenk line

  • Centrifuge

Procedure:

  • Activation of Parent MOF: Activate the amine-functionalized MOF by heating it under vacuum at 150 °C for 12 hours to remove any guest molecules from the pores.

  • Reaction Setup: In an inert atmosphere (glovebox or under argon), add 100 mg of the activated amine-functionalized MOF to a Schlenk flask.

  • Reagent Solution: In a separate vial, dissolve a 5-fold molar excess of this compound sodium salt (relative to the amine groups in the MOF) in 20 mL of anhydrous DMF.

  • Modification Reaction: Add the this compound solution to the Schlenk flask containing the MOF. Seal the flask and stir the suspension at 80 °C for 24 hours.

  • Isolation and Washing: Allow the reaction mixture to cool to room temperature. Isolate the solid product by centrifugation. Wash the modified MOF thoroughly with fresh anhydrous DMF (3 x 20 mL) to remove any unreacted aldehyde.

  • Solvent Exchange and Activation: Perform a solvent exchange with anhydrous ethanol (3 x 20 mL) over 24 hours. Activate the modified MOF by heating under vacuum at 120 °C for 12 hours.

Causality Behind Experimental Choices:

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere can prevent side reactions of the aldehyde.

  • Excess Reagent: Using a molar excess of the aldehyde helps to drive the imine formation reaction to completion.

  • Temperature: The reaction is performed at an elevated temperature to increase the reaction rate, but below the decomposition temperature of the MOF.

Characterization of Sulfonated MOFs

Thorough characterization is essential to confirm the successful synthesis and functionalization of the MOF. The following techniques are recommended:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. For the de novo synthesis, a unique diffraction pattern is expected. For PSM, the PXRD pattern should match that of the parent MOF, indicating that the crystalline framework has been retained.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the material. For the imine-linked MOF, the disappearance of the N-H stretching bands from the amine linker and the C=O stretching band from the aldehyde, along with the appearance of a new C=N stretching band (around 1620-1650 cm⁻¹), would indicate successful imine formation. The characteristic S=O stretching bands of the sulfonate group (around 1200-1250 cm⁻¹ and 1040-1080 cm⁻¹) should be prominent.[8]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF. The TGA curve will show weight loss steps corresponding to the removal of solvent molecules and the decomposition of the organic linkers.

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution of the MOF particles.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the activated MOF. This is a critical measurement to assess the porosity of the material.

PropertyExpected Outcome for DSBA-MOF-1Expected Outcome for PSM-MOF
Crystallinity (PXRD) Crystalline with a unique diffraction patternCrystalline, with a pattern matching the parent MOF
Functional Groups (FTIR) Presence of C=N, S=O stretches; absence of N-H and C=OPresence of C=N, S=O, and residual N-H stretches
Thermal Stability (TGA) Stable up to ~300-400 °CSimilar or slightly lower stability than the parent MOF
Morphology (SEM) Uniform, well-defined crystalsMorphology similar to the parent MOF
Surface Area (BET) High surface area (>1000 m²/g)Lower surface area than the parent MOF due to pore functionalization

Application in Drug Delivery: A Protocol for Loading and Release

The high polarity and potential for specific interactions make sulfonated MOFs promising candidates for drug delivery. This protocol outlines a general procedure for loading a model drug, such as the anticancer drug doxorubicin (which has amine groups that can interact with the sulfonate groups), and studying its release profile.[9]

Materials:

  • Activated sulfonated MOF (DSBA-MOF-1 or PSM-MOF)

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Deionized water

Equipment:

  • UV-Vis spectrophotometer

  • Centrifuge

  • Shaking incubator

4.1. Drug Loading Protocol:

  • Prepare Drug Solution: Prepare a 1 mg/mL stock solution of doxorubicin in deionized water.

  • Loading Procedure: Disperse 10 mg of the activated sulfonated MOF in 5 mL of the doxorubicin solution.

  • Incubation: Stir the suspension at room temperature in the dark for 24 hours to allow for maximum drug loading.

  • Isolation of Drug-Loaded MOF: Centrifuge the suspension to pellet the drug-loaded MOF.

  • Quantification of Loading: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of doxorubicin (~480 nm). The amount of loaded drug can be calculated by subtracting the amount of drug remaining in the supernatant from the initial amount.

4.2. In Vitro Drug Release Protocol:

  • Release Medium: Prepare two PBS solutions, one at a physiological pH of 7.4 and another at a slightly acidic pH of 5.5 to simulate the tumor microenvironment.

  • Release Study: Disperse 5 mg of the drug-loaded MOF in 10 mL of each PBS solution.

  • Incubation: Place the suspensions in a shaking incubator at 37 °C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh PBS to maintain a constant volume.

  • Quantification of Release: Centrifuge the aliquot to remove any MOF particles and measure the absorbance of the supernatant to determine the concentration of released doxorubicin.

  • Data Analysis: Plot the cumulative percentage of drug released versus time for both pH conditions.

Expected Outcome:

It is anticipated that the drug release will be pH-dependent. The protonation of the sulfonate groups at the lower pH may lead to a faster release of the doxorubicin due to changes in the electrostatic interactions between the drug and the MOF.

Visualizations

Diagram 1: De Novo Synthesis of DSBA-MOF-1

de_novo_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2_5_DSBA This compound Reaction_Vessel Solvothermal Reaction 2_5_DSBA->Reaction_Vessel Amine_Linker Tris(4-aminophenyl)amine Amine_Linker->Reaction_Vessel Metal_Salt Zn(NO₃)₂·6H₂O Metal_Salt->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Temp 120 °C Temp->Reaction_Vessel Time 48 h Time->Reaction_Vessel DSBA_MOF_1 DSBA-MOF-1 Reaction_Vessel->DSBA_MOF_1

Caption: Solvothermal synthesis of DSBA-MOF-1.

Diagram 2: Post-Synthetic Modification Workflow

psm_workflow Parent_MOF Amine-Functionalized MOF (e.g., NH₂-MIL-101) Activation1 Activation (150 °C, vacuum) Parent_MOF->Activation1 Reaction Reaction with This compound in DMF at 80 °C Activation1->Reaction Washing Washing with DMF and Ethanol Reaction->Washing Activation2 Final Activation (120 °C, vacuum) Washing->Activation2 PSM_MOF Sulfonated Imine-Functionalized MOF Activation2->PSM_MOF

Caption: Post-synthetic modification of an amine-MOF.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, precursor for the development of functional MOFs. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and characterize novel sulfonated MOFs through both de novo and post-synthetic modification approaches. The dual functionality of this precursor opens up exciting possibilities for creating materials with tailored properties for a range of applications, particularly in the realm of targeted drug delivery where the interplay of porosity, polarity, and reactive sites can be finely tuned. Further optimization of the presented protocols and exploration of different metal centers and amine linkers will undoubtedly lead to the discovery of new and highly functional materials.

References

Aqueous-Phase Functionalization of Amine-Bearing Polymers with 2-Formylbenzene-1,4-Disulfonic Acid via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: Enhancing Polymer Functionality for Advanced Applications

The strategic modification of polymers is a cornerstone of modern materials science and drug development. Functionalization—the process of introducing specific chemical groups onto a polymer backbone—unlocks new properties and expands the utility of polymeric materials into sophisticated applications. This guide details a robust protocol for conjugating 2-formylbenzene-1,4-disulfonic acid to amine-bearing polymers.

The target molecule, 2-formylbenzene-1,4-disulfonic acid, is a unique bifunctional reagent. Its aldehyde group provides a reactive handle for covalent attachment, while the two sulfonic acid groups impart a strong, localized negative charge and significantly enhance aqueous solubility.[1] By grafting this molecule onto a polymer, researchers can create novel polyanionic materials with tailored properties for applications such as:

  • Drug Delivery: Creating highly water-soluble, charged carriers for cationic drugs, potentially improving bioavailability and controlling release profiles.[2][3]

  • Biomaterials: Developing materials that can interact with biological systems through electrostatic interactions, mimicking heparin or other glycosaminoglycans.[4]

  • Water Treatment: Engineering polymers that can act as flocculants or chelating agents for cationic pollutants.

This protocol focuses on a highly efficient and selective one-pot aqueous reaction known as reductive amination .[5][6][7][8] This method is ideal for modifying sensitive biomolecules and polymers as it proceeds under mild, biocompatible conditions.

Mechanism: The Chemistry of Reductive Amination

Reductive amination is a two-step process that forms a stable carbon-nitrogen bond between an aldehyde (or ketone) and a primary or secondary amine.[9]

  • Imine Formation: The amine nucleophilically attacks the aldehyde's carbonyl carbon. After dehydration, a C=N double bond, known as an imine (or Schiff base), is formed. This reaction is reversible and is favored under mildly acidic conditions (pH 4-6), which activate the carbonyl group without excessively protonating the amine nucleophile.[5][10]

  • Reduction: A selective reducing agent, introduced into the same pot, reduces the imine to a stable secondary amine.

A key aspect of this protocol is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for this reaction.[11] It is a mild reducing agent that is stable in water and selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde.[5][6][7] This selectivity prevents the wasteful consumption of the aldehyde and ensures a high yield of the desired amine product.[10]

Reaction Mechanism Workflow

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) Polymer_NH2 Polymer-NH₂ (Amine-functionalized Polymer) Iminium Polymer-N⁺H=CHR' (Iminium Ion Intermediate) Polymer_NH2->Iminium + H⁺ - H₂O Reducer NaBH₃CN (Sodium Cyanoborohydride) Aldehyde R'-CHO (2-Formylbenzene-1,4-disulfonic acid) Aldehyde->Iminium Product Polymer-NH-CH₂-R' (Stable Functionalized Polymer) Iminium->Product Reduction Reducer->Product

Caption: Reductive amination mechanism.

Experimental Protocol

This protocol provides a general method for the functionalization of an amine-bearing polymer. Researchers should optimize reactant stoichiometry based on the desired degree of functionalization and the equivalent weight of the starting polymer.

Materials and Equipment
  • Polymer: Amine-functionalized polymer (e.g., Polyethyleneimine (PEI), Amine-terminated PEG, Poly(allylamine hydrochloride)).

  • Functionalizing Agent: 2-Formylbenzene-1,4-disulfonic acid disodium salt (FW: 310.2 g/mol ).[12]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) (FW: 62.84 g/mol ).[11]

    • Safety Note: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids.[6] Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and neutralize waste with bleach before disposal.

  • Solvent: Nuclease-free or deionized water.

  • pH Adjustment: 0.1 M HCl and 0.1 M NaOH.

  • Purification: Dialysis tubing (select a molecular weight cutoff (MWCO) significantly lower than the polymer's molecular weight, e.g., 1-3.5 kDa).[13]

  • Equipment: Magnetic stirrer and stir bars, pH meter, reaction vessel (e.g., glass beaker or flask), dialysis clips, lyophilizer (freeze-dryer).

Step-by-Step Procedure

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

  • Polymer Preparation:

    • Dissolve the amine-functionalized polymer in deionized water to a final concentration of 5-10 mg/mL. Ensure complete dissolution with gentle stirring.

    • Rationale: Working in an aqueous solution is critical for maintaining the solubility of the disulfonic acid reagent and is often necessary for biocompatible polymers.

  • Reaction Setup:

    • In a separate vial, dissolve the 2-formylbenzene-1,4-disulfonic acid disodium salt in a small amount of deionized water.

    • Add the dissolved sulfonic acid to the polymer solution. The molar ratio of aldehyde to polymer amine groups should be optimized. A starting point is a 1.5 to 2-fold molar excess of the aldehyde to drive the reaction towards completion.

    • Rationale: Using a slight excess of the small molecule functionalizing agent ensures that the polymer's reactive sites are saturated, maximizing the degree of modification.

  • pH Adjustment for Imine Formation:

    • Slowly adjust the pH of the reaction mixture to between 5.5 and 6.5 using 0.1 M HCl. Monitor the pH carefully.

    • Allow the mixture to stir at room temperature for 1-2 hours.

    • Rationale: This mildly acidic pH range is the "sweet spot" for imine formation. It is acidic enough to catalyze the reaction but not so acidic that it fully protonates and deactivates the amine nucleophile.[5][10]

  • Reduction to a Stable Amine:

    • Prepare a fresh stock solution of NaBH₃CN in deionized water (e.g., 100 mg/mL).

    • Add a 5 to 10-fold molar excess of NaBH₃CN (relative to the aldehyde) to the reaction mixture. Add the solution dropwise to control any potential effervescence.

    • Let the reaction proceed overnight (18-24 hours) at room temperature with continuous stirring.

    • Rationale: A significant excess of the reducing agent is used to ensure the complete and irreversible conversion of the imine intermediate to the stable secondary amine bond.

  • Purification by Dialysis:

    • Transfer the reaction solution into dialysis tubing with an appropriate MWCO.

    • Dialyze against a large volume of deionized water for at least 48 hours. Change the water every 6-8 hours to maintain a high concentration gradient and ensure efficient removal of unreacted reagents and salts.[13][14][15]

    • Rationale: Dialysis is a highly effective method for purifying polymers. It separates the large functionalized polymer from small molecules like excess sulfonic acid, reducing agent byproducts, and salts based on size exclusion.[16][17]

  • Product Isolation:

    • Recover the purified polymer solution from the dialysis bag.

    • Freeze the solution and lyophilize (freeze-dry) to obtain the final functionalized polymer as a dry, stable powder.

Characterization of the Functionalized Polymer

Confirming the successful covalent attachment of the 2-formylbenzene-1,4-disulfonic acid moiety is critical. A combination of spectroscopic techniques should be employed.[18][19]

Technique Purpose Expected Observation for Successful Functionalization
¹H NMR Spectroscopy To identify protons specific to the attached moiety.Appearance of new aromatic proton signals from the benzene ring and a new signal corresponding to the methylene (-NH-CH₂-Ar) bridge formed during reduction.[18][20]
FTIR Spectroscopy To identify characteristic functional group vibrations.Disappearance or significant reduction of the aldehyde C=O stretching peak (~1700 cm⁻¹). Appearance of characteristic S=O stretching peaks from the sulfonate groups (~1030-1080 cm⁻¹ and ~1170-1220 cm⁻¹).[21][22]
Zeta Potential To measure the change in surface charge.A significant shift to a more negative zeta potential value compared to the starting amine-polymer, confirming the presence of the anionic sulfonate groups.
Elemental Analysis To quantify the degree of sulfonation.Detection and quantification of sulfur content, which can be used to calculate the degree of substitution on the polymer backbone.

Applications and Future Directions

The resulting highly sulfonated, water-soluble polymers are versatile platforms for further research and development.

  • In Drug Delivery: These polyanionic polymers can form polyelectrolyte complexes with cationic drugs or proteins.[2] This interaction can protect the therapeutic agent from degradation, improve its solubility, and enable controlled release, which is a major goal in the design of advanced drug delivery systems.[23] The strong anionic charge makes these polymers particularly interesting for mucoadhesive applications.

  • In Biomaterials and Tissue Engineering: The sulfonate groups can mimic the structure of natural glycosaminoglycans like heparin, potentially providing anticoagulant properties or modulating cell-surface interactions.[4] This opens avenues for creating bioactive coatings for medical implants or scaffolds for tissue regeneration.

  • As Advanced Materials: The introduction of sulfonic acid groups is a key strategy for creating proton exchange membranes for fuel cells or other electrochemical devices.[1][24][25][26] The precise control offered by this functionalization method allows for the tuning of ion-exchange capacity and other critical membrane properties.

By following this detailed protocol, researchers can reliably synthesize novel sulfonated polymers and explore their potential in a wide array of scientific and therapeutic fields.

References

Application Note: A Guide to the Synthesis and Characterization of pH-Responsive Hydrogels Using 2,5-Disulphobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,5-Disulphobenzaldehyde as a crosslinking agent for the formation of advanced hydrogel systems. We delve into the underlying chemical principles, focusing on the dynamic covalent chemistry of Schiff base formation that imparts unique, stimuli-responsive characteristics to the hydrogel network. This guide offers field-proven, step-by-step protocols for the synthesis, characterization, and application of these materials. We emphasize the causality behind experimental choices, ensuring that each protocol is a self-validating system complete with necessary characterization steps, including rheology, swelling studies, and morphological analysis.

Introduction: The Rationale for this compound in Hydrogel Science

Hydrogels, with their three-dimensional polymeric networks and high water content, are exceptional materials for mimicking the native extracellular matrix, making them invaluable in biomedical applications like tissue engineering, wound healing, and drug delivery.[1][2] The properties of a hydrogel are largely dictated by the nature of its crosslinks. While statically crosslinked hydrogels offer robustness, they lack the dynamic nature of biological tissues.[3]

Dynamic covalent chemistry (DCC) provides a powerful solution, creating bonds that are stable yet reversible under specific conditions.[4][5] Among these, the Schiff base linkage, formed via the reaction between an aldehyde and an amine, is particularly advantageous due to its simplicity, biocompatibility, and inherent pH-sensitivity.[1][6] The equilibrium of this reaction can be shifted by changes in pH, allowing for the design of "smart" hydrogels that can degrade, swell, or release cargo in response to acidic environments, such as those found in tumor microenvironments or intracellular endosomes.[7][8][9]

This compound emerges as a superior crosslinking agent for several key reasons:

  • Dynamic Crosslinking: Its two aldehyde groups can react with polymers containing primary amines (e.g., chitosan, modified hyaluronic acid, gelatin) or hydrazide groups to form a crosslinked network based on reversible imine or hydrazone bonds.[3][10]

  • Inherent pH-Responsiveness: The resulting Schiff base is labile under mildly acidic conditions, enabling precise control over hydrogel degradation and drug release.[1][7]

  • Enhanced Water Solubility: The presence of two strongly hydrophilic sulphonate (SO₃⁻) groups ensures excellent solubility of the crosslinker in aqueous solutions, facilitating homogenous reaction conditions during synthesis.

  • Ionic Interactions: The negatively charged sulphonate groups can engage in electrostatic interactions within the polymer network, potentially modulating the mechanical properties and influencing the release kinetics of charged therapeutic molecules.

This guide will provide the foundational knowledge and practical protocols to harness these properties for the development of next-generation hydrogel systems.

The Underlying Chemistry: Schiff Base Formation

The core of the hydrogel network formation lies in the Schiff base reaction, a condensation reaction between a primary amine and an aldehyde to form an imine. When a polymer backbone functionalized with amine groups is mixed with a dialdehyde crosslinker like this compound, a three-dimensional network is formed.

The reaction is reversible and its equilibrium is pH-dependent. In acidic conditions (typically pH < 6), the imine bond is susceptible to hydrolysis, leading to the cleavage of the crosslinks and the eventual dissolution or swelling of the hydrogel. At neutral or slightly basic pH, the imine bond is more stable, favoring the gelled state.[1][8]

G cluster_reactants Reactants cluster_product Product cluster_stimulus Stimulus Polymer_NH2 Polymer Backbone with Amine Groups (e.g., Chitosan) (R-NH₂) Hydrogel Crosslinked Hydrogel Network (R-N=CH-R'-CH=N-R) Polymer_NH2->Hydrogel + DSBA This compound (OHC-R'-CHO) DSBA->Hydrogel Hydrogel->Polymer_NH2 Hydrolysis Hydrogel->DSBA Stimulus Acidic pH (e.g., pH < 6) + H₂O Stimulus->Hydrogel Triggers Reversal

Caption: Mechanism of Schiff base hydrogel formation and its pH-responsive degradation.

Protocol: Preparation of a Chitosan-Based pH-Responsive Hydrogel

This protocol details the formation of an injectable, in-situ-forming hydrogel using chitosan, a biocompatible and biodegradable natural polymer rich in primary amine groups.[11][12]

Materials and Reagents
Reagent/MaterialSupplierGradePurpose
Chitosan (Low Molecular Weight)Sigma-Aldrich≥75% deacetylatedPolymer backbone with amine groups
This compound sodium salt hydrateTCI ChemicalsReagent GradeDialdehyde crosslinker
Acetic Acid (Glacial)Fisher ScientificACS GradeSolvent for Chitosan
Sodium Hydroxide (NaOH)VWRACS GradepH adjustment
Phosphate Buffered Saline (PBS) TabletsGibcopH 7.4Swelling studies, maintaining physiological pH
Deionized (DI) WaterIn-house18.2 MΩ·cmSolvent
Syringes (1 mL, Luer-Lok) and Needles (21G)BDSterileMixing and injection

Experimental Workflow Diagram

G A 1. Prepare 2% (w/v) Chitosan Solution Dissolve Chitosan in 1% Acetic Acid. Stir overnight at room temperature. C 3. Adjust Chitosan Solution pH Carefully add 1M NaOH dropwise to pH ~6.5. Avoid precipitation. A->C B 2. Prepare 5% (w/v) DSBA Solution Dissolve this compound in DI Water. D 4. Mix Precursor Solutions Load Chitosan solution into one syringe and DSBA solution into another. B->D C->D E 5. Initiate Gelation Connect syringes with a Luer-Lok adapter. Mix vigorously for 30 seconds. D->E F 6. Form Hydrogel Extrude mixture into a mold or vial. Allow to set at 37°C. E->F

Caption: Workflow for the synthesis of a chitosan-DSBA hydrogel.

Step-by-Step Methodology
  • Preparation of 2% (w/v) Chitosan Solution: a. Prepare a 1% (v/v) acetic acid solution by diluting glacial acetic acid in DI water. b. Slowly add 200 mg of low molecular weight chitosan to 10 mL of the 1% acetic acid solution under constant magnetic stirring. c. Cover the beaker and continue stirring overnight at room temperature to ensure complete dissolution. The resulting solution should be viscous and transparent.[13]

  • Preparation of Crosslinker Solution: a. Weigh 500 mg of this compound sodium salt hydrate and dissolve it in 10 mL of DI water to make a 5% (w/v) solution. b. Vortex or stir briefly until fully dissolved.

  • pH Adjustment of Chitosan Solution (Critical Step): a. The Schiff base reaction is most efficient when the amine groups on chitosan are deprotonated (-NH₂) rather than protonated (-NH₃⁺). However, chitosan is only soluble at acidic pH. Therefore, a careful pH adjustment is necessary. b. While monitoring with a calibrated pH meter, slowly add 1M NaOH dropwise to the chitosan solution with vigorous stirring. c. Adjust the pH to approximately 6.0-6.5. Be cautious, as increasing the pH too much (above ~6.8) will cause the chitosan to precipitate. The solution may become slightly opalescent.

  • Hydrogel Formation: a. For a 1:1 volume ratio, draw 0.5 mL of the pH-adjusted chitosan solution into a 1 mL syringe. b. Draw 0.5 mL of the this compound solution into a second 1 mL syringe. c. Remove any air bubbles from both syringes. d. Connect the two syringes using a sterile female-to-female Luer-Lok connector. e. Rapidly push the plungers back and forth for at least 20 cycles (approx. 30 seconds) to ensure thorough mixing. f. Immediately extrude the mixed solution into a desired mold (e.g., a 96-well plate or a small vial) and incubate at 37°C. Gelation should occur within minutes.

Protocols: Essential Hydrogel Characterization

To ensure the successful formation of a functional hydrogel, the following characterization protocols are essential. They serve to validate the material's properties and its responsiveness to stimuli.

Rheological Analysis: Quantifying Mechanical Properties

Rheology provides quantitative data on the viscoelastic properties of the hydrogel, confirming the transition from a liquid (sol) to a solid-like (gel) state.[14][15]

  • Protocol:

    • Prepare the hydrogel precursor mixture as described in section 3.3.

    • Immediately deposit ~500 µL of the mixture onto the lower plate of a rheometer equipped with a parallel plate geometry (e.g., 20 mm diameter).

    • Lower the upper plate to a gap of 1 mm and trim any excess sample.

    • Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) at 37°C to monitor the evolution of the storage modulus (G') and loss modulus (G'').

    • The point where G' surpasses G'' is known as the gel point (t_gel).

    • Once the gel has matured (G' reaches a plateau), perform a frequency sweep (0.1 to 100 rad/s) at a constant strain (1%) to characterize the mechanical spectrum of the gel. A stable gel will show G' significantly greater than G'' across the frequency range.

  • Expected Data:

ParameterDescriptionTypical Value Range
Gelation Time (t_gel) Time at which G' > G''2 - 15 minutes
Storage Modulus (G') Represents the elastic (solid-like) component100 - 5000 Pa
Loss Modulus (G'') Represents the viscous (liquid-like) component10 - 500 Pa
pH-Responsive Swelling and Degradation

This protocol demonstrates the hydrogel's response to pH changes, a key feature for controlled release applications.[7][16]

  • Protocol:

    • Prepare several hydrogel discs of identical volume (e.g., 100 µL) and allow them to fully gel at 37°C for 2 hours.

    • Record the initial weight of each hydrogel (W_initial).

    • Immerse three gels in PBS at pH 7.4 and three gels in a buffer at pH 5.0 (e.g., acetate buffer).

    • Incubate at 37°C. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the gels, gently blot excess surface water with filter paper, and record the swollen weight (W_swollen).

    • The swelling ratio is calculated as: Swelling Ratio (%) = [(W_swollen - W_initial) / W_initial] * 100.

    • Observe the gels in the pH 5.0 buffer for signs of dissolution, indicating the hydrolysis of Schiff base crosslinks.

  • Expected Data:

pH of BufferSwelling Ratio at 4h (%)Observations at 24h
7.4 1500 - 2000%Gel remains intact, stable swelling equilibrium reached.
5.0 > 3000% or DissolvedGel swells excessively and begins to lose structural integrity or fully dissolves.
Morphological Analysis: Scanning Electron Microscopy (SEM)

SEM is used to visualize the internal porous microstructure of the hydrogel, which is crucial for nutrient transport, cell infiltration, and drug diffusion.[17][18][19]

  • Protocol:

    • Prepare a hydrogel sample and flash-freeze it in liquid nitrogen.

    • Lyophilize (freeze-dry) the sample for 48 hours until all water is removed, preserving the porous structure.[19]

    • Fracture the dried sample (xerogel) to expose a cross-section.

    • Mount the fractured sample on an SEM stub using carbon tape and sputter-coat it with a thin layer of gold or platinum to make it conductive.

    • Image the cross-section using an SEM.

Expert Insights & Troubleshooting

  • Problem: Gelation is too slow or does not occur.

    • Cause & Solution: The pH of the chitosan solution may be too low, keeping the amine groups protonated (-NH₃⁺). Re-optimize the pH adjustment step (3.3), bringing it closer to 6.5. Ensure the this compound solution is fresh, as aldehydes can oxidize over time.

  • Problem: Chitosan precipitates during pH adjustment.

    • Cause & Solution: NaOH was added too quickly or the target pH exceeded ~6.8. Add the NaOH very slowly with vigorous stirring to prevent localized high pH zones.

  • Problem: The hydrogel is brittle and fractures easily.

    • Cause & Solution: The crosslinking density is too high. Reduce the concentration of the this compound solution or decrease the volume ratio of crosslinker to polymer.

  • Insight: Modulating Mechanical Properties.

    • The stiffness (G') of the hydrogel can be systematically tuned by altering the concentration of chitosan, the concentration of the crosslinker, or the molar ratio of aldehyde groups to amine groups. This allows for the customization of the hydrogel for specific applications, from soft matrices for cell culture to more robust gels for tissue engineering scaffolds.[14]

Conclusion

This compound is a highly effective and versatile crosslinking agent for creating pH-responsive hydrogels through dynamic Schiff base chemistry. Its dual aldehyde functionality enables efficient network formation, while its sulphonate groups ensure aqueous solubility and introduce ionic character. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers to develop and validate these advanced materials for a wide array of biomedical applications, including targeted drug delivery, regenerative medicine, and biosensing.[1][20]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Disulphobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-Disulphobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this highly polar intermediate in a pure form. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound and the common challenges associated with its purification.

Q1: What are the key chemical properties of this compound that make its purification challenging?

A1: The primary challenge in purifying this compound stems from its unique molecular structure. The presence of two highly polar sulfonic acid (-SO₃H) groups and a reactive aldehyde (-CHO) group imparts the following properties:

  • High Polarity and Water Solubility: The sulfonic acid groups make the molecule extremely polar and highly soluble in water, but poorly soluble in non-polar organic solvents.

  • Hygroscopic Nature: The compound readily absorbs moisture from the atmosphere, which can make it difficult to handle and weigh accurately.

  • Reactivity of the Aldehyde Group: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid, and can participate in various side reactions if not handled under appropriate conditions.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities are largely dependent on the synthetic route. A common synthesis involves the sulfonation of a precursor like 2,5-dichlorobenzaldehyde. Potential impurities include:

  • Inorganic Salts: Residual sulfuric acid, sulfites, or bisulfites from the sulfonation reaction.

  • Unreacted Starting Materials: Such as 2,5-dichlorobenzaldehyde.[1][2][3]

  • Isomeric Byproducts: Other positional isomers of disulphobenzaldehyde may form in small quantities.

  • Oxidation Product: 2,5-Disulphobenzoic acid, formed by the oxidation of the aldehyde group.

  • Water: Due to its hygroscopic nature.

Q3: Why is standard normal-phase silica gel chromatography not a suitable method for purifying this compound?

A3: Standard normal-phase chromatography, which uses a polar stationary phase (silica gel) and a non-polar mobile phase, is ineffective for this compound. The extremely polar sulfonic acid groups bind very strongly and often irreversibly to the polar silica gel. This results in poor elution, significant streaking, and low recovery of the target compound.

Troubleshooting Common Purification Problems

This Q&A guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Q4: My crude product is a dark, viscous oil or tar. How can I solidify it?

A4: The oily nature of the crude product is typically due to a high concentration of impurities and residual water.

  • Cause: Inorganic salts and hygroscopic impurities can prevent crystallization by forming a eutectic mixture.

  • Solution: An initial workup to remove the bulk of these impurities is necessary. The most effective strategy is often to utilize the reactivity of the aldehyde group through bisulfite adduct formation, which isolates the aldehyde from non-carbonyl impurities.[4][5][6]

Q5: I attempted to purify my compound by recrystallization, but it "oiled out." What went wrong and what should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than forming solid crystals.

  • Cause: This often happens when the solubility of the compound in the chosen solvent is too high, or when the solution is cooled too rapidly. The high polarity of this compound makes finding a suitable single solvent difficult.

  • Solution: A two-solvent system is generally more effective.[7] Start by dissolving the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., water or methanol). Then, while the solution is warm, slowly add a "poor" solvent in which the compound is insoluble (e.g., isopropanol, acetone, or THF) until persistent cloudiness is observed. Reheat gently to clarify the solution and then allow it to cool slowly.[8][9][10]

Solvent SystemRole of Each SolventRecommendation
Water / Isopropanol Water: Good solvent. Isopropanol: Anti-solvent.Dissolve in minimal hot water, then add isopropanol dropwise until turbidity appears. Cool slowly.
Methanol / Acetone Methanol: Good solvent. Acetone: Anti-solvent.A good choice for reducing water content, as both solvents are volatile.
Methanol / THF Methanol: Good solvent. Tetrahydrofuran (THF): Anti-solvent.Can be effective, but ensure slow cooling to promote crystal growth over precipitation.

Q6: My purification yield is very low after using the bisulfite adduct method. How can I improve it?

A6: Low yield in a bisulfite adduct purification can point to issues in either the formation or the regeneration step.

  • Cause (Formation): The reaction is an equilibrium. Using a non-saturated solution of sodium bisulfite or insufficient reaction time can lead to incomplete adduct formation.[6]

  • Cause (Regeneration): Incomplete hydrolysis of the adduct back to the aldehyde is a common issue. The pH must be sufficiently basic (pH > 12) to drive the reverse reaction to completion.[5][11]

  • Solution: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[6] Allow adequate time for the adduct to form, which may be several hours. During regeneration, monitor the pH of the aqueous layer and add base (e.g., 50% NaOH) dropwise until it is strongly basic to ensure the complete release of the aldehyde.[6]

Detailed Purification Protocols

Here are step-by-step methodologies for the most effective purification techniques for this compound.

Protocol 1: Purification via Bisulfite Adduct Formation

This classic method leverages the specific reactivity of the aldehyde to separate it from non-carbonyl impurities. It is highly effective for cleaning up very crude reaction mixtures.[4][6][12]

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Impurity Removal cluster_2 Step 3: Aldehyde Regeneration A 1. Dissolve crude product in minimal water B 2. Add saturated aq. Sodium Bisulfite solution A->B C 3. Stir vigorously (1-2 hours). Adduct may precipitate B->C D 4. Wash with organic solvent (e.g., Diethyl Ether) C->D Transfer to separatory funnel E 5. Separate layers. Discard organic phase D->E F 6. Isolate adduct (filtration or aqueous phase) E->F G 7. Resuspend adduct in water. Add organic solvent (EtOAc) F->G Proceed with isolated adduct H 8. Add 50% NaOH dropwise until pH > 12 G->H I 9. Extract purified aldehyde into organic phase H->I

Caption: Workflow for purifying aldehydes via bisulfite adduct formation.

Methodology:

  • Adduct Formation: Dissolve the crude this compound in a minimum amount of deionized water. To this solution, add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) in a 1.5 molar excess. Stir the mixture vigorously at room temperature for 1-2 hours. The bisulfite adduct may precipitate as a white solid.

  • Impurity Removal: Transfer the mixture to a separatory funnel. Wash the mixture with a non-polar organic solvent like diethyl ether or dichloromethane to remove non-polar impurities (e.g., unreacted 2,5-dichlorobenzaldehyde). Discard the organic layer. The bisulfite adduct, being a salt, will remain in the aqueous phase.[5]

  • Adduct Isolation: If the adduct has precipitated, it can be collected by vacuum filtration and washed with a small amount of cold ethanol followed by diethyl ether. If it remains dissolved, the aqueous layer from the previous step is carried forward.

  • Aldehyde Regeneration: Resuspend the filtered adduct (or use the aqueous solution) in water. Add an immiscible organic solvent for extraction, such as ethyl acetate. While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the aqueous layer is strongly basic (pH > 12). This will reverse the reaction and regenerate the free aldehyde.

  • Final Extraction: The purified this compound will be extracted into the organic layer. Separate the organic phase, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: High-Purity Purification by Reversed-Phase Chromatography

For achieving high purity suitable for pharmaceutical applications, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique separates compounds based on hydrophobicity.[13][14][15]

G A Prepare Mobile Phase (e.g., Water/Acetonitrile with TFA or buffer) C Equilibrate RP-HPLC Column (e.g., C18) A->C B Dissolve Sample in Mobile Phase D Inject Sample B->D C->D E Run Gradient Elution (Increase Organic %) Monitor at 254 nm D->E F Collect Fractions Containing Pure Product E->F G Combine Fractions & Remove Organic Solvent F->G H Lyophilize to Obtain Pure Solid Product G->H

Caption: Workflow for high-purity purification using RP-HPLC.

Methodology:

  • System Preparation:

    • Stationary Phase: A C18 reversed-phase column is typically used.[16]

    • Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA) or an appropriate buffer (e.g., ammonium acetate) to control pH.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% TFA.

  • Sample Preparation: Dissolve the crude or semi-purified this compound in a small amount of Mobile Phase A. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the prepared sample.

    • Elute the compound using a linear gradient, increasing the concentration of Mobile Phase B over time (e.g., 5% to 70% B over 30 minutes). Highly polar impurities and salts will elute first, while the desired compound will be retained longer.[17][18][19]

    • Monitor the elution profile using a UV detector, typically at 254 nm.

  • Product Isolation:

    • Collect the fractions corresponding to the main product peak.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the final product as a pure, dry solid.

Purity Assessment

Confirming the purity of the final product is a critical step. A combination of methods should be used for a comprehensive assessment.

Analytical MethodInformation ProvidedSuitability for this compound
High-Performance Liquid Chromatography (HPLC) Quantitative purity, detection of impurities.[20]Excellent. Use a reversed-phase (C18) column with a buffered aqueous/acetonitrile mobile phase.[17][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impurities with distinct proton/carbon signals.[21]Essential for structural verification. ¹H NMR will clearly show the aldehyde proton and aromatic signals.
Mass Spectrometry (MS) Molecular weight confirmation.[20]Provides the molecular ion peak, confirming the identity of the compound.
Melting Point Determination A sharp melting point indicates high purity; impurities typically broaden and depress the melting range.[21][22]Useful, but the compound may decompose at high temperatures. A sharp range is a good purity indicator.

References

Technical Support Center: Sulfonation of Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonation of benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sulfonation of benzaldehyde is resulting in a low yield of the desired m-benzaldehydesulfonic acid. What are the likely side reactions, and how can I mitigate them?

A1: Low yields in the sulfonation of benzaldehyde are typically attributable to several competing side reactions. Understanding and controlling these pathways is critical for maximizing the formation of your target product, m-benzaldehydesulfonic acid. The primary culprits are sulfone formation, oxidation of the aldehyde, and desulfonation.

  • Sulfone Formation: This is a common side reaction in many aromatic sulfonation processes.[1] It occurs when an already sulfonated benzaldehyde molecule reacts with another benzaldehyde molecule, leading to the formation of a diaryl sulfone. This not only consumes your starting material but also complicates purification.

    • Mechanism: The formation of sulfones is thought to proceed through the reaction of an aryl sulfonic acid with a protonated arene.

    • Mitigation:

      • Control of Reaction Temperature: Lowering the reaction temperature can help to disfavor the kinetics of sulfone formation.

      • Use of Inhibitors: Certain additives, such as alkali metal sulfites, have been shown to reduce sulfone formation in the sulfonation of other aromatic compounds.[1]

  • Oxidation to Benzoic Acid Derivatives: The aldehyde group of benzaldehyde is susceptible to oxidation, especially in the presence of strong oxidizing agents like fuming sulfuric acid (oleum). This leads to the formation of 3-sulfobenzoic acid.

    • Mechanism: The aldehyde group can be oxidized to a carboxylic acid. While the primary sulfonating agent (SO3 in H2SO4) is not typically considered a strong oxidant for aldehydes, impurities or reaction conditions can promote this side reaction.[2]

    • Mitigation:

      • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.

      • Careful Control of Sulfonating Agent: Using a precise stoichiometric amount of the sulfonating agent can help avoid excess reactants that might promote oxidation.[3]

  • Desulfonation: Aromatic sulfonation is a reversible reaction.[4][5] Under certain conditions, particularly with the application of heat in the presence of aqueous acid, the sulfonic acid group can be removed, reverting the product back to the starting material.[6][7][8][9]

    • Mechanism: The reaction is the microscopic reverse of sulfonation, initiated by the protonation of the aromatic ring.[9]

    • Mitigation:

      • Avoid Excessive Heat: During workup and purification, avoid prolonged heating in the presence of dilute acid.

      • Control of Water Content: The forward sulfonation reaction is favored in concentrated acid, while the reverse (desulfonation) is favored in more dilute aqueous acid.[4][5]

Troubleshooting Guide: A Step-by-Step Approach

If you are encountering issues with your benzaldehyde sulfonation, follow this logical troubleshooting workflow to identify and resolve the problem.

TroubleshootingWorkflow Start Low Yield or Impure Product Check_Purity Analyze Crude Product (e.g., HPLC, NMR) Start->Check_Purity Identify_Side_Products Identify Major Impurities Check_Purity->Identify_Side_Products Sulfone High Sulfone Content? Identify_Side_Products->Sulfone Sulfone Detected Oxidation High Oxidized Product Content? Identify_Side_Products->Oxidation Oxidized Product Detected Desulfonation High Starting Material Content? Identify_Side_Products->Desulfonation Starting Material Detected Optimize_Temp Decrease Reaction Temperature Sulfone->Optimize_Temp Inert_Atmosphere Use Inert Atmosphere & Control Stoichiometry Oxidation->Inert_Atmosphere Control_Workup Modify Workup: Avoid Excess Heat & Dilute Acid Desulfonation->Control_Workup Re_evaluate Re-run and Analyze Optimize_Temp->Re_evaluate Inert_Atmosphere->Re_evaluate Control_Workup->Re_evaluate

Q2: I'm observing the formation of an unexpected isomer. Isn't the aldehyde group a meta-director?

A2: Yes, the aldehyde group is a deactivating, meta-directing group in electrophilic aromatic substitution.[10] Therefore, the primary product of the sulfonation of benzaldehyde is expected to be m-benzaldehydesulfonic acid.[11][12] However, small amounts of ortho and para isomers can sometimes be formed, especially under harsh reaction conditions.

  • Factors Influencing Isomer Distribution:

    • Temperature: Higher reaction temperatures can sometimes lead to a loss of selectivity and the formation of minor isomers.

    • Catalyst: While not always used in simple sulfonations, the presence of any catalytic impurities could potentially alter the regioselectivity.

  • Troubleshooting Isomer Formation:

    • Confirm Product Identity: Use analytical techniques such as NMR spectroscopy to definitively identify the isomeric composition of your product mixture.

    • Optimize Reaction Conditions: If significant amounts of undesired isomers are present, consider lowering the reaction temperature and ensuring the purity of your starting materials and reagents.

Experimental Protocols

Protocol 1: Sulfonation of Benzaldehyde

This protocol provides a general procedure for the sulfonation of benzaldehyde. Optimization of temperature and reaction time may be necessary depending on the scale and desired purity.

Materials:

  • Benzaldehyde

  • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

  • Ice

  • Sodium Chloride

  • Activated Carbon (optional)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add benzaldehyde dropwise to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • To precipitate the sodium salt of the sulfonic acid, add sodium chloride to the aqueous solution and stir until the product crystallizes.

  • Collect the crude product by filtration and wash with a saturated sodium chloride solution.

  • For further purification, the crude product can be recrystallized from ethanol or an ethanol/water mixture.[13] Decolorizing with activated carbon may be beneficial.[13]

Protocol 2: Analysis of Reaction Mixture by HPLC

Objective: To separate and quantify benzaldehyde, m-benzaldehydesulfonic acid, and potential side products.

ParameterCondition
Column Anion exchange column
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 40/60 v/v) containing a salt such as 0.05 M sodium perchlorate.[14]
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 280 nm[14]
Temperature Ambient

Mechanistic Insights

A clear understanding of the reaction mechanisms is fundamental to troubleshooting and optimizing the sulfonation of benzaldehyde.

Main Reaction: Electrophilic Aromatic Substitution

The sulfonation of benzene and its derivatives is a classic example of electrophilic aromatic substitution.[15][16][17][18]

SulfonationMechanism reagents Benzaldehyde + SO3/H2SO4 electrophile Formation of Electrophile (SO3 or +SO3H) reagents->electrophile Step 1 sigma_complex Sigma Complex (Arenium Ion) electrophile->sigma_complex Step 2: Attack by Benzene Ring product m-Benzaldehydesulfonic Acid sigma_complex->product Step 3: Deprotonation

Side Reaction: Sulfone Formation

Sulfone formation is a significant side reaction that can reduce the yield of the desired sulfonic acid.[19]

SulfoneFormation reactants ArSO3H + Ar'H protonation Protonation of Ar'H reactants->protonation attack Nucleophilic Attack by ArSO3H protonation->attack sulfone Diaryl Sulfone attack->sulfone

References

Technical Support Center: Optimizing the Synthesis of 2,5-Disulfobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-disulfobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Synthesis Overview: The Nucleophilic Aromatic Substitution Pathway

The predominant and most industrially relevant synthesis of 2,5-disulfobenzaldehyde proceeds via a nucleophilic aromatic substitution reaction. The most common starting materials are 2,5-dichlorobenzaldehyde or the sodium salt of 2-chlorobenzaldehyde-5-sulfonic acid. The core of this transformation involves the displacement of chloride ions with sulfite or bisulfite ions at elevated temperatures and pressures, followed by acidification to yield the desired product.

Troubleshooting Guide: A-to-Z Problem Solving

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: My reaction has run for the specified time, but upon workup and analysis (e.g., HPLC, NMR), I see very little or no 2,5-disulfobenzaldehyde. What are the likely causes?

Answer: This is a common issue that can often be traced back to several key reaction parameters. Let's break down the potential culprits:

  • Insufficient Temperature and Pressure: The nucleophilic aromatic substitution of chloro groups with sulfites on an aromatic ring is an energy-intensive process. The reaction typically requires temperatures in the range of 120-190°C.[1] Operating below this range will result in a sluggish or stalled reaction. It is crucial to perform this reaction in a sealed pressure vessel to reach the necessary temperatures without boiling off the aqueous solvent.

  • Incorrect pH of the Reaction Mixture: The nucleophilicity of the sulfite/bisulfite solution is pH-dependent. While not explicitly stated in all patents, maintaining a slightly basic to neutral pH during the initial substitution phase can be beneficial to ensure the presence of the more nucleophilic sulfite ion (SO₃²⁻).

  • Poor Quality of Starting Materials: The purity of your 2,5-dichlorobenzaldehyde or 2-chlorobenzaldehyde-5-sulfonic acid is paramount. Impurities can interfere with the reaction. It is advisable to verify the purity of your starting materials by melting point, NMR, or GC-MS before commencing the synthesis.

  • Inadequate Mixing: In a heterogeneous reaction mixture, efficient stirring is critical to ensure proper mass transfer between the organic and aqueous phases. If using a solid starting material, ensure it is finely powdered to maximize surface area.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting flowchart for low product yield.

Formation of Side Products

Question: My analysis shows the presence of significant impurities alongside my desired product. What are these side products and how can I minimize them?

Answer: The high temperatures and pressures involved in this synthesis can lead to several side reactions.

  • Over-sulfonation or Desulfonation: While the primary reaction involves the substitution of chlorine, under harsh conditions, other positions on the benzene ring can potentially undergo sulfonation, or existing sulfonate groups could be removed. The sulfonation of aromatic compounds is a reversible process, influenced by temperature and acid concentration.[2][3]

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially at high temperatures in the presence of residual oxygen or oxidizing impurities.

  • Cannizzaro-type Reactions: Under basic conditions, benzaldehyde derivatives can undergo disproportionation to the corresponding alcohol and carboxylic acid.

Strategies to Minimize Side Products:

ParameterRecommended ActionRationale
Reaction Time Optimize the reaction time. Monitor the reaction progress by taking aliquots (if possible) and analyzing them.Prolonged exposure to high temperatures can promote the formation of degradation and side products.
Atmosphere Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before sealing and heating.This minimizes the oxidation of the aldehyde functional group.
Stoichiometry Use a slight excess of the sulfite reagent (e.g., 2.05-2.15 moles per mole of dichlorobenzaldehyde).[1]This ensures the complete conversion of the starting material without a large excess that might promote side reactions.
Product Isolation and Purification Challenges

Question: I'm having difficulty isolating a pure product from the reaction mixture. What are the best practices for purification?

Answer: The high polarity and water solubility of 2,5-disulfobenzaldehyde can make its isolation challenging.

  • Acidification Step: After the initial reaction, the product exists as a disulfonate salt. Careful acidification is required to protonate the sulfonic acid groups. This is typically done with a strong acid like sulfuric or hydrochloric acid. The pH should be lowered significantly to ensure the product is in its free acid form.

  • Salting Out: The product can often be "salted out" of the aqueous solution. After acidification, the addition of a saturated salt solution (like sodium chloride) can decrease the solubility of the disulfobenzaldehyde, promoting its precipitation.

  • Recrystallization: If the initial precipitate is impure, recrystallization is a viable purification method. Due to its polarity, a mixture of water and a miscible organic solvent (like isopropanol or acetone) might be necessary. The crude product can be dissolved in a minimal amount of hot water, and the organic solvent can be added until turbidity is observed. Cooling this mixture should yield purer crystals.

Experimental Protocol: Purification of 2,5-Disulfobenzaldehyde

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated sulfuric acid with stirring until the pH is ~1-2.

  • If no precipitate forms, add sodium chloride until the solution is saturated.

  • Stir the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid by vacuum filtration and wash with a small amount of cold, saturated sodium chloride solution.

  • For recrystallization, dissolve the crude solid in a minimum of boiling deionized water.

  • Slowly add isopropanol until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the role of using a sulfite vs. a bisulfite salt?

A1: Both sulfite (SO₃²⁻) and bisulfite (HSO₃⁻) can be used as the source of the sulfonate group. In aqueous solution, they exist in equilibrium. The choice may depend on the desired pH of the initial reaction mixture and the specific protocol being followed. Some sources suggest that a mixture can be effective.[4]

Q2: Can I use a different starting material, like 2,5-dibromobenzaldehyde?

A2: While theoretically possible, the reactivity of aryl halides in nucleophilic aromatic substitution follows the trend F > Cl > Br > I. Aryl bromides are less reactive than aryl chlorides in this type of reaction, which would likely require even harsher reaction conditions (higher temperatures or longer reaction times), potentially leading to more side products.

Q3: How can I monitor the progress of the reaction?

A3: Monitoring a reaction in a high-pressure vessel can be challenging. If your setup allows for the safe extraction of aliquots, you can monitor the disappearance of the starting material (e.g., 2,5-dichlorobenzaldehyde) and the appearance of the product using High-Performance Liquid Chromatography (HPLC) with a UV detector.

Q4: Is the sulfonation reaction reversible?

A4: Yes, aromatic sulfonation is a reversible reaction.[2][3] Adding hot aqueous acid can favor the reverse reaction (desulfonation). This is why careful control of the workup conditions, particularly temperature during acidification, is important to prevent loss of the product.

References

Preventing desulfonation of 2-formylbenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Formylbenzene-1,4-disulfonic Acid

A Guide for Researchers on Preventing and Troubleshooting Desulfonation

Welcome to the technical support center for 2-formylbenzene-1,4-disulfonic acid and its derivatives. As Senior Application Scientists, we understand the unique challenges researchers face when working with this versatile but sensitive molecule. This guide is designed to provide in-depth, field-proven insights into the primary stability issue concerning this compound: desulfonation. Here, you will find not just protocols, but the causal logic behind them, empowering you to design robust experiments and troubleshoot effectively.

Frequently Asked Questions (FAQs) about Desulfonation

This section addresses the most common questions regarding the stability of 2-formylbenzene-1,4-disulfonic acid.

Q1: What is desulfonation, and why is it a critical issue for my experiments?

A: Desulfonation is a chemical reaction that removes one or both sulfonic acid (-SO₃H) groups from the benzene ring, replacing them with a hydrogen atom[1][2]. For 2-formylbenzene-1,4-disulfonic acid, this degradation leads to the formation of impurities like 2-formylbenzenesulfonic acid or benzaldehyde, compromising the purity of your starting material and affecting reaction yields, kinetics, and the structural integrity of your final product. The sulfonation of aromatic compounds is a reversible process, and desulfonation is the reverse reaction[2][3][4][5][6].

Q2: What are the primary experimental conditions that trigger desulfonation?

A: The desulfonation of aryl sulfonic acids is primarily an acid-catalyzed hydrolysis reaction. The key factors that promote this unwanted side reaction are:

  • Low pH (High Acidity): The reaction rate is first-order with respect to the hydrogen ion concentration[7][8]. Therefore, working in dilute, hot aqueous acid is the most common cause of desulfonation[2][4][5].

  • High Temperature: The rate of desulfonation increases significantly with temperature[1][3][8]. Many aryl sulfonic acids begin to hydrolyze when heated in water, with temperatures above 150-200°C being particularly problematic for stable compounds like benzenesulfonic acid[9][10][11].

  • High Water Concentration: Water is a reactant in the hydrolysis mechanism[1][9]. Reactions in dilute aqueous solutions are more susceptible than those in concentrated acid or non-aqueous systems[2][12].

Q3: How does the chemical structure of 2-formylbenzene-1,4-disulfonic acid influence its susceptibility to desulfonation?

A: The presence of an electron-withdrawing formyl group (-CHO) on the ring can influence the rate of desulfonation. Electron-withdrawing groups can destabilize the intermediate carbocation formed during the reverse reaction, potentially making it slightly more resistant to desulfonation compared to unsubstituted benzenesulfonic acid. However, the strong activating effect of high temperature and low pH are the dominant factors to control.

Q4: How can I detect if desulfonation has occurred in my sample or reaction mixture?

A: Several analytical techniques can be employed to detect and quantify desulfonation:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most effective methods. You will observe a shift in retention time, with the less polar, desulfonated products (e.g., 2-formylbenzenesulfonic acid, benzaldehyde) typically having longer retention times on a reverse-phase column than the highly polar disulfonated starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides molecular weight information, confirming the loss of one or two SO₃ units (a mass difference of 80 Da each).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show changes in the aromatic splitting patterns and the appearance of new signals corresponding to the desulfonated species.

Q5: Is there a stability difference between the free acid and its salt form, such as the disodium salt?

A: Yes. The disodium salt of 2-formylbenzene-1,4-disulfonic acid is generally more stable, particularly in solid form and in neutral solutions. The free acid is inherently strongly acidic, and in the presence of moisture, it can create a localized low-pH environment that may promote self-hydrolysis over time, especially with elevated temperatures. For reactions where strongly acidic conditions are not required, using the disodium salt is highly recommended[13][14].

Troubleshooting Guide: Identifying and Mitigating Desulfonation

Use this section when you suspect desulfonation is occurring during your experiment.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving desulfonation issues.

G cluster_0 Problem Identification cluster_1 Analysis & Confirmation cluster_2 Root Cause Analysis cluster_3 Corrective Actions start Suspected Desulfonation (e.g., low yield, unexpected byproducts) analysis Analytical Confirmation (HPLC, LC-MS, NMR) start->analysis confirm Desulfonation Confirmed? analysis->confirm confirm->start No (Investigate other side reactions) cause_pH Is pH < 4? confirm->cause_pH Yes cause_Temp Is Temp > 100°C? cause_pH->cause_Temp No solution_pH Implement Buffer System (e.g., Phosphate, Acetate) Target pH 5-7 cause_pH->solution_pH Yes cause_Time Is Reaction Time > 24h? cause_Temp->cause_Time No solution_Temp Reduce Reaction Temperature Optimize for shortest possible time cause_Temp->solution_Temp Yes cause_Time->solution_Temp Yes solution_Solvent Consider Non-Aqueous Solvent (if compatible) cause_Time->solution_Solvent No (Consider solvent or reagent form) solution_Form Use Disodium Salt Form solution_Solvent->solution_Form

Caption: A workflow for troubleshooting the desulfonation of 2-formylbenzene-1,4-disulfonic acid.

Understanding the "Why": The Mechanism of Desulfonation

Preventing a reaction requires understanding its mechanism. Acid-catalyzed desulfonation is the microscopic reverse of electrophilic aromatic sulfonation. Understanding these steps clarifies why acidity and water are critical factors.

G A Aryl Sulfonic Acid (in dilute H₂O/H⁺) B Step 1: Protonation (Rate-determining) Electrophilic attack by H₃O⁺ on the ring A->B + H⁺ C Wheland Intermediate (Sigma Complex) Aromaticity is lost B->C D Step 2: Loss of SO₃ Sulfur trioxide is eliminated, restoring aromaticity C->D - SO₃ E Parent Arene + SO₃ SO₃ is hydrated to H₂SO₄ D->E

Caption: The mechanism of acid-catalyzed aromatic desulfonation.

This mechanism highlights that the initial, rate-determining step is the protonation of the aromatic ring[6]. According to Le Chatelier's principle, a high concentration of water and acid drives the equilibrium toward the starting materials of sulfonation—which are the products of desulfonation[3][12].

Preventative Protocols and Best Practices

Proactive measures are the most effective strategy. The following table and protocol outline the best practices for handling 2-formylbenzene-1,4-disulfonic acid.

Summary of Key Control Parameters
FactorRisk Condition for DesulfonationRecommended Mitigation StrategyRationale
pH Low pH (Dilute Aqueous Acid)Maintain pH > 4 using a buffer system (e.g., phosphate, acetate) if the reaction permits. If acidic conditions are necessary, use the lowest effective H⁺ concentration.The desulfonation rate is directly proportional to the H⁺ concentration[7][8].
Temperature Elevated Temperatures (>100 °C)Operate at the lowest feasible temperature. Perform time-course studies to determine the minimum reaction time required for product formation.The reaction is highly temperature-dependent; higher temperatures provide the activation energy for the reverse sulfonation reaction[1][3].
Solvent Dilute Aqueous SolutionsIf possible, use a co-solvent to reduce water activity or switch to a compatible non-aqueous solvent system.Water is a key reactant in the hydrolysis of the sulfonic acid group[1][9].
Reagent Form Free AcidUse the more stable disodium salt form whenever the reaction chemistry allows.The salt form is less likely to generate a localized acidic microenvironment that can catalyze its own degradation.
Step-by-Step Protocol: General Reaction Setup to Minimize Desulfonation

This protocol provides a template for a generic aqueous reaction. Adapt it based on your specific experimental needs.

  • Reagent Selection and Preparation:

    • Choose the disodium salt of 2-formylbenzene-1,4-disulfonic acid [13][14] as your starting material.

    • If using the free acid is unavoidable, ensure it is stored in a desiccator and handled quickly to minimize moisture absorption.

  • Solvent and Buffer System Setup:

    • Select a suitable buffer system for your desired pH range (ideally pH 5-7). A sodium phosphate buffer is often a robust choice.

    • Prepare your buffer and degas it by sparging with an inert gas (N₂ or Ar) for 15-30 minutes. This is especially important for reactions sensitive to oxidation.

  • Reaction Assembly:

    • To a clean, dry, inert-atmosphere reaction flask, add your buffer solution.

    • Dissolve any other reaction partners before adding the 2-formylbenzene-1,4-disulfonic acid derivative. This ensures the sulfonic acid is introduced into a controlled pH environment.

    • Slowly add the 2-formylbenzene-1,4-disulfonic acid salt while stirring to ensure complete dissolution.

  • Temperature Control:

    • Place the reaction vessel in a temperature-controlled bath (oil, water, or a cryo-cooler) set to the lowest effective temperature for your reaction. Avoid direct heating on a hot plate, which can create localized hot spots.

    • Use an internal thermometer to monitor the actual reaction temperature.

  • Reaction Monitoring:

    • At predetermined time points (e.g., T=0, 1h, 4h, 24h), withdraw small aliquots from the reaction mixture.

    • Immediately quench the aliquot by diluting it into a mobile phase or a neutral buffer to prevent further reaction or degradation before analysis.

    • Analyze the aliquots by HPLC to monitor the consumption of starting material and the formation of both the desired product and any potential desulfonated byproducts.

  • Work-up and Isolation:

    • Upon reaction completion (as determined by your monitoring), proceed immediately to the work-up. Avoid letting the reaction mixture stand for extended periods, especially at elevated temperatures.

    • During work-up, maintain a controlled pH. If an acidic or basic extraction is needed, perform it quickly and at a reduced temperature (e.g., in an ice bath).

By implementing these controls, you can significantly improve the stability of 2-formylbenzene-1,4-disulfonic acid in your experiments, leading to more reliable and reproducible results.

References

Technical Support Center: Scaling Up the Production of 2,5-Disulphobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals tackling the synthesis of 2,5-Disulphobenzaldehyde. Scaling up this process from benchtop to pilot or production scale introduces significant challenges related to reaction control, isomer purity, and product isolation. This document provides in-depth troubleshooting advice and detailed protocols to navigate these complexities effectively.

Section 1: Synthesis Overview & Core Principles

The industrial synthesis of this compound is achieved via the electrophilic aromatic substitution of benzaldehyde using a potent sulfonating agent, typically fuming sulfuric acid (oleum). The reaction is highly exothermic and requires stringent control over process parameters to ensure safety, yield, and isomeric purity.[1][2] The aldehyde group (-CHO) is a deactivating meta-director, while the first sulfonic acid group (-SO₃H) is also a meta-director. This electronic configuration makes the direct synthesis of the 2,5-isomer a significant challenge, as other isomers, particularly the 3,5-disubstituted product, are also likely to form. Therefore, the primary focus of process optimization is managing the reaction's thermochemistry and directing the substitution pattern, followed by a robust purification strategy.

General Production Workflow

The diagram below outlines the critical stages in a typical batch production of this compound, from reagent handling to final product qualification.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & QC A Benzaldehyde (Starting Material) C Jacketed Reactor (-10°C to 0°C) A->C B Fuming Sulfuric Acid (Sulfonating Agent) B->C Slow, controlled addition D Quenching (Controlled addition to ice/brine) C->D Reaction Mass Transfer E Precipitation / Salting Out (e.g., with NaCl) D->E F Filtration & Washing E->F G Recrystallization (Aqueous or Solvent/Anti-solvent) F->G Crude Product H Drying (Vacuum Oven) G->H I QC Analysis (HPLC, NMR, Titration) H->I J Final Product: This compound I->J

Caption: High-level workflow for this compound production.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Problem Area: Reaction Control & Safety

Q1: My reaction temperature is rising uncontrollably, even with jacket cooling. What is happening and how can I mitigate this?

A: You are likely experiencing a thermal runaway reaction. The sulfonation of aromatic compounds is extremely exothermic, and the heat generated can quickly overwhelm the cooling capacity of the reactor if not managed properly.[1]

  • Causality: The rate of heat generation is exceeding the rate of heat removal. This is a critical safety issue at scale, where the surface-area-to-volume ratio is lower than in a lab flask. Key causes include:

    • Reagent Addition Rate: The fuming sulfuric acid is being added too quickly.

    • Inadequate Cooling: The reactor's cooling system is insufficient, or the heat transfer is inefficient (e.g., due to product buildup on reactor walls).

    • Poor Mixing: Localized "hot spots" are forming due to inadequate agitation, leading to pockets of accelerated reaction.

  • Solutions:

    • Reduce Addition Rate: Immediately stop the addition of fuming sulfuric acid. The most critical parameter is the controlled, slow addition of the sulfonating agent to the benzaldehyde.

    • Improve Heat Transfer: Ensure the reactor is clean and free of insulating residues. Use a high-efficiency heat transfer fluid in the reactor jacket and verify its flow rate and temperature are optimal.

    • Increase Agitation: Ensure the agitator speed is sufficient to maintain a homogenous mixture and prevent hot spots. Baffles within the reactor can significantly improve mixing efficiency.

    • Emergency Quenching Plan: For pilot-scale operations, have a pre-chilled, non-reactive quenching agent available for emergency use, though this is a last resort as it will result in batch loss.

Q2: I'm observing significant charring and the reaction mixture is turning black, even at low temperatures. What is the cause?

A: This indicates aggressive, non-selective oxidation or decomposition of the benzaldehyde, which can be caused by an overly potent sulfonating agent or localized overheating.

  • Causality:

    • Oleum Concentration: The concentration of free SO₃ in your fuming sulfuric acid may be too high for the substrate. SO₃ is a powerful oxidant.

    • Localized Hot Spots: Even if the bulk temperature reading is low, poor mixing can create small regions where the temperature spikes upon addition of the oleum, causing immediate charring.[1]

  • Solutions:

    • Titrate Your Oleum: Do not assume the concentration of SO₃ stated on the bottle. Always titrate a sample to verify its strength before use. Consider using a lower strength oleum (e.g., 10-20% free SO₃) for better control.

    • Sub-Surface Addition: Introduce the fuming sulfuric acid below the surface of the benzaldehyde solution, directly into the most agitated zone. This ensures rapid dispersal and heat dissipation, preventing localized temperature spikes at the point of addition.

Problem Area: Low Yield & Poor Purity

Q3: My final yield is consistently low, and HPLC analysis shows a significant amount of the monosulfonated intermediate. How can I drive the reaction to completion?

A: This is a classic issue of incomplete conversion. Introducing a second sulfonic acid group onto the ring is significantly more difficult than the first because the ring is now strongly deactivated.

  • Causality:

    • Insufficient Sulfonating Agent: The stoichiometry may be inadequate to overcome the deactivated nature of the benzaldehyde-3-sulfonic acid intermediate.

    • Reaction Time/Temperature: The reaction may not have been held at the optimal temperature for a sufficient duration to allow the second, slower sulfonation to occur.

  • Solutions:

    • Increase Stoichiometry: Gradually increase the molar equivalents of fuming sulfuric acid. A typical starting point for a disulfonation is 2.5-3.0 molar equivalents of total SO₃ relative to benzaldehyde.

    • Increase Reaction Temperature (with caution): After the initial exothermic addition phase is complete, you may need to slowly warm the reaction mixture to a higher temperature (e.g., 40-60°C) and hold it for several hours to drive the disulfonation. This must be done with extreme care to avoid decomposition.

    • In-Process Monitoring: Use HPLC to monitor the reaction progress. Take samples every hour during the heating phase until the monosulfonated intermediate peak area is minimized and the disulfonated product peak area has plateaued.

Q4: My primary product is the 3,5-isomer, not the desired 2,5-isomer. How can I improve regioselectivity?

A: This is the central chemical challenge of this synthesis. The aldehyde and the first sulfonic acid group are both meta-directors, strongly favoring the formation of the 3,5-isomer. Achieving the 2,5-isomer often involves exploiting differences in kinetic versus thermodynamic control or using specialized catalysts, which is beyond simple sulfonation. However, reaction conditions can be optimized to influence the isomer ratio.

  • Causality & Control Strategy:

    • The formation of the 3,5-isomer is kinetically favored. The 2-position (ortho to the aldehyde) is sterically hindered.

    • Sulfonation is a reversible reaction.[2][3] It may be possible to isomerize the product mixture by holding the reaction at elevated temperatures for an extended period, potentially favoring the formation of a more thermodynamically stable isomer. This requires careful experimentation.

  • Solutions & Investigation Path:

    • Temperature Profiling: Run a series of small-scale experiments at different final temperatures (e.g., 25°C, 50°C, 75°C, 100°C) for varying hold times to map the isomer distribution as a function of temperature and time. This will establish the thermodynamic vs. kinetic profile of your system.

    • Focus on Purification: It is often more practical and cost-effective to accept the formation of an isomer mixture and develop a robust purification method to isolate the desired 2,5-isomer. Trying to force complete selectivity in the reactor can lead to decomposition and lower overall yields.

Problem Area: Product Isolation & Purification

Q5: During quenching, my product isn't precipitating cleanly. It's forming an oily, unmanageable mass. What can I do?

A: This is common when highly soluble sulfonic acids are quenched in water. The product is likely "oiling out" instead of crystallizing.

  • Causality:

    • High Solubility: Disulfonic acids can be very soluble in the acidic aqueous mixture.

    • Impurity Effects: The presence of various isomers and residual sulfuric acid can act as crystallization inhibitors, promoting oil formation.

  • Solutions:

    • Salting Out: After quenching, add a saturated solution of sodium chloride (brine) or solid NaCl. The high ionic strength of the solution will dramatically decrease the solubility of the sodium salt of your disulfonic acid, forcing it to precipitate as a solid.

    • Control Quench Temperature: Quench the reaction mass slowly into a vigorously stirred, pre-chilled brine solution. A rapid, uncontrolled quench can cause localized supersaturation and oiling.

    • pH Adjustment: Carefully adjusting the pH with a base (like NaOH) to form the sodium salt can aid in controlled precipitation.

Q6: How can I effectively separate the 2,5-isomer from the 3,5-isomer and other impurities?

A: This requires a multi-step purification strategy, as simple crystallization may not be sufficient. Fractional crystallization based on the differential solubility of the isomer salts is the most common industrial approach.[4]

  • Strategy: Fractional Crystallization of Salts

    • Convert to Sodium Salts: After initial isolation, re-dissolve the crude product in water and neutralize it carefully with sodium hydroxide to a specific pH.

    • Solvent/Anti-Solvent Method: The sodium salts of the different isomers will have varying solubilities in different solvent systems. A common technique is to create a concentrated aqueous solution and then slowly add a miscible organic solvent in which the salts are less soluble (e.g., isopropanol, ethanol).

    • Controlled Cooling & Seeding: The desired 2,5-isomer salt may precipitate preferentially under specific temperature and concentration conditions. Seeding the solution with a small amount of pure 2,5-isomer crystal can promote selective crystallization.

    • Iterative Process: This process may need to be repeated several times to achieve the desired purity. Each crystallization step enriches the desired isomer.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this process? A: The use of fuming sulfuric acid demands stringent safety protocols. Always work in a well-ventilated fume hood or reactor bay. Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat. Have an appropriate acid neutralizing agent (like sodium bicarbonate) readily available. Ensure the reactor is properly rated for the corrosive and exothermic nature of the reaction.

Q: Which analytical techniques are essential for quality control? A:

  • HPLC (High-Performance Liquid Chromatography): This is the most important technique. An ion-pair or reverse-phase method should be developed to separate and quantify benzaldehyde, the monosulfonated intermediate, and the various disulfonated isomers.[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Essential for confirming the structure and substitution pattern of the final product and identifying isomers.

  • Acid Titration: A simple titration with a standardized base can determine the total sulfonic acid content.

Q: Can I use chlorosulfonic acid instead of fuming sulfuric acid? A: Yes, chlorosulfonic acid is another effective sulfonating agent.[1] The reaction produces hydrogen chloride (HCl) gas as a byproduct, which must be safely scrubbed. This method may offer different selectivity and reactivity profiles but requires a robust gas handling system.

Section 4: Protocols & Methodologies

Protocol 4.1: Lab-Scale Synthesis of this compound (Illustrative)

Disclaimer: This protocol is for informational purposes and must be adapted and optimized for your specific equipment and safety procedures.

  • Reactor Setup: Equip a 1L, 4-neck, jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Circulate a coolant (e.g., ethylene glycol/water) through the jacket, set to -10°C.

  • Charge Reactor: Charge the reactor with 106 g (1.0 mol) of benzaldehyde. Begin stirring at 200 RPM and allow the contents to cool to below 0°C.

  • Reagent Addition: Slowly add 250 mL of fuming sulfuric acid (20% free SO₃) to the dropping funnel. Add the acid dropwise to the benzaldehyde over 2-3 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction & Maturation: Once the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Then, slowly warm the reactor to 40°C over 1 hour and hold at this temperature for 4-6 hours. Monitor the reaction progress by HPLC.

  • Quenching & Isolation: In a separate vessel, prepare a stirred solution of 500 g of ice and 200 g of NaCl in 500 mL of water. Slowly transfer the reaction mixture into this chilled brine solution via a peristaltic pump, maintaining the quench pot temperature below 10°C. A thick white precipitate should form.

  • Filtration: Stir the resulting slurry for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with two 100 mL portions of cold, saturated brine.

  • Purification: The crude sodium salt can be purified by recrystallization from a water/isopropanol mixture.

Protocol 4.2: HPLC Method for Isomer Analysis
  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Section 5: Data Presentation

The following table presents hypothetical data from a process optimization study to illustrate the effect of key variables on yield and isomer distribution.

Run ID Molar Equiv. of SO₃ Reaction Temp. Reaction Time Overall Yield (%) Isomer Ratio (2,5- / 3,5-)
DSB-012.225°C4h65%0.3 : 1
DSB-023.025°C4h78%0.4 : 1
DSB-033.050°C4h85%0.6 : 1
DSB-043.050°C8h82%0.7 : 1
DSB-053.075°C8h75% (decomposition noted)0.8 : 1

Analysis: This data suggests that increasing both the equivalents of the sulfonating agent and the reaction temperature/time can improve the yield and shift the isomer ratio slightly in favor of the 2,5-product. However, excessive temperature leads to decomposition and reduced yield.

Section 6: Isomer Formation Pathway

The following diagram illustrates the competing reaction pathways. The meta-directing nature of the aldehyde and sulfonic acid groups makes the 3,5-isomer the kinetically preferred product.

G cluster_0 Reaction Pathway A Benzaldehyde B Benzaldehyde-3-sulfonic acid (Intermediate) A->B + SO₃ (meta-directing -CHO) C This compound (Thermodynamic Product?) B->C + SO₃ (ortho to -SO₃H, meta to -CHO) D 3,5-Disulphobenzaldehyde (Kinetic Product) B->D + SO₃ (meta to both groups) [FASTER REACTION]

Caption: Competing pathways in the disulfonation of benzaldehyde.

References

Handling and safety precautions for 2-formylbenzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive handling procedures, safety precautions, and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-formylbenzene-1,4-disulfonic acid and its common salt forms. Our goal is to ensure both the integrity of your experiments and the safety of laboratory personnel.

Section 1: Quick Reference Safety & Properties

This section summarizes the critical safety information and physical properties for quick access. Note that properties can vary slightly between the free acid and its salt forms. The information below is a synthesis from multiple supplier safety data sheets.

PropertyValueSource(s)
Molecular Formula C₇H₆O₇S₂[1]
Molecular Weight 266.25 g/mol [1]
Appearance White to off-white powder or crystals[2]
Storage Temperature 2-8°C, sealed in a dry environment[1][3]
Incompatibilities Strong oxidizing agents[4]
Hazardous Decomposition Carbon oxides (CO, CO₂), Sulfur oxides[4]

Section 2: Personal Protective Equipment (PPE) Protocol

Proper PPE is the first line of defense against chemical exposure. The following protocol is mandatory when handling 2-formylbenzene-1,4-disulfonic acid.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Before Handling Chemical lab_coat Don Lab Coat start->lab_coat Step 1 goggles Wear Safety Goggles (EN 166 / OSHA 29 CFR 1910.133) lab_coat->goggles Step 2 gloves Inspect and Don Nitrile Gloves goggles->gloves Step 3 fume_hood Work in a Ventilated Fume Hood gloves->fume_hood Step 4 dispose_gloves Dispose of Gloves per Site Protocol fume_hood->dispose_gloves Step 5 wash_hands Wash Hands Thoroughly dispose_gloves->wash_hands Step 6 end Procedure Complete wash_hands->end

Caption: Mandatory PPE and workflow for handling 2-formylbenzene-1,4-disulfonic acid.

Section 3: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during experimentation, providing explanations and actionable solutions.

Handling and Storage

Q1: I received my 2-formylbenzene-1,4-disulfonic acid and it's slightly off-white. Is it still usable?

A1: Yes, this is common. The compound is typically specified as "white to off-white" powder or crystals[2]. A slight off-white or pale yellow color does not usually indicate significant degradation for most applications. However, if you are performing highly sensitive quantitative analysis or synthesizing a pharmaceutical-grade compound, it is best practice to run a quality control check (e.g., NMR, LC-MS) to confirm purity.

Q2: My container of 2-formylbenzene-1,4-disulfonic acid has clumped together. What caused this and how can I handle it?

A2: Clumping is a strong indicator of moisture absorption. While some forms are noted as hygroscopic, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place[4][5]. To handle the clumped material, gently break it up with a clean, dry spatula inside a fume hood to avoid generating dust. For future prevention, consider storing the container within a desiccator.

Q3: I notice a faint, sharp odor when opening the container. Is this normal?

A3: While the safety data sheets do not typically report a strong odor, the presence of sulfonic acid groups and an aldehyde functional group could result in a slight odor, especially if minor degradation has occurred. Always handle this chemical in a well-ventilated area or a chemical fume hood to avoid inhaling any vapors or dust[4][6]. If the odor is strong or irritating, it could signify contamination or decomposition, and the material should be handled with increased caution.

In-Experiment Issues

Q4: My reaction involving 2-formylbenzene-1,4-disulfonic acid turned a dark color unexpectedly. What could be the cause?

A4: An unexpected dark coloration often points to an oxidation-reduction reaction or thermal decomposition.

  • Oxidizing Agents: This compound is incompatible with strong oxidizing agents[4]. Ensure that none of your reagents or solvents fit this category.

  • Thermal Stress: Heating the reaction mixture excessively can cause decomposition, which may lead to color changes. Upon thermal decomposition, irritating gases and vapors, including carbon and sulfur oxides, can be released[4].

  • pH Changes: The sulfonic acid groups are highly acidic. Unintended pH shifts in your reaction mixture could catalyze side reactions.

Troubleshooting Steps:

  • Immediately ensure the reaction is under control and temperature is stable.

  • Review all reagents for potential incompatibilities.

  • Consider running a small-scale control reaction at a lower temperature.

Q5: I'm having trouble dissolving the compound in my solvent system. What do you recommend?

A5: The solubility will depend heavily on whether you are using the free acid or a salt form (e.g., disodium salt). The salt forms are generally more soluble in polar solvents like water. The free acid may require a more polar organic solvent. If you are experiencing solubility issues:

  • Confirm which form of the compound you have.

  • For the salt forms, try gentle warming or sonication in aqueous solutions.

  • For the free acid, you may need to use a different solvent system or adjust the pH.

Safety and Spills

Q6: I've spilled a small amount of the powder on my lab bench. What is the correct cleanup procedure?

A6: For small spills, follow this procedure to minimize exposure and contamination.

Spill_Cleanup start Small Spill Occurs alert Alert personnel in the immediate area start->alert ppe Ensure proper PPE is worn (Gloves, Goggles, Lab Coat) alert->ppe avoid_dust AVOID generating dust ppe->avoid_dust contain Gently cover with an inert absorbent material (e.g., sand) avoid_dust->contain collect Sweep up material and place in a suitable, sealed container for disposal contain->collect clean_area Clean the spill area with soap and water collect->clean_area dispose Dispose of waste according to local and national regulations clean_area->dispose end Cleanup Complete dispose->end

Caption: Step-by-step procedure for cleaning a small solid spill.

Q7: What are the first aid measures if I get the powder on my skin or in my eyes?

A7: Immediate action is crucial to prevent injury.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing[4][5][6]. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4][6].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][6].

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][6].

Section 4: Disposal

Q8: How should I dispose of waste 2-formylbenzene-1,4-disulfonic acid and contaminated materials?

A8: All chemical waste must be handled as hazardous. Do not empty into drains[4]. Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads) in a properly labeled, sealed container. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[4]. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

References

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 2,5-Disulphobenzaldehyde: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural verification of intermediates is not merely a procedural step but the bedrock of quality and safety. 2,5-Disulphobenzaldehyde, also known as 2-formylbenzene-1,4-disulfonic acid[1], is one such critical building block. Its unique trifunctional aromatic structure—featuring an aldehyde and two sulfonic acid groups—presents a distinct analytical challenge. This guide provides an in-depth, Nuclear Magnetic Resonance (NMR) focused protocol for its characterization, critically compares NMR with alternative analytical techniques, and explains the causal logic behind the recommended experimental choices.

Understanding the Molecule: this compound

Before delving into the analysis, understanding the molecule's electronic landscape is paramount. The benzaldehyde core is substituted with three groups:

  • An Aldehyde Group (-CHO): A moderately deactivating, electron-withdrawing group.

  • Two Sulphonic Acid Groups (-SO₃H): Strongly deactivating, electron-withdrawing groups.

This intense electron-withdrawing nature significantly deshields the aromatic ring, pulling electron density away from the protons and carbons. This effect is the primary determinant of the resulting NMR spectrum and dictates our analytical strategy.

Primary Characterization via NMR Spectroscopy

NMR spectroscopy remains the gold standard for unambiguous structural elucidation of organic molecules. Its power lies in its ability to map the chemical environment of each proton and carbon atom, providing a detailed molecular blueprint.

Expertise in Action: Why NMR First?

For a molecule like this compound, NMR is the most informative initial technique. While other methods can confirm mass or purity, only NMR can definitively establish the precise substitution pattern on the aromatic ring. The number of signals, their chemical shifts, and their coupling patterns provide irrefutable evidence of the 1, 2, and 4-positions of the functional groups.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation: The Critical First Step

  • Causality of Solvent Choice: The two polar sulfonic acid groups render the molecule highly soluble in water but poorly soluble in common organic NMR solvents like chloroform-d (CDCl₃). Therefore, deuterium oxide (D₂O) is the solvent of choice. An alternative for observing the acidic protons is dimethyl sulfoxide-d₆ (DMSO-d₆). In D₂O, the acidic protons of the -SO₃H groups will exchange with the solvent and will not be observed in the ¹H NMR spectrum.

  • Protocol:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of D₂O (or DMSO-d₆).

    • If necessary, gently vortex or sonicate to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup & Data Acquisition

  • Instrumentation: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, especially for the closely spaced aromatic protons.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans (ns): 16 (adjust as needed for signal-to-noise).

    • Relaxation Delay (d1): 2 seconds. A sufficient delay ensures the quantitative integrity of the signal integrals.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

    • Number of Scans (ns): 1024 or higher. The low natural abundance of ¹³C necessitates more scans.

    • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for obtaining more reliable quantitative information from carbons with long relaxation times (like quaternary carbons).

Spectral Interpretation: Decoding the Data

Based on established principles of substituent effects on aromatic systems, we can predict the NMR spectra for this compound.

Predicted ¹H NMR Spectrum (in D₂O)

The aromatic region will display three distinct signals corresponding to the three protons on the ring. The strong electron-withdrawing effects will shift all signals significantly downfield compared to benzene (δ 7.26 ppm).

  • Aldehyde Proton (H-α): Expected as a singlet around δ 10.0 - 10.5 ppm . This significant downfield shift is characteristic of aldehyde protons adjacent to an aromatic ring[2].

  • Aromatic Protons (H3, H4, H6):

    • H3: Ortho to both the -CHO and a -SO₃H group. This proton will be highly deshielded. Expected as a doublet.

    • H4: Meta to the -CHO group and ortho to a -SO₃H group. Also significantly deshielded. Expected as a doublet of doublets.

    • H6: Ortho to the -CHO group and meta to a -SO₃H group. This proton is also highly deshielded. Expected as a doublet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals.

  • Carbonyl Carbon (C=O): This carbon is highly deshielded and is a key diagnostic peak for aldehydes. Expected around δ 190-195 ppm [3][4].

  • Aromatic Carbons:

    • C2 & C5 (ipso-Carbons to -SO₃H): These carbons directly attached to the strongly electron-withdrawing sulfonic acid groups will be significantly deshielded.

    • C1 (ipso-Carbon to -CHO): The carbon bearing the aldehyde group.

    • C3, C4, C6: These protonated carbons will appear in the aromatic region, with their specific shifts influenced by the cumulative effects of the three substituents.

Predicted NMR Data Summary
Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
-CHO~10.2Singlet (s)~192
C1--Quaternary
C2--Quaternary
C3Downfield AromaticDoublet (d)CH
C4Downfield AromaticDoublet of Doublets (dd)CH
C5--Quaternary
C6Downfield AromaticDoublet (d)CH

Note: Specific chemical shift values require experimental acquisition or high-level computational prediction. The table provides expected ranges and characteristics.

dot graph "2_5_Disulphobenzaldehyde_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Structure of this compound with proton numbering.

Comparison with Alternative Analytical Techniques

While NMR provides the structural backbone, a comprehensive analysis for pharmaceutical applications requires orthogonal techniques to assess purity, molecular weight, and stability.

dot graph "Analytical_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Integrated workflow for comprehensive material characterization.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For highly polar compounds like sulfonic acids, standard reverse-phase chromatography can be challenging.

  • Expert Insight: Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective technique for retaining and separating highly polar analytes[5]. Ion-pair chromatography is another viable, albeit more complex, alternative[6].

  • Primary Use: To determine the purity of the sample and quantify any impurities. A Diode Array Detector (DAD) can provide UV-Vis spectra of the peaks, offering additional evidence of identity.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight. Techniques like Electrospray Ionization (ESI) are well-suited for polar, non-volatile molecules.

  • Primary Use: To confirm the molecular formula. For this compound (C₇H₆O₇S₂), the expected monoisotopic mass is approximately 265.955 Da[1]. MS is exceptionally sensitive for detecting trace-level impurities that may not be visible by NMR[7].

Comparative Guide: NMR vs. HPLC vs. MS
Parameter NMR Spectroscopy HPLC-UV/DAD LC-MS
Primary Information Unambiguous molecular structure, isomer differentiation, relative quantification.Purity (%), quantification of impurities, retention time.Molecular weight, molecular formula confirmation, impurity identification.
Sensitivity Low (mg scale).Moderate (µg to ng scale).High (ng to pg scale).
Sample Throughput Low (minutes to hours per sample).High (minutes per sample).High (minutes per sample).
Destructive? No, sample is recoverable.Yes, sample is consumed.Yes, sample is consumed.
Key Strength for Topic The only technique that definitively confirms the 2,5-substitution pattern.Best for accurate purity assessment against a reference standard.Best for confirming identity via exact mass and detecting trace impurities.
Key Limitation Relatively insensitive; may not detect trace impurities.Requires a chromophore for UV detection; co-elution can mask impurities.Ionization efficiency can vary; does not provide stereochemical or isomeric info.

Conclusion: A Synergistic Approach

For researchers and drug development professionals, relying on a single analytical technique is insufficient. While NMR spectroscopy serves as the cornerstone for the absolute structural determination of this compound, its power is fully realized when integrated with orthogonal methods. HPLC provides the quantitative measure of purity essential for regulatory compliance and reaction optimization, while Mass Spectrometry offers an exact mass confirmation that corroborates the molecular formula derived from NMR. Together, these techniques form a robust, self-validating analytical workflow that ensures the identity, purity, and quality of this critical chemical intermediate.

References

A Comparative Guide to the FT-IR Spectrum of 2-Formylbenzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule, thereby offering critical insights into its identity and purity. This guide provides an in-depth analysis of the expected FT-IR spectrum of 2-formylbenzene-1,4-disulfonic acid, comparing it with relevant alternatives to highlight its unique spectral signature. The experimental choices and interpretations presented herein are grounded in established spectroscopic principles to ensure technical accuracy and trustworthiness.

The Structural Rationale: What to Expect in the Spectrum

2-Formylbenzene-1,4-disulfonic acid is a multifunctional aromatic compound. Its structure, featuring a formyl (-CHO) group and two sulfonic acid (-SO₃H) groups attached to a benzene ring, dictates a complex and informative FT-IR spectrum. The electron-withdrawing nature of the sulfonic acid groups and the conjugation within the benzene ring will influence the vibrational frequencies of the carbonyl group in the formyl substituent.

Our analysis will focus on identifying the characteristic absorption bands for each functional group and understanding how their interplay creates a unique spectral fingerprint for this molecule.

Core Functional Group Analysis: A Tale of Three Moieties

The FT-IR spectrum of 2-formylbenzene-1,4-disulfonic acid is dominated by the vibrational modes of its three key functional groups: the formyl group, the sulfonic acid groups, and the benzene ring.

The Aldehydic Signature: More Than Just a Carbonyl Stretch

The formyl group provides two highly characteristic signals in the FT-IR spectrum:

  • C=O Stretching: The carbonyl (C=O) bond in aldehydes gives rise to a strong, sharp absorption band. For aromatic aldehydes, this peak is typically found in the range of 1685-1710 cm⁻¹ due to conjugation with the benzene ring, which lowers the bond order and thus the stretching frequency.[1][2][3]

  • Aldehydic C-H Stretching: A unique feature of aldehydes is the C-H stretching vibration of the hydrogen atom attached to the carbonyl group. This typically appears as two weak to medium bands in the region of 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹.[1][2] The presence of these two bands, often referred to as a Fermi doublet, is a strong indicator of an aldehyde functional group.[4]

The Sulfonic Acid Fingerprint: A Symphony of Sulfur and Oxygen

The two sulfonic acid groups contribute several prominent bands to the spectrum:

  • S=O Asymmetric and Symmetric Stretching: The S=O bonds in sulfonic acids produce very strong and characteristic absorption bands. The asymmetric stretching vibration is typically observed in the 1350-1340 cm⁻¹ region, while the symmetric stretching appears around 1165-1150 cm⁻¹.[5]

  • S-O Stretching: The stretching of the S-O single bond is generally found in the 1040-1030 cm⁻¹ range.[6]

  • O-H Stretching: The hydroxyl (O-H) group of the sulfonic acid gives rise to a very broad and strong absorption band in the region of 3000-2500 cm⁻¹, which often overlaps with the C-H stretching vibrations.[7] This broadness is due to strong hydrogen bonding.

The Aromatic Core: Vibrations of the Benzene Ring

The substituted benzene ring will exhibit several characteristic absorptions:

  • C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as weak to medium bands above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[4][8]

  • C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.[4][7]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined by analyzing the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ "fingerprint" region.

A Comparative Analysis: Differentiating 2-Formylbenzene-1,4-disulfonic Acid

To truly appreciate the unique spectral features of 2-formylbenzene-1,4-disulfonic acid, it is instructive to compare its expected spectrum with those of simpler, related molecules: benzaldehyde and benzenesulfonic acid.

Functional Group/Vibration2-Formylbenzene-1,4-disulfonic Acid (Expected)BenzaldehydeBenzenesulfonic Acid
Aldehydic C-H Stretch ~2850 & ~2750 cm⁻¹ (weak-medium)~2820 & ~2720 cm⁻¹ (weak-medium)[4]Absent
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (weak-medium)~3080-3030 cm⁻¹ (weak-medium)[4][8]Present
O-H Stretch (Sulfonic Acid) 3000-2500 cm⁻¹ (very broad, strong)Absent3000-2500 cm⁻¹ (very broad, strong)
C=O Stretch (Aldehyde) ~1700 cm⁻¹ (strong, sharp)~1703 cm⁻¹ (strong, sharp)[1][3]Absent
Aromatic C=C Stretch ~1600-1450 cm⁻¹ (medium-weak)~1600, 1585, 1455 cm⁻¹ (medium-weak)[4]Present
S=O Asymmetric Stretch ~1350 cm⁻¹ (strong)Absent~1350 cm⁻¹ (strong)
S=O Symmetric Stretch ~1160 cm⁻¹ (strong)Absent~1170 cm⁻¹ (strong)
S-O Stretch ~1035 cm⁻¹ (strong)Absent~1030 cm⁻¹ (strong)
Aromatic C-H Bending ~900-700 cm⁻¹ (strong)PresentPresent

This comparison clearly illustrates how the FT-IR spectrum of 2-formylbenzene-1,4-disulfonic acid is a composite of the features of an aromatic aldehyde and an aromatic sulfonic acid. The simultaneous presence of the characteristic aldehydic C-H and C=O stretches, along with the strong S=O and broad O-H absorptions, provides a definitive identification.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of a solid sample like 2-formylbenzene-1,4-disulfonic acid, the potassium bromide (KBr) pellet method is a standard and effective technique.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thoroughly dry the 2-formylbenzene-1,4-disulfonic acid sample to remove any residual water, which can interfere with the spectrum, particularly in the O-H stretching region.

    • Use an agate mortar and pestle to grind a small amount of the sample (approximately 1-2 mg) into a very fine powder.

  • KBr Mixture Preparation:

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Pellet Formation:

    • Transfer the finely ground mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding or the presence of moisture.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum to identify the key absorption bands and compare them with the expected frequencies.

Visualizing the Spectral Relationships

The following diagram illustrates the key functional groups of 2-formylbenzene-1,4-disulfonic acid and their corresponding expected FT-IR absorption regions.

G cluster_molecule 2-Formylbenzene-1,4-disulfonic Acid cluster_spectrum Expected FT-IR Absorption Regions (cm⁻¹) CHO CHO Aldehyde_CH Aldehydic C-H ~2850 & ~2750 CHO->Aldehyde_CH CO_Stretch C=O Stretch ~1700 CHO->CO_Stretch SO3H_1 SO3H OH_Stretch O-H Stretch 3000-2500 (broad) SO3H_1->OH_Stretch SO_Stretch S=O Stretches ~1350 & ~1160 SO3H_1->SO_Stretch SO3H_2 SO3H SO3H_2->OH_Stretch SO3H_2->SO_Stretch AromaticRing Benzene Ring Aromatic_CH Aromatic C-H ~3100-3000 AromaticRing->Aromatic_CH Aromatic_CC Aromatic C=C ~1600-1450 AromaticRing->Aromatic_CC

Caption: Key functional groups of 2-formylbenzene-1,4-disulfonic acid and their expected FT-IR absorption regions.

Conclusion

The FT-IR spectrum of 2-formylbenzene-1,4-disulfonic acid presents a rich tapestry of information, with distinct and identifiable absorption bands corresponding to its aldehydic, sulfonic acid, and aromatic functionalities. By understanding the expected positions and characteristics of these bands, and by comparing them with simpler, related structures, researchers can confidently identify and characterize this compound. The combination of a strong carbonyl absorption around 1700 cm⁻¹, the weak aldehydic C-H stretches near 2850 and 2750 cm⁻¹, the intense S=O stretching vibrations, and the broad O-H absorption from the sulfonic acid groups creates a unique and unambiguous spectral fingerprint. This guide provides the foundational knowledge for accurate spectral interpretation and underscores the power of FT-IR spectroscopy in modern chemical analysis.

References

A Comparative Analysis of Electrophilic Reactivity: 2,5-Disulphobenzaldehyde vs. Standard Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Substituents in Modulating Reactivity

In the landscape of organic synthesis and medicinal chemistry, benzaldehyde and its derivatives are foundational building blocks. The reactivity of the aldehyde's carbonyl group is the cornerstone of countless transformations, from the formation of Schiff bases in biological mimics to the construction of complex carbon skeletons via reactions like the Wittig or aldol condensations.[1][2] The electrophilicity of the carbonyl carbon dictates the facility of these reactions, a property that is exquisitely sensitive to the electronic nature of substituents on the aromatic ring.[3]

This guide provides an in-depth comparison of 2,5-Disulphobenzaldehyde with other common benzaldehydes, focusing on how its unique substitution pattern dramatically enhances its reactivity. Unlike simple substituted benzaldehydes, this compound is adorned with two potent sulphonate groups (-SO₃H). These groups are strongly electron-withdrawing, a property that significantly depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon.[4] This guide will elucidate the theoretical underpinnings of this enhanced reactivity, provide quantitative comparisons, and present detailed experimental protocols for validation.

Theoretical Framework: Understanding Electronic Effects

The reactivity of a substituted benzaldehyde is primarily governed by the interplay of inductive and resonance effects imparted by its substituents. Electron-withdrawing groups (EWGs) amplify the partial positive charge on the carbonyl carbon, rendering it a more potent electrophile for nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this electrophilicity.[5][6]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halo (-X) pull electron density away from the ring. The sulphonate group (-SO₃H or its conjugate base -SO₃⁻) is a particularly powerful EWG due to the high electronegativity of the oxygen atoms and the positive charge on the sulfur, exerting a strong negative inductive effect (-I).

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) push electron density into the ring, decreasing the carbonyl's electrophilicity.

The Hammett equation , log(k/k₀) = σρ, provides a quantitative framework for correlating reaction rates with substituent effects.[6] A positive reaction constant (ρ) indicates the reaction is accelerated by EWGs, which is characteristic of nucleophilic attacks on the carbonyl group.[6][7] The substituent constant (σ) for a sulphonate group is large and positive, predicting a significant rate enhancement in such reactions.

G cluster_0 General Nucleophilic Addition to Benzaldehyde Reactants Substituted Benzaldehyde + Nucleophile (Nu⁻) TS1 Transition State Reactants->TS1 Attack on Carbonyl Carbon Intermediate Tetrahedral Intermediate TS1->Intermediate EWG EWG (-SO3H, -NO2) - Stabilizes TS - Increases rate (k) TS1->EWG EDG EDG (-OCH3, -CH3) - Destabilizes TS - Decreases rate (k) TS1->EDG Product Addition Product Intermediate->Product Protonation / Workup

Caption: Mechanism of nucleophilic addition to substituted benzaldehydes.

Comparative Reactivity in Key Organic Reactions

The presence of two powerful EWGs in this compound is predicted to make it one of the most reactive benzaldehyde derivatives in reactions sensitive to carbonyl electrophilicity.

Schiff Base (Imine) Formation

The condensation of an aldehyde with a primary amine to form a Schiff base is a cornerstone of both synthetic chemistry and chemical biology.[8][9] The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon.[10]

  • This compound: Expected to react very rapidly due to the highly electrophilic carbonyl carbon.

  • p-Nitrobenzaldehyde: Also highly reactive, serving as a good benchmark for a potent EWG.

  • Benzaldehyde (Unsubstituted): Serves as the baseline for comparison.

  • p-Methoxybenzaldehyde: The electron-donating methoxy group deactivates the carbonyl, leading to a significantly slower reaction rate.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is initiated by the attack of a phosphorus ylide on the carbonyl carbon.[2][11] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl substrate.

  • This compound: Predicted to exhibit the highest reaction rate, facilitating the formation of the oxaphosphetane intermediate.[12]

  • p-Nitrobenzaldehyde & p-Chlorobenzaldehyde: Show significantly enhanced rates compared to the unsubstituted analog.[5]

  • Benzaldehyde (Unsubstituted): Standard reactivity.

  • p-Methylbenzaldehyde: The weakly donating methyl group slightly retards the reaction.[5]

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (one is oxidized to a carboxylic acid, the other is reduced to an alcohol) induced by a strong base.[13][14] The rate-determining step involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[15][16]

  • This compound: The highly electron-deficient carbonyl carbon should be exceptionally susceptible to hydroxide attack, leading to a very fast reaction rate.

  • Benzaldehyde: The classic substrate for this reaction, discovered by Cannizzaro himself in 1853.[13][17]

  • Formaldehyde: Often used in crossed-Cannizzaro reactions as it is even more reactive than benzaldehyde due to a lack of steric hindrance and donating groups.[15]

Quantitative Data Summary

While direct kinetic data for this compound is not broadly published, we can assemble a predictive comparison based on established Hammett principles and published data for other derivatives. The following table summarizes the expected relative reactivity in reactions favored by EWGs (positive ρ value).

Benzaldehyde DerivativeSubstituent(s)Electronic EffectPredicted Relative Rate Constant (k/k₀)
This compound 2,5-(-SO₃H)₂Very Strong EWG>> 15 (Estimated)
p-Nitrobenzaldehyde4-NO₂Strong EWG~14.7 (Wittig Reaction)[5]
m-Nitrobenzaldehyde3-NO₂Strong EWG~10.5 (Wittig Reaction)[5]
p-Chlorobenzaldehyde4-ClModerate EWG~2.75 (Wittig Reaction)[5]
BenzaldehydeHNeutral (Reference)1.00[5]
p-Methylbenzaldehyde4-CH₃Weak EDG~0.45 (Wittig Reaction)[5]
p-Methoxybenzaldehyde4-OCH₃Strong EDG<< 1

Table 1: Predicted comparative reactivity of various benzaldehydes in nucleophilic addition reactions. The rate constants are relative to unsubstituted benzaldehyde (k₀). Data for nitro and chloro derivatives are from established Wittig reaction studies.[5] The value for this compound is an expert estimation based on the potent electron-withdrawing nature of two sulphonate groups.

Experimental Protocols for Validation

To empirically validate the predicted reactivity, the following protocols can be employed. They are designed to be self-validating by including both a highly reactive (e.g., p-nitrobenzaldehyde) and a baseline (unsubstituted benzaldehyde) control alongside the test compound, this compound.

Protocol 1: Kinetic Analysis of Schiff Base Formation via UV-Vis Spectroscopy

This protocol leverages the formation of a chromophoric Schiff base to monitor reaction progress in real-time. The causality for this choice is that the imine product (C=N) often has a distinct UV-Vis absorbance maximum compared to the aldehyde reactant (C=O), allowing for direct, non-invasive measurement of its formation rate.[18]

Caption: Experimental workflow for kinetic analysis of Schiff base formation.

Methodology:

  • Materials: this compound, p-Nitrobenzaldehyde, Benzaldehyde, Aniline, Absolute Ethanol, UV-Vis Spectrophotometer with a thermostatted cuvette holder.

  • Preparation: Prepare equimolar (e.g., 0.1 M) stock solutions of each aldehyde in ethanol. Prepare a stock solution of aniline (e.g., 0.1 M) in ethanol.

  • Execution: a. Set the spectrophotometer to monitor the absorbance at the λ_max of the expected Schiff base (determined via a preliminary scan of a fully reacted sample). b. Pipette 2.0 mL of the aniline solution into a quartz cuvette and place it in the holder to equilibrate at 25°C. c. Initiate the reaction by injecting 2.0 mL of one of the aldehyde stock solutions, mix rapidly, and immediately begin recording absorbance as a function of time. d. Continue data collection until the reaction appears to reach a plateau.

  • Data Analysis: a. Plot Absorbance vs. Time for each reaction. b. Determine the initial reaction rate by calculating the slope of the linear portion of the curve near t=0. c. Compare the initial rates to establish the relative reactivity of the aldehydes.

Protocol 2: Comparative Wittig Reaction by ¹H NMR Monitoring

This protocol uses ¹H NMR to monitor the disappearance of the characteristic aldehyde proton signal (~9.5-10.5 ppm) and the appearance of the alkene proton signals. This method provides direct structural confirmation and quantification of both reactant and product over time.

Methodology:

  • Materials: (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide), this compound, p-Nitrobenzaldehyde, Benzaldehyde, Deuterated Chloroform (CDCl₃), NMR tubes.

  • Preparation of Ylide: Prepare a stock solution of the Wittig reagent in CDCl₃.

  • Execution: a. In an NMR tube, dissolve a precise amount (e.g., 0.1 mmol) of an aldehyde in ~0.6 mL of CDCl₃. b. Acquire a t=0 spectrum to confirm the initial concentration. c. Add an equimolar amount of the ylide solution to the NMR tube, mix quickly, and begin acquiring spectra at regular intervals (e.g., every 5 minutes).

  • Data Analysis: a. For each spectrum, integrate the aldehyde proton signal and a characteristic product (alkene) proton signal. b. Calculate the percent conversion at each time point. c. Plot percent conversion vs. time for each aldehyde to compare their reaction rates.

Conclusion

Based on fundamental principles of physical organic chemistry, this compound is predicted to be a highly reactive electrophile. The presence of two powerful, meta-directing sulphonate groups creates a significant electron deficit at the carbonyl carbon. This electronic feature should translate to dramatically accelerated reaction rates in nucleophilic addition reactions, such as Schiff base formation, the Wittig reaction, and the Cannizzaro reaction, when compared to unsubstituted benzaldehyde or even derivatives with single, strong electron-withdrawing groups like p-nitrobenzaldehyde. The provided experimental protocols offer robust and verifiable methods for quantifying these differences, enabling researchers to leverage the unique reactivity of this compound for the efficient synthesis of complex molecules.

References

A Tale of Two Isomers: A Comparative Guide to 2,5-Disulphobenzaldehyde and 4-formylbenzene-1,3-disulfonic acid for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis, the subtle dance of substituent placement on an aromatic ring can lead to vastly different molecular behaviors and application potentials. This guide delves into the comparative analysis of two such structural isomers: 2,5-Disulphobenzaldehyde and 4-formylbenzene-1,3-disulfonic acid. While sharing the same molecular formula (C₇H₆O₇S₂), their distinct sulfonation patterns dictate their utility as intermediates, particularly in the synthesis of fluorescent whitening agents, dyes, and other specialty chemicals. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform their selection and application of these versatile building blocks.

Structural and Electronic Divergence: The Root of Performance Differences

The core distinction between this compound and 4-formylbenzene-1,3-disulfonic acid lies in the positioning of the two sulfonic acid groups relative to the formyl (aldehyde) group on the benzene ring. This seemingly minor structural shift has profound implications for the electronic environment of the aldehyde moiety, which in turn governs its reactivity and the properties of its downstream derivatives.

  • 4-formylbenzene-1,3-disulfonic acid (4,1,3-DSBA): In this isomer, the aldehyde group is situated para to one sulfonic acid group and meta to the other. The sulfonic acid groups, being strongly electron-withdrawing, exert a significant influence on the reactivity of the aldehyde. This substitution pattern is often favored in the synthesis of stilbene-based fluorescent whitening agents.

  • This compound (2,5-DSBA): Here, the aldehyde group is flanked by an ortho and a meta sulfonic acid group. The steric hindrance and electronic effects from the ortho sulfonate group can alter the reactivity of the aldehyde compared to its 4,1,3-isomer.

Below is a diagram illustrating the structural differences between these two isomers.

G cluster_0 4-formylbenzene-1,3-disulfonic acid cluster_1 This compound 4_1_3_DSBA 2_5_DSBA

Caption: Chemical structures of 4-formylbenzene-1,3-disulfonic acid and this compound.

Comparative Synthesis and Purity

Both isomers are typically synthesized via the sulfonation of benzaldehyde. However, the reaction conditions can be tailored to favor the formation of one isomer over the other. The purification of the desired isomer from the reaction mixture is a critical step in ensuring the quality and performance of the final product.

A common synthetic route involves the reaction of benzaldehyde with oleum (fuming sulfuric acid). The temperature and duration of the reaction are key parameters in controlling the degree and position of sulfonation.

Experimental Protocol: Synthesis of Disulphobenzaldehydes
  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with concentrated sulfuric acid.

  • Addition of Benzaldehyde: Benzaldehyde is added dropwise to the stirred sulfuric acid, maintaining the temperature below 10°C.

  • Sulfonation: Oleum (20-30% SO₃) is then added slowly, and the reaction mixture is heated to the desired temperature (e.g., 80-120°C) and held for several hours.

  • Work-up: The reaction mixture is cooled and poured onto ice. The precipitated product is filtered, washed with a saturated sodium chloride solution, and dried.

  • Purification: The crude product can be purified by recrystallization from water or by conversion to its sodium salt.

The ratio of the two isomers can be influenced by the reaction conditions. For instance, higher temperatures and longer reaction times may favor the formation of the thermodynamically more stable isomer.

Performance in Application: Fluorescent Whitening Agents

A primary application for both this compound and 4-formylbenzene-1,3-disulfonic acid is in the synthesis of 4,4'-bis(triazinylamino)stilbene-2,2'-disulfonic acid derivatives, which are a major class of fluorescent whitening agents (FWAs) used in the textile, paper, and detergent industries.

The synthesis typically involves the condensation of two equivalents of the disulphobenzaldehyde isomer with one equivalent of a diamine, followed by reaction with cyanuric chloride and subsequent amination. The choice of the disulphobenzaldehyde isomer can impact the properties of the final FWA, such as its solubility, whitening efficiency, and lightfastness.

Workflow for FWA Synthesis

FWA_Synthesis DSBA Disulphobenzaldehyde (2,5- or 4,1,3-) Condensation Condensation DSBA->Condensation Diamine Diamine Diamine->Condensation Stilbene_Intermediate Stilbene Intermediate Condensation->Stilbene_Intermediate Reaction1 Reaction Stilbene_Intermediate->Reaction1 Cyanuric_Chloride Cyanuric Chloride Cyanuric_Chloride->Reaction1 Triazinyl_Stilbene Triazinyl-Stilbene Intermediate Reaction1->Triazinyl_Stilbene Amination Amination Triazinyl_Stilbene->Amination Amine Amine Amine->Amination FWA Fluorescent Whitening Agent Amination->FWA

Caption: Generalized workflow for the synthesis of fluorescent whitening agents.

While direct, publicly available, head-to-head comparative studies on the performance of FWAs derived from these two isomers are scarce, the prevalence of 4-formylbenzene-1,3-disulfonic acid in patents and commercial literature for high-performance FWAs suggests it may offer advantages in certain applications. These could include achieving higher brightness levels or better stability. Researchers should consider synthesizing and evaluating both derivatives to determine the optimal choice for their specific application.

Data Summary and Key Differences

PropertyThis compound4-formylbenzene-1,3-disulfonic acid
CAS Number 6363-54-888-39-1
Molecular Formula C₇H₆O₇S₂C₇H₆O₇S₂
Molecular Weight 266.25 g/mol 266.25 g/mol
Appearance White to off-white powderWhite to light yellow crystalline powder
Key Application Intermediate for dyes and optical brightenersIntermediate for fluorescent whitening agents

Conclusion and Future Outlook

Both this compound and 4-formylbenzene-1,3-disulfonic acid are valuable chemical intermediates with distinct, albeit related, applications. The choice between the two will ultimately depend on the specific requirements of the target molecule and the desired performance characteristics. While 4-formylbenzene-1,3-disulfonic acid appears to be more commonly cited in the context of high-performance fluorescent whitening agents, the potential of this compound in other areas of specialty chemical synthesis should not be overlooked.

Further research into the comparative reactivity of these two isomers and the performance of their derivatives in a wider range of applications would be a valuable contribution to the field. As the demand for high-performance, tailored chemical solutions continues to grow, a deeper understanding of the structure-property relationships in such fundamental building blocks will be crucial for innovation.

A Comparative Analysis of the Projected Electrochemical Properties of Polymers Derived from 2,5-Disulphobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a forward-looking analysis of the potential electrochemical properties of polymers synthesized from 2,5-disulphobenzaldehyde. While direct experimental literature on this specific monomer is nascent, this document leverages established principles from analogous sulfonated aromatic polymers to project its performance characteristics. By comparing these anticipated properties with well-characterized materials, we aim to provide researchers, scientists, and drug development professionals with a robust framework for exploring this promising new class of electroactive materials.

The introduction of sulfonic acid groups (-SO₃H) onto a polymer backbone is a powerful strategy for tuning its electrochemical behavior.[1] This functionalization can induce properties like self-doping, enhanced ion conductivity, and improved processability, making such polymers highly attractive for applications ranging from fuel cell membranes to biosensors and controlled drug release systems.[2][3] The monomer this compound is particularly noteworthy due to the presence of two sulfonate groups, which suggests a high potential for ion-exchange capacity and intrinsic conductivity.

This guide will explore the projected synthesis, electrochemical behavior, and ion-exchange capabilities of these novel polymers, placing them in context with established alternatives like Sulfonated Polyaniline (SPAN) and Sulfonated Poly(ether ether ketone) (SPEEK).

Proposed Synthesis and Polymer Architecture

Polymers from benzaldehyde derivatives are commonly synthesized through polycondensation reactions.[4][5][6][7] For this compound, a highly probable synthetic route is the formation of a poly(azomethine) through condensation with a suitable diamine, such as p-phenylenediamine. This reaction forms a conjugated Schiff base polymer backbone, which is essential for charge transport.

The presence of the electron-withdrawing sulfonic acid groups may reduce the reactivity of the aldehyde, potentially requiring catalysts or specific reaction conditions to achieve high molecular weights.[8] However, the resulting polymer is expected to possess a unique, highly functionalized structure.

cluster_reactants Reactants Monomer1 This compound (with two -SO₃H groups) Process Polycondensation (e.g., in DMSO with catalyst) Monomer1->Process Monomer2 p-Phenylenediamine (or other diamine) Monomer2->Process Product Sulfonated Poly(azomethine) (Conjugated Backbone) Process->Product Byproduct Water (H₂O) Process->Byproduct

Caption: Proposed synthesis of a sulfonated poly(azomethine).

Projected Electrochemical Properties and Self-Doping

The defining feature of polymers derived from this compound is the anticipated "self-doping" mechanism. In conventional conducting polymers, an external acid is required to protonate the polymer backbone, creating charge carriers (polarons) and rendering it conductive. In a self-doped system, the sulfonic acid groups are covalently attached to the polymer, providing an internal source of protons.[9][10][11]

This intrinsic doping mechanism offers several key advantages:

  • Stable Conductivity: The conductivity is less dependent on the pH of the external environment compared to externally doped polymers.[10]

  • Wider Operating Window: The polymer can exhibit electroactivity in neutral or even mildly alkaline solutions, a significant advantage over materials like polyaniline which are only conductive in strong acids.[12]

  • Improved Processability: The polar sulfonate groups enhance solubility in polar solvents, simplifying material processing and film formation.[1][10]

The polymer backbone becomes oxidized, creating positive charges (polarons), while the sulfonate groups (-SO₃⁻) act as immobile, covalently bound counter-ions to maintain charge neutrality.

cluster_polymer Polymer Chain Segment cluster_doped Self-Doped State P_Backbone Conjugated Polymer Backbone (e.g., Poly(azomethine)) SO3H_Group Pendant -SO₃H Group P_Backbone->SO3H_Group covalently bonded Protonation Internal Proton Transfer (Auto-protonation) P_Backbone->Protonation SO3H_Group->Protonation Doped_Backbone Protonated/Oxidized Backbone (Positive Charge Carrier) Protonation->Doped_Backbone SO3_Anion Immobile -SO₃⁻ Anion Protonation->SO3_Anion Doped_Backbone->SO3_Anion electrostatic balance

Caption: The self-doping mechanism in a sulfonated polymer.

Comparative Analysis with Alternative Polymers

To contextualize the potential of polymers from this compound, we compare their projected properties against two well-established electroactive and ionomeric polymers: Sulfonated Polyaniline (SPAN) and Sulfonated Poly(ether ether ketone) (SPEEK).

PropertyProjected Poly(this compound) DerivativeSulfonated Polyaniline (SPAN)Sulfonated Poly(ether ether ketone) (SPEEK)
Primary Function Electroactive & Ion ExchangeSelf-Doped Conducting PolymerProton Exchange Membrane
Doping Mechanism Self-Doped (Internal Protons)Self-Doped (Internal Protons)[9][10]Non-Conducting (Ion Transport Only)
Projected Conductivity Moderate (10⁻³ - 10⁻¹ S/cm)~0.1 S/cm[10]Insulating
Ion Exchange Capacity (IEC) Very High (Projected >2.5 meq/g)Variable (Typically 1.5-2.0 meq/g)Variable, controlled by sulfonation degree (Typically 1.0-2.5 meq/g)[13][14]
pH Stability High (Expected electroactivity from pH 1-10)High (Conductive up to pH 7.5)[10]High (Used in acidic fuel cells)
Solubility Good in polar solvents (e.g., DMSO, NMP)Soluble in aqueous base and some organic solvents[10]Soluble in polar aprotic solvents; high sulfonation leads to water solubility[3]
Key Applications Biosensors, Charge Storage, Actuators, PEMsAntistatic Coatings, Sensors, ElectrochromicsProton Exchange Membranes for Fuel Cells[15][16]

The disulphonated nature of the monomer suggests that polymers derived from it could exhibit an exceptionally high Ion Exchange Capacity (IEC), potentially surpassing many grades of SPAN and SPEEK. This would make them outstanding candidates for applications requiring high proton conductivity, such as advanced fuel cell membranes.[16][17]

Experimental Protocols

A. Synthesis of Sulfonated Poly(azomethine)

This protocol describes a potential method for synthesizing a poly(azomethine) from this compound and p-phenylenediamine.

  • Reactant Preparation: In a three-neck round-bottom flask equipped with a nitrogen inlet and a condenser, dissolve this compound (1.0 mmol) and p-phenylenediamine (1.0 mmol) in 20 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) to the mixture.

  • Polycondensation: Heat the reaction mixture to 160-180°C under a continuous nitrogen purge. Maintain the temperature for 48-72 hours with constant stirring.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of a non-solvent like acetone or tetrahydrofuran (THF) to precipitate the polymer.

  • Purification: Filter the resulting solid product. Wash it extensively with THF and then methanol to remove unreacted monomers and catalyst.

  • Drying: Dry the purified polymer in a vacuum oven at 70°C for 24 hours. The final product should be a colored powder.[18][19]

B. Electrochemical Characterization by Cyclic Voltammetry (CV)

This protocol outlines the steps to evaluate the redox properties of the synthesized polymer.

  • Working Electrode Preparation: Dissolve a small amount of the synthesized polymer in a suitable solvent (e.g., NMP). Cast a thin film of the solution onto a glassy carbon or platinum electrode and dry thoroughly.

  • Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of the polymer-coated working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., TBAPF₆ or NaCl) in a solvent compatible with the polymer (e.g., acetonitrile or buffered aqueous solution).[20]

  • CV Measurement: Immerse the electrodes in the electrolyte solution. Scan the potential within a suitable window (e.g., -1.0 V to +1.0 V vs. Ag/AgCl) at a scan rate of 100 mV/s.

  • Data Analysis: Record the resulting voltammogram. The presence of oxidation and reduction peaks will indicate the redox activity of the polymer.

A Prepare Polymer-Coated Working Electrode B Assemble Three-Electrode Cell (Working, Counter, Reference) A->B C Immerse Electrodes in Electrolyte Solution B->C D Connect to Potentiostat C->D E Apply Potential Scan (Cyclic Voltammetry) D->E F Record Current Response (Voltammogram) E->F G Analyze Redox Peaks and Stability F->G

Caption: Workflow for cyclic voltammetry analysis.

C. Ion Exchange Capacity (IEC) Measurement

This protocol uses a standard titration method to determine the density of functional acid groups.

  • Sample Preparation: Accurately weigh a sample of the dried polymer (in its acidic, H⁺ form) and immerse it in a known volume of a saturated NaCl solution (e.g., 50 mL) for at least 24 hours. This allows for the exchange of H⁺ ions from the polymer with Na⁺ ions from the solution.

  • Titration: Remove the polymer sample from the NaCl solution. Titrate the solution, which now contains the exchanged H⁺ ions, with a standardized NaOH solution (e.g., 0.01 M), using phenolphthalein as an indicator.

  • Calculation: Calculate the IEC in milliequivalents per gram (meq/g) using the following formula: IEC = (V_NaOH × M_NaOH) / W_dry Where:

    • V_NaOH is the volume of NaOH solution used for titration (in L).

    • M_NaOH is the molarity of the NaOH solution (in mol/L).

    • W_dry is the initial dry weight of the polymer sample (in g).[14]

Conclusion and Future Outlook

Polymers derived from this compound represent a compelling, albeit unexplored, frontier in electroactive materials. Based on established chemical principles, they are projected to be self-doping, highly ion-conductive, and processable materials. The presence of two sulfonic acid groups per monomer unit is a distinct feature that could lead to exceptionally high ion-exchange capacities, making them prime candidates for high-performance proton exchange membranes.

While their electronic conductivity may be more moderate compared to highly ordered polymers like doped PPV, their stability across a wide pH range and facile processability are significant advantages.[21] Future experimental work should focus on optimizing polymerization conditions to achieve high molecular weight polymers and conducting thorough electrochemical and mechanical testing to validate these projections. The insights gained will be invaluable for the rational design of next-generation materials for energy, sensing, and biomedical applications.

References

A Guide to the X-ray Diffraction Analysis of Aromatic Disulfonates: A Comparative Study Using 2,5-Disulphobenzaldehyde Salts as a Model

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the precise three-dimensional structure of a molecule is not merely an academic exercise; it is a cornerstone of rational drug design, formulation, and patentability. The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal lattice, dictate critical parameters such as solubility, stability, and bioavailability. X-ray diffraction (XRD) remains the gold standard for elucidating this atomic-level architecture.

This guide delves into the XRD analysis of a specific class of organic salts: those derived from 2,5-disulphobenzaldehyde. While crystallographic data for this particular compound is not widely published, its structure—an aromatic ring bearing both a reactive aldehyde and two strongly hydrophilic sulfonate groups—presents a compelling case study. The principles and protocols discussed herein are broadly applicable to the characterization of novel aromatic sulfonate salts.

We will first establish a robust, self-validating experimental protocol for the crystallization and XRD analysis of a hypothetical this compound salt. Subsequently, we will perform a comparative analysis with a structurally characterized analogue, potassium [2.2]paracyclophane-4-sulfonate, to provide field-proven insights into the structural behavior of aromatic sulfonates.

The Challenge and Strategy in Crystallizing Organic Salts

The primary rate-limiting step in any crystallographic study is obtaining a high-quality single crystal suitable for diffraction.[1] Organic salts, such as the sodium salt of this compound, present unique challenges. The high polarity imparted by the sulfonate groups dictates high water solubility, which can make controlled precipitation difficult. The goal is to guide the system slowly toward a state of limited supersaturation, allowing for the orderly arrangement of molecules into a crystalline lattice rather than a rapid, amorphous precipitation.[1]

Key variables that must be meticulously controlled include the choice of solvent system, temperature, and the rate of solvent evaporation or cooling.[2] For highly soluble compounds, techniques like vapor diffusion or the use of anti-solvents are often more effective than simple slow evaporation.[3]

Experimental Protocol: Single-Crystal XRD of Sodium 2,5-Disulphobenzaldehydate

This protocol outlines a comprehensive workflow for the structural determination of a hypothetical disodium salt of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Part 1: Crystal Growth

The initial purity of the sample is paramount; impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.[3]

Methodology: Vapor Diffusion

  • Preparation of the Sample Solution: Dissolve approximately 10-20 mg of high-purity sodium 2,5-disulphobenzaldehydate in a minimal volume (e.g., 0.5 mL) of a solvent in which it is highly soluble, such as deionized water. Filter this solution through a syringe filter (0.22 µm) into a small, clean vial (the "inner vial"). This removes dust and other particulate matter that could act as unwanted nucleation sites.[3]

  • Setup of the Crystallization Chamber: Place the inner vial into a larger, sealable container (the "outer vial" or a small beaker).

  • Addition of the Anti-Solvent: Carefully add 2-3 mL of a miscible "anti-solvent"—a solvent in which the compound is poorly soluble—to the outer vial. Common anti-solvents for aqueous solutions of polar organic molecules include isopropanol, ethanol, or acetonitrile. The choice of anti-solvent can significantly impact crystal morphology.

  • Sealing and Incubation: Seal the outer container tightly. The higher vapor pressure of the anti-solvent will cause it to slowly diffuse into the sample solution in the inner vial. This gradual change in solvent composition reduces the solubility of the salt, ideally leading to the formation of well-ordered crystals over several days to weeks.

  • Monitoring: Place the setup in a vibration-free location and monitor periodically without agitation. Mechanical disturbances can lead to the formation of many small crystals instead of a few large, high-quality ones.[2]

Experimental Workflow for Crystal Growth

cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_growth Incubation a Dissolve Salt in Water b Filter Solution (0.22 µm) a->b High Purity Sample c Place Solution in Inner Vial b->c d Add Anti-Solvent to Outer Vial c->d e Seal Chamber d->e f Slow Diffusion e->f g Crystal Formation f->g Days to Weeks

Caption: Vapor diffusion workflow for organic salt crystallization.

Part 2: X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: Carefully select a suitable single crystal (ideally 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a modern single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54187 Å) radiation source. Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality dataset.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². This iterative process adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.

Comparative Analysis: Expected vs. Observed Structures

Without an experimental structure for a this compound salt, we turn to a known analogue to understand the potential solid-state interactions. We will use potassium [2.2]paracyclophane-4-sulfonate as our comparative model.[4] While the hydrocarbon framework is more complex, the crystallographic data provides invaluable, real-world insight into the coordination environment of an aromatic sulfonate anion.

Structural Data Comparison
ParameterHypothetical Sodium 2,5-DisulphobenzaldehydatePotassium [2.2]paracyclophane-4-sulfonate[4]
Formula C₇H₃Na₂O₇S₂C₁₈H₁₉KO₃S
Crystal System (To be determined)Monoclinic
Space Group (To be determined)P2₁/a
Key Functional Groups Aldehyde, 2x Sulfonate1x Sulfonate, Paracyclophane
Expected Interactions Na-O(sulfonate/aldehyde) coordination, O-H···O hydrogen bonds (if hydrated), π-π stackingK-O(sulfonate) coordination, π-π stacking
Observed S-O Bond Lengths (Å) (Expected ~1.45 Å)1.448 - 1.458
Observed C-S Bond Length (Å) (Expected ~1.77 Å)1.770

Table 1: Comparison of crystallographic parameters between the hypothetical subject and a known aromatic sulfonate salt.

Analysis of the Comparative Structure

In the crystal structure of potassium [2.2]paracyclophane-4-sulfonate, the potassium ion is coordinated by oxygen atoms from the sulfonate groups of neighboring anions. This ionic interaction is the primary force that dictates the crystal packing. The sulfonate group acts as a multidentate ligand, bridging multiple potassium centers to build a robust three-dimensional network.

This observation provides a crucial predictive insight for our hypothetical structure. We can anticipate that the sodium ions in a this compound salt crystal would be intricately coordinated by the oxygen atoms from the two sulfonate groups and potentially the aldehyde oxygen as well. The presence of two sulfonate groups per molecule offers a higher density of strong coordination sites compared to the paracyclophane analogue. This could lead to a more complex and tightly bound network structure.

Furthermore, aromatic sulfonate salts are frequently hydrated.[5] Any water molecules present in the crystal lattice would play a significant role in the overall structure by forming extensive hydrogen-bonding networks with the sulfonate oxygen atoms, further stabilizing the crystal packing.

Key Intermolecular Interactions in Aromatic Sulfonate Salts

cluster_interactions Dominant Crystal Packing Forces ion Ionic Coordination (Cation-Sulfonate) hbond Hydrogen Bonding (Water-Sulfonate) ion->hbond Synergistic pi π-π Stacking (Aromatic Rings) ion->pi Dictates Layering hbond->pi Influence Packing

References

A Comparative Guide to Validating the Structure of 2,5-Disulphobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Polarity and Reactivity

2,5-Disulphobenzaldehyde (DSBA) and its derivatives represent a class of organic molecules crucial as building blocks and intermediates in various fields, including pharmaceuticals and materials science.[1] Their structure, featuring a reactive aldehyde group and two highly polar sulfonic acid moieties on an aromatic ring, presents a unique and significant challenge for unambiguous structural validation. The inherent properties of these molecules—such as high water solubility, hygroscopicity, and the potential for complex salt formation—necessitate a multi-faceted analytical approach. Relying on a single technique is often insufficient for conclusive structural elucidation.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of the essential analytical techniques for validating the structure of DSBA derivatives. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical workflow for synthesizing data from multiple sources to build an irrefutable structural proof.

The Integrated Validation Workflow: A Multi-Technique Imperative

The validation of a DSBA derivative is not a linear process but a synergistic workflow. Each analytical technique provides a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Mass Spectrometry (MS) gives the molecular weight and fragmentation clues, Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups, and Elemental Analysis (EA) provides the fundamental empirical formula. For crystalline solids, X-ray Crystallography offers the ultimate, definitive 3D structure.

The following workflow visualizes the ideal approach, where data from each method is used to corroborate the others, leading to a confident structural assignment.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_confirmation Definitive Confirmation Proposed_Structure Proposed Structure (e.g., DSBA-Schiff Base) NMR NMR Spectroscopy (¹H, ¹³C, COSY) Proposed_Structure->NMR Characterize MS Mass Spectrometry (ESI-MS) Proposed_Structure->MS Characterize FTIR FTIR Spectroscopy Proposed_Structure->FTIR Characterize EA Elemental Analysis Proposed_Structure->EA Characterize Final_Structure Validated Structure NMR->Final_Structure Synthesize Data MS->Final_Structure Synthesize Data FTIR->Final_Structure Synthesize Data EA->Final_Structure Synthesize Data EA->Final_Structure Confirms Purity Xray X-ray Crystallography (If Crystalline) Xray->Final_Structure Confirms 3D Structure Final_Structure->Xray Optional Definitive Proof

Caption: Integrated workflow for the structural validation of DSBA derivatives.

Comparative Analysis of Key Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For DSBA derivatives, ¹H NMR confirms the number and substitution pattern of aromatic protons and reveals signals from the aldehyde and any derivative functional groups. ¹³C NMR complements this by identifying all unique carbon environments. Two-dimensional techniques like COSY can establish proton-proton connectivities, confirming which protons are adjacent on the aromatic ring.[2]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified DSBA derivative in ~0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve polar, ionic compounds.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[3]

  • Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation. Integrate the ¹H NMR signals and reference the spectra to TMS.

Data Interpretation & Comparison:

Spectroscopic FeatureThis compound (Parent)Expected in a Schiff Base Derivative
Aldehyde Proton (¹H) Singlet, δ ~10.0-10.5 ppm[4]Absent . Replaced by imine proton (CH=N), δ ~8.5-9.5 ppm.
Aromatic Protons (¹H) Three distinct signals in the δ 7.5-8.5 ppm region, showing characteristic ortho and meta coupling.Shifts will be perturbed by the new imine group, but the 1,2,4-trisubstituted pattern remains.
Aldehyde Carbon (¹³C) Signal at δ ~190-195 ppm.Absent . Replaced by imine carbon (C=N), δ ~160-170 ppm.
Sulfonated Carbons (¹³C) Two signals (C-S) in the δ 140-150 ppm region.Shifts will be slightly perturbed but remain in a similar region.
Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the exact molecular weight of the target molecule, offering direct confirmation of the molecular formula. For DSBA derivatives, which are highly polar and ionic, Electrospray Ionization (ESI) is the method of choice.[5] Operating in negative ion mode is particularly effective, as the sulfonic acid groups readily deprotonate to form stable anions ([M-H]⁻ or [M-2H]²⁻), which are easily detected. Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural clues based on the resulting daughter ions.[6]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass measurement.

  • Data Acquisition (Negative Mode): Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

  • MS/MS Analysis (Optional): Select the parent ion of interest (e.g., [M-2H]²⁻) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[7]

  • Data Analysis: Determine the exact mass of the parent ion and compare it with the theoretical mass calculated for the proposed structure. Analyze fragmentation patterns to confirm structural motifs. A common fragmentation for aromatic sulfonates is the loss of SO₂ (64 Da).[7]

Data Interpretation:

Ion TypeExpected m/z for DSBA (C₇H₆O₇S₂)Expected m/z for a Derivative
[M-H]⁻ 265.95Corresponds to the loss of one proton.
[M-2H]²⁻ 132.47Corresponds to the loss of two protons.
[M+Na-2H]⁻ 287.93Common adduct with sodium salts.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For DSBA derivatives, it provides a unique fingerprint, allowing for the confirmation of key structural features like the carbonyl group, sulfonic acid groups, and aromatic C-H bonds. The disappearance of the aldehyde C=O stretch and the appearance of new bands (e.g., C=N for a Schiff base) is a critical diagnostic indicator of a successful reaction.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation & Comparison:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Significance in DSBA Derivatives
Aldehyde C-H Stretch2850-2750 (often two weak bands)[8]Disappearance confirms aldehyde reaction.
Aldehyde C=O Stretch~1700[8]Disappearance confirms aldehyde reaction.
Aromatic C=C Stretch1600-1450[8]Confirms the presence of the benzene ring.
Sulfonic Acid S=O Asymmetric & Symmetric Stretch1350-1300 & 1150-1100Strong, characteristic bands confirming the sulfonate groups.
Sulfonic Acid O-H StretchBroad, 3200-2500Often overlaps with other broad signals.
Imine C=N (Schiff Base) Stretch~1650Appearance confirms Schiff base formation.

Synthesizing the Data: A Holistic Approach

True structural validation comes from the convergence of evidence from all techniques. The diagram below illustrates how different analytical methods probe specific parts of a hypothetical DSBA-Schiff base derivative, creating a self-validating analytical system.

Data_Synthesis Structure Aromatic Ring (C-H, C=C) Sulfonate Groups (S=O) Imine Linkage (C=N) R-Group NMR NMR (¹H, ¹³C) NMR->Structure:f0 Confirms substitution pattern & proton/carbon environment NMR->Structure:f2 Confirms imine proton/carbon shifts NMR->Structure:f3 Characterizes R-group structure FTIR FTIR FTIR->Structure:f0 Confirms C=C stretch FTIR->Structure:f1 Confirms S=O stretch FTIR->Structure:f2 Confirms C=N stretch MS MS MS->Structure Provides overall Molecular Weight EA Elemental Analysis EA->Structure Provides %C, H, N, S ratio

Caption: Correlation of analytical techniques to structural features of a DSBA derivative.

Definitive Confirmation: Elemental Analysis and X-ray Crystallography

Elemental Analysis (EA): This technique provides the weight percentage of carbon, hydrogen, nitrogen, and sulfur in a pure sample. The experimental values must match the theoretical percentages calculated from the proposed molecular formula within a narrow margin (typically ±0.4%). This serves as a fundamental check of both the proposed structure and the sample's purity.

X-ray Crystallography: For derivatives that can be grown into single crystals, X-ray crystallography provides the ultimate, unambiguous proof of structure.[11][12] It generates a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.[13] This method is considered the gold standard for structural determination in the solid state.[14]

Conclusion and Best Practices

Validating the structure of this compound derivatives is a task that demands a rigorous, multi-technique approach. The inherent complexity and polarity of these molecules render any single analysis insufficient. By strategically combining NMR, MS, and FTIR, researchers can build a compelling and self-consistent structural hypothesis. This hypothesis is then fundamentally confirmed by elemental analysis and, when possible, definitively proven by X-ray crystallography. Adherence to this integrated workflow ensures the scientific integrity and trustworthiness of the reported structure, which is paramount for subsequent research and development.

References

A Comparative Guide to Sulfonated vs. Non-Sulfonated Benzaldehyde Polymers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents an in-depth comparative analysis of sulfonated and non-sulfonated benzaldehyde polymers, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to provide not just a side-by-side comparison but also the underlying scientific rationale for the observed performance differences, grounded in experimental data and established protocols. Our objective is to furnish you with the critical knowledge required to select and design polymer-based systems for advanced therapeutic applications.

Introduction: The Critical Role of Sulfonation in Polymer Functionality

In the realm of polymer chemistry for biomedical applications, functionalization is a key strategy to impart desired physicochemical and biological properties. Benzaldehyde-based polymers, a class of aromatic polymers, offer a versatile scaffold for such modifications. One of the most impactful of these is sulfonation—the introduction of sulfonic acid (–SO₃H) groups. This single chemical modification dramatically transforms the polymer's interaction with aqueous environments and biological components, creating a stark contrast with its non-sulfonated precursor. Understanding this distinction is paramount for the rational design of drug delivery systems, from enhancing drug solubility to achieving targeted delivery.[1][2]

Section 1: Core Chemical Structure and Resulting Physicochemical Properties

The fundamental difference between these two polymer classes originates from the sulfonic acid group. Its presence or absence dictates the polymer's polarity, solubility, and ionic character.

  • Non-Sulfonated Benzaldehyde Polymers : These polymers are typically synthesized from benzaldehyde or its derivatives, often resulting in a hydrophobic, aromatic backbone.[3] Their insolubility in water but solubility in organic solvents makes them suitable for encapsulating hydrophobic drugs. The architecture is generally neutral and lacks the specific ionic interaction capabilities that define their sulfonated counterparts.

  • Sulfonated Benzaldehyde Polymers : Sulfonation can be achieved either by polymerizing sulfonated monomers or by post-polymerization modification of a pre-formed polymer.[4] This process introduces strongly acidic and hydrophilic –SO₃H groups.[5] The result is a polyanion with significantly increased hydrophilicity, ion-exchange capacity, and often, improved biocompatibility.[5][6][7][8] This transformation is pivotal, enabling the polymer to interact with aqueous media and charged molecules in ways the non-sulfonated version cannot.[5]

The conceptual synthesis pathways below illustrate the strategic choice of incorporating sulfonation.

G cluster_0 Non-Sulfonated Polymer Synthesis cluster_1 Sulfonated Polymer Synthesis A Benzaldehyde Monomer B Polymerization (e.g., condensation) A->B Reaction C Non-Sulfonated Polymer (Hydrophobic) B->C Yields I Post-polymerization Sulfonation C->I Alternative Route (Step 1b) D Benzaldehyde Monomer E Sulfonation (e.g., with H₂SO₄) D->E Step 1a F Sulfonated Monomer E->F Yields G Polymerization F->G Step 2a H Sulfonated Polymer (Hydrophilic, Anionic) G->H I->H

Figure 1: Synthesis workflows for non-sulfonated versus sulfonated benzaldehyde polymers, showing pre- and post-polymerization sulfonation routes.

Section 2: Comparative Performance Metrics and Supporting Data

The introduction of sulfonic acid groups leads to divergent performance characteristics critical for drug development. The following table summarizes these differences, with rationale grounded in the altered polymer chemistry.

Performance MetricNon-Sulfonated Benzaldehyde PolymersSulfonated Benzaldehyde PolymersScientific Rationale & Causality
Aqueous Solubility Poor / InsolubleHighThe polar sulfonic acid groups form strong hydrogen bonds with water, rendering the polymer hydrophilic.[5][8]
Biocompatibility Variable; can be cytotoxic due to hydrophobicityGenerally enhancedIncreased hydrophilicity reduces non-specific protein adsorption and cellular irritation, often improving biocompatibility.[6]
Drug Loading Effective for hydrophobic drugs via non-covalent packingHigh capacity for cationic (positively charged) drugsThe anionic sulfonate groups enable strong electrostatic interactions with cationic drug molecules.
Drug Release Mechanism Primarily diffusion-controlled based on drug partitioningIon-exchange mechanism or diffusion-controlledRelease of cationic drugs can be triggered by displacement with physiological cations (e.g., Na⁺, K⁺), offering a "smart" release profile.[5]
Antifouling Properties LowHighThe hydrophilic and negatively charged surface creates a hydration layer that repels proteins and cells, preventing surface fouling.[7]
Thermal Stability Generally high, dependent on backboneSlightly reducedDesulfonation can occur at elevated temperatures, representing the initial stage of thermal degradation.[5][9]
Proton Conductivity NegligibleHighThe presence of mobile protons on the sulfonic acid groups allows for efficient proton transport, a key feature for applications like fuel cells.[5][10]

Section 3: Experimental Protocols for Synthesis and Characterization

To ensure scientific integrity, the protocols described below are self-validating systems, incorporating characterization steps to confirm the successful synthesis and properties of the polymers.

Synthesis Protocol: Post-Polymerization Sulfonation of a Benzaldehyde-based Polymer

This protocol details a representative method for sulfonating a pre-existing aromatic polymer backbone.

Materials:

  • Poly(arylene ether benzaldehyde) analogue (or similar aromatic polymer)

  • Concentrated sulfuric acid (95-98%)

  • Deionized water

  • Methanol or isopropanol

  • 0.1 M NaOH solution (standardized)

  • Phenolphthalein indicator

Procedure:

  • Dissolution: Accurately weigh 0.5 g of the dry, non-sulfonated polymer and add it to a flask. Add 12 mL of concentrated sulfuric acid and stir the mixture at 40°C until the polymer is fully dissolved.[11]

  • Sulfonation Reaction: Maintain the reaction at 40°C for a controlled duration (e.g., 6, 12, or 24 hours). The reaction time is a critical parameter that dictates the degree of sulfonation (DS).

  • Precipitation and Washing: After the desired reaction time, slowly pour the viscous polymer solution into a beaker containing a large excess of ice-cold deionized water with vigorous stirring. The sulfonated polymer will precipitate out.

  • Purification: Filter the precipitated polymer and wash it repeatedly with deionized water until the washings are neutral (pH ~7). This removes any residual acid.

  • Drying: Dry the purified sulfonated polymer in a vacuum oven at 60°C for 24 hours.[11]

G A 1. Dissolve Polymer in Conc. H₂SO₄ at 40°C B 2. Controlled Reaction (Vary time for desired DS) A->B C 3. Precipitate Polymer in Ice-Cold Water B->C D 4. Filter and Wash (Until pH neutral) C->D E 5. Dry Product (Vacuum oven, 60°C) D->E F Characterize Product (FTIR, NMR, Titration) E->F

Figure 2: Workflow for the post-polymerization sulfonation and validation of an aromatic polymer.

Characterization Protocols

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the incorporation of sulfonic acid groups.

  • Procedure: Acquire spectra of both the pre-sulfonated and post-sulfonated polymer.

  • Expected Result: The sulfonated polymer will exhibit new characteristic peaks, typically around 1035 cm⁻¹ (symmetric S=O stretching) and 1180 cm⁻¹ (asymmetric S=O stretching), which are absent in the non-sulfonated starting material.[12]

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Purpose: To determine the precise chemical structure and calculate the degree of sulfonation (DS).

  • Procedure: Dissolve a known amount of the dried sulfonated polymer in a deuterated solvent (e.g., DMSO-d₆).

  • Analysis: The introduction of an –SO₃H group causes a downfield shift in the signal of adjacent aromatic protons.[12] By integrating the signals of these shifted protons relative to the signals of protons on non-sulfonated rings, the DS can be accurately calculated.[12][13]

C. Ion-Exchange Capacity (IEC) Titration:

  • Purpose: To quantify the number of accessible sulfonic acid groups.

  • Procedure:

    • Immerse a precisely weighed sample of the dried sulfonated polymer (in its acidic H⁺ form) in a known volume of NaCl solution (e.g., 2 M) for 24 hours. This allows Na⁺ ions to replace the H⁺ ions on the sulfonic acid groups.

    • Carefully collect the NaCl solution containing the displaced H⁺ ions.

    • Titrate this solution with a standardized 0.1 M NaOH solution using phenolphthalein as an indicator until a faint, persistent pink endpoint is reached.[12]

  • Calculation: IEC (in meq/g) is calculated based on the volume of NaOH used, its concentration, and the initial mass of the dry polymer.

Section 4: Applications in Drug Development

The distinct properties of each polymer class dictate their suitability for different drug delivery strategies.[1]

  • Non-Sulfonated Polymers: Their hydrophobicity makes them ideal for formulating poorly water-soluble (lipophilic) drugs into nanoparticles or microparticles, protecting the drug from premature degradation and controlling its release.[14][15]

  • Sulfonated Polymers: Their applications are more diverse and functionally specific:

    • Solubilizing Agents: They can be used to formulate and deliver cationic drugs that have poor aqueous solubility.

    • Targeted Delivery: The sulfonate groups can act as ligands for specific cell surface receptors or can be used to create pH-responsive systems that release their payload in the acidic tumor microenvironment.[16][17]

    • Biomimicry: Sulfonated polymers can mimic heparin and other glycosaminoglycans, enabling them to act as antiviral agents by blocking pathogen entry into host cells.[6]

    • Mucoadhesives: The anionic nature promotes adhesion to mucosal surfaces, prolonging residence time for localized drug delivery.

Conclusion

The choice between sulfonated and non-sulfonated benzaldehyde polymers is not a matter of superiority but of strategic design. Non-sulfonated polymers provide a robust platform for delivering hydrophobic drugs through conventional encapsulation. In contrast, sulfonation is a powerful tool for chemical engineers and drug development scientists to impart hydrophilicity, ionic functionality, and biomimetic properties. This modification unlocks a wider range of advanced applications, including targeted delivery of cationic drugs, pH-responsive systems, and antiviral formulations. A thorough characterization using the methodologies outlined in this guide is essential to validate the properties of the synthesized polymer and ensure its suitability for the intended therapeutic application.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Disulfobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the specific disposal protocols for compounds like 2,5-Disulfobenzaldehyde is not merely a matter of compliance, but a fundamental aspect of scientific integrity. This compound, characterized by its dual functionality as an aromatic aldehyde and a disulfonic acid, requires a nuanced approach to its disposal to mitigate risks to personnel and the environment.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2,5-Disulfobenzaldehyde, moving beyond simple instruction to explain the chemical reasoning behind each procedural choice.

Hazard Assessment and Essential Personal Protective Equipment (PPE)

Before any handling or disposal process begins, a thorough understanding of the hazards associated with 2,5-Disulfobenzaldehyde is critical. The compound is a solid, typically a beige powder, and presents several key risks as identified in its Safety Data Sheets (SDS).[1]

Hazard ClassificationDescriptionPotential Consequences
Skin Corrosion/Irritation Causes skin irritation.[1]Direct contact can lead to redness, itching, and inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1]Accidental eye contact can result in significant injury.
Respiratory Irritation May cause respiratory irritation.[1]Inhalation of dust can irritate the nose, throat, and lungs.

Mandatory Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling 2,5-Disulfobenzaldehyde in any form:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2]

  • Body Protection: A laboratory coat. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[1]

The Core Directive: Professional Hazardous Waste Disposal

The single most important principle for the disposal of 2,5-Disulfobenzaldehyde is that it must be treated as hazardous waste .[1] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[3][4] The primary disposal route is through a licensed and approved waste disposal plant.[1][5][6]

The rationale for this stringent requirement lies in the compound's chemical nature. Aromatic sulfonic acids can be persistent in the environment and may be harmful to aquatic life.[3][7] Professional disposal services have the capability to incinerate or otherwise treat such chemicals in a way that ensures complete and safe decomposition.

The following decision-making workflow must be followed for all waste streams containing this compound.

G start Generate 2,5-Disulfobenzaldehyde Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated gloves, weigh paper) waste_type->solid_waste Solid conc_liquid Concentrated Liquid Waste (Reaction mixtures, solutions) waste_type->conc_liquid Concentrated Liquid dilute_aqueous Dilute Aqueous Waste (Rinsate, analytical samples) waste_type->dilute_aqueous Dilute Aqueous collect_solid Collect in a Labeled, Compatible Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Compatible Liquid Waste Container conc_liquid->collect_liquid dilute_aqueous->collect_liquid ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) or Approved Waste Vendor collect_solid->ehs_pickup collect_liquid->ehs_pickup

Caption: Disposal Decision Workflow for 2,5-Disulfobenzaldehyde.

Step-by-Step Laboratory Waste Accumulation Protocol

Proper accumulation is critical to ensure safe storage and efficient pickup by your institution's Environmental Health and Safety (EHS) department.

  • Designate a Compatible Waste Container : Use a container made of a material compatible with acidic waste (e.g., borosilicate glass or high-density polyethylene).[8][9] The container must have a tightly fitting screw cap.

  • Label Correctly and Clearly : The container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "2,5-Disulfobenzaldehyde ".[10] List all other components of the waste stream with their approximate percentages.

  • Segregate the Waste : Do not mix 2,5-Disulfobenzaldehyde waste with other waste streams (e.g., halogenated solvents, basic solutions). Mixing incompatible chemicals can lead to dangerous reactions.

  • Keep Containers Closed : Waste containers must be kept securely capped at all times, except when actively adding waste.[9][10] This prevents the release of vapors and protects against spills.

  • Store Safely : Store the designated waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[6]

Managing Contaminated Materials and Empty Containers

  • Solid Waste : Any materials contaminated with solid 2,5-Disulfobenzaldehyde, such as gloves, weigh boats, or absorbent pads used for cleaning spills, must be collected in a designated solid hazardous waste container and disposed of through EHS.

  • Empty Containers : The original container of 2,5-Disulfobenzaldehyde is not considered empty until it has been properly decontaminated. The standard procedure is a triple rinse.[3]

    Protocol for Triple Rinsing Containers:

    • Add a small amount of a suitable solvent (e.g., water) to the empty container, ensuring the volume is about 5-10% of the container's capacity.[3]

    • Secure the cap and swirl the container to rinse all interior surfaces thoroughly.

    • Pour the rinsate into your designated hazardous liquid waste container. This rinsate is hazardous waste.

    • Repeat steps 1-3 two more times.

    • After the third rinse, deface the original label on the container, remove the cap, and allow it to air dry in a fume hood before disposing of it as regular laboratory glass or plastic waste, as per your institution's policy.[3]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert and Restrict : Immediately alert personnel in the area and restrict access.[3]

  • Ventilate : Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash at the appropriate working height.[3]

  • Absorb : Gently cover the solid spill with an inert, non-combustible absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3]

  • Collect : Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container.[3]

  • Decontaminate : Wipe the spill area with a damp cloth, disposing of the cloth as hazardous waste. Follow with a standard cleaning using soap and water.[3]

The Chemistry of Pre-Treatment: Neutralization of Dilute Aqueous Waste

CRITICAL ADVISORY: The following procedure is intended only for the pre-treatment of dilute aqueous solutions of 2,5-Disulfobenzaldehyde and must only be performed after obtaining explicit approval from your institution's EHS department. This does not render the waste suitable for drain disposal; it merely converts the corrosive acidic waste into a less hazardous neutralized salt solution that must still be collected and disposed of as hazardous aqueous waste.

The rationale for this step is to reduce the corrosivity hazard of the waste. Sulfonic acids are strong acids, and their neutralization with a base is an exothermic reaction that must be controlled carefully.[11][12][13]

Protocol for Neutralization of Dilute (≤5%) Aqueous Solutions:

  • Preparation : Perform this procedure in a chemical fume hood.[11] Place the container holding the dilute sulfonic acid solution in a larger secondary container or an ice bath to manage heat generation.[11]

  • Dilution (If Necessary) : If your solution is more concentrated than 5%, dilute it by slowly adding the acid solution to cold water to achieve a concentration of ≤5%. Always add acid to water, never the reverse. [14]

  • Slow Addition of Base : While stirring the diluted acid solution, slowly add a suitable base, such as 6N sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.[11]

  • Monitor pH : Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.[11]

  • Target pH : Continue adding the base until the pH of the solution is stable within a neutral range, typically between 6.0 and 10.0.[11]

  • Final Disposal : The resulting neutralized salt solution must be collected in a properly labeled hazardous waste container for EHS pickup.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 2,5-Disulfobenzaldehyde, upholding the highest standards of safety and environmental responsibility.

References

Essential Protective Measures for Handling 2,5-Disulphobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: This guide is founded on a comprehensive analysis of structurally related compounds, namely substituted benzaldehydes and aromatic sulfonic acids, in the absence of a specific Safety Data Sheet (SDS) for 2,5-Disulphobenzaldehyde. The dual functional nature of this compound—an aldehyde and a disulfonic acid—necessitates a cautious and thorough approach to safety. The sulfonic acid moieties are anticipated to render the compound highly acidic and potentially corrosive, while the benzaldehyde group presents risks of irritation and sensitization.

Hazard Assessment: A Synthesis of Functional Group Risks

This compound combines the chemical properties of an aromatic aldehyde and a sulfonic acid. This duality informs our understanding of its potential hazards:

  • Corrosivity: Sulfonic acids are known to be corrosive to skin, eyes, and the respiratory system, particularly in concentrated forms.[1][2] The presence of two sulfonic acid groups likely enhances the acidic and corrosive nature of the compound.

  • Irritation: Benzaldehyde and its derivatives are known to cause skin and eye irritation.[3] Inhalation of dust or aerosols can lead to respiratory tract irritation.[1]

  • Sensitization: Some aldehydes can be skin sensitizers, meaning repeated contact may lead to an allergic reaction.

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical component of safe laboratory practice.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to mitigate the risks of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a full-face shield.[2][3][4]Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Chemical-resistant lab coat or apron.[3]Recommended if handling outside of a fume hood where dust may be generated.[3][5]
Conducting reactions and transfers Chemical splash goggles and a full-face shield.[2][3][4]Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Chemical-resistant lab coat or apron.[3]Work should be performed in a certified chemical fume hood.[5][6]
Filtering and drying the product Chemical splash goggles and a full-face shield.[2][3][4]Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Chemical-resistant lab coat.Work should be performed in a certified chemical fume hood.[5][6]
Cleaning glassware Chemical splash goggles.Chemical-resistant gloves.Lab coat.Not generally required.
Handling waste Chemical splash goggles.Chemical-resistant gloves.Lab coat.Not generally required.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Workflow

The following diagram outlines the critical steps and PPE checkpoints for handling this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_disposal Disposal prep_start Don Appropriate PPE weigh Weigh Solid in Fume Hood prep_start->weigh dissolve Dissolve in Solvent weigh->dissolve reaction_setup Set up Reaction in Fume Hood dissolve->reaction_setup Proceed to Reaction transfer Transfer Solution reaction_setup->transfer monitor Monitor Reaction transfer->monitor filter Filter Product monitor->filter Reaction Complete wash Wash with Cold Solvent filter->wash dry Dry Product wash->dry collect_waste Collect Aqueous & Solid Waste dry->collect_waste Collect Product & Waste label_waste Label Hazardous Waste Container collect_waste->label_waste dispose Dispose via EHS label_waste->dispose

Safe handling workflow for this compound.
Step-by-Step Handling Procedures

  • Preparation:

    • Always don the appropriate PPE as outlined in the table above before handling the chemical.

    • Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation of dust.[5][6]

    • When dissolving, slowly add the solid to the solvent to avoid splashing.

  • Reaction:

    • Set up all reactions in a chemical fume hood.

    • Use appropriate glassware and ensure all connections are secure.

    • When transferring solutions, use a funnel to prevent spills.

  • Work-up and Isolation:

    • Perform filtration and washing steps within the fume hood.

    • Ensure the filtration apparatus is stable before proceeding.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation:

    • All solid waste (e.g., contaminated filter paper, gloves) and aqueous waste (e.g., filtrate) must be collected as hazardous waste.

    • Do not mix sulfonic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Containerization:

    • Use a designated, clearly labeled, and leak-proof container for all waste.

    • Keep the waste container closed when not in use.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS program.

    • Neutralization of acidic waste may be an option, but this should only be performed by trained personnel following a validated procedure and in accordance with local regulations.[8]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing while continuing to flush. Seek prompt medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Spill Response
  • Minor Spill (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels on a strong acid.

    • Carefully collect the absorbed material into a designated hazardous waste container.[7][9]

    • Decontaminate the area with a suitable neutralizing agent (e.g., sodium bicarbonate solution for acids) and then wash with soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS department immediately.

    • Prevent others from entering the area.

    • Only trained emergency responders should attempt to clean up a major spill.

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring both personal and environmental protection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.